molecular formula C8H9F2N B1340518 1-(2,6-difluorophenyl)-N-methylmethanamine CAS No. 392691-62-2

1-(2,6-difluorophenyl)-N-methylmethanamine

Cat. No.: B1340518
CAS No.: 392691-62-2
M. Wt: 157.16 g/mol
InChI Key: XPBNFWNPKIKOPU-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-N-methylmethanamine (CAS 392691-70-2) is a valuable chemical intermediate in scientific research, particularly in the field of medicinal chemistry. Its primary research value lies in its role as a key building block for the synthesis and development of novel pharmaceutical compounds. Recent research has demonstrated the specific application of this amine in the design and construction of new triazole-based antifungal agents . In this context, it serves as a critical synthetic intermediate that is incorporated into molecules targeting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungal pathogens . The 2,6-difluorophenyl moiety is a significant structural feature known to extend into a hydrophobic pocket of the enzyme, contributing to the binding affinity and potency of the resulting inhibitor candidates . Researchers utilize this compound to create analogs aimed at overcoming azole resistance, a major challenge in treating invasive fungal infections . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBNFWNPKIKOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588540
Record name 1-(2,6-Difluorophenyl)-N-methylmethanamine
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Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392691-62-2
Record name 1-(2,6-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
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Record name [(2,6-difluorophenyl)methyl](methyl)amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2,6-Difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2,6-difluorophenyl)-N-methylmethanamine and its hydrochloride salt. This compound is a key building block in medicinal chemistry, valued for the unique physicochemical and metabolic properties conferred by the 2,6-difluorophenyl moiety. This guide will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and safety considerations. While detailed experimental data for this specific molecule is not extensively published, this guide synthesizes available information on its precursors and analogous compounds, offering field-proven insights and robust experimental protocols based on established synthetic methodologies.

Introduction: The Significance of the 2,6-Difluorobenzyl Moiety

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The 2,6-difluorobenzyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The fluorine atoms are strong electron-withdrawing groups, which can modulate the pKa of nearby functionalities and alter metabolic pathways by blocking sites of oxidation. Furthermore, the steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be optimal for receptor binding. This compound serves as a valuable synthon for introducing this privileged scaffold into a wide array of pharmacologically active compounds.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 2,6-difluorophenyl ring connected to a secondary methylaminomethyl group. The hydrochloride salt is the most common commercially available form.

Physicochemical Data Summary
PropertyThis compoundThis compound HCl2,6-Difluorobenzylamine (Precursor)
CAS Number Not Assigned1956377-77-769385-30-4[1]
Molecular Formula C₈H₉F₂N[2]C₈H₁₀ClF₂NC₇H₇F₂N[1]
Molecular Weight 157.16 g/mol [2]193.62 g/mol 143.14 g/mol [1]
Appearance Predicted to be a liquid or low-melting solidSolidColorless to almost colorless clear liquid[1]
Boiling Point Not availableNot applicable177 °C[1]
Melting Point Not availableNot availableNot available
Density Not availableNot available1.22 g/mL[1]
Refractive Index Not availableNot availablen20/D 1.49[1]
Solubility Expected to be soluble in organic solvents.Expected to be soluble in water and polar protic solvents.Not specified
Storage Conditions Not specifiedInert atmosphere, 2-8°C2 - 8 °C[1]

Synthesis and Manufacturing

The synthesis of this compound typically proceeds in two stages: the synthesis of the precursor 2,6-difluorobenzylamine, followed by N-methylation.

Synthesis of the Precursor: 2,6-Difluorobenzylamine

A common and efficient method for the synthesis of 2,6-difluorobenzylamine hydrochloride is the catalytic hydrogenation of 2,6-difluorobenzonitrile.

Experimental Protocol: Catalytic Hydrogenation of 2,6-Difluorobenzonitrile [3]

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 2,6-difluorobenzonitrile (1 equivalent), 5% palladium on carbon (50% water-wet, ~0.2 equivalents by weight), concentrated hydrochloric acid (volume equal to ethanol), and absolute ethanol.

  • Hydrogenation: Seal the vessel and shake at room temperature under a hydrogen pressure of 20 lbs for 48 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Dilute the filtrate with diethyl ether (approximately 5 volumes relative to the initial ethanol volume) and allow it to stand.

  • Purification: Collect the resulting colorless crystals of 2,6-difluorobenzylamine hydrochloride by filtration. The reported melting point is 197-200 °C.

Causality Behind Experimental Choices:

  • Palladium on Carbon: This is a standard and highly effective catalyst for the reduction of nitriles to primary amines. The water content helps to moderate the catalyst's activity and prevent over-reduction.

  • Concentrated HCl: The presence of hydrochloric acid ensures that the product is isolated as its more stable and crystalline hydrochloride salt, which simplifies purification.

  • Ethanol: Serves as a suitable solvent for both the starting material and the product salt.

  • Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt from the reaction mixture due to its lower polarity compared to ethanol.

N-Methylation of 2,6-Difluorobenzylamine

Two primary methods are proposed for the N-methylation of 2,6-difluorobenzylamine: the Eschweiler-Clarke reaction and reductive amination.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5] This one-pot procedure is advantageous as it avoids the formation of quaternary ammonium salts.[4][6]

Logical Relationship of the Eschweiler-Clarke Reaction

Eschweiler_Clarke Amine 2,6-Difluorobenzylamine Imine Iminium Ion Intermediate Amine->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine Product 1-(2,6-Difluorophenyl)-N- methylmethanamine Imine->Product + Formic Acid CO2 CO2 Formic_Acid Formic Acid (Hydride Source) Formic_Acid->Product

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 2,6-difluorobenzylamine (1 equivalent).

  • Reagent Addition: Add an excess of formic acid (e.g., 2-3 equivalents) and formaldehyde (as a 37% aqueous solution, e.g., 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically around 100°C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, make the reaction mixture basic with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography. For isolation as the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in a solvent like dioxane.

Reductive amination offers a versatile alternative, involving the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_0 Reaction cluster_1 Work-up & Purification 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Imine Formation Imine Formation 2,6-Difluorobenzaldehyde->Imine Formation + Methylamine Reduction Reduction Imine Formation->Reduction + Reducing Agent (e.g., NaBH4) Crude Product Crude Product Reduction->Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Drying & Concentration->Purification (Chromatography/Distillation)

Caption: General workflow for reductive amination.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,6-difluorobenzaldehyde (1 equivalent) and methylamine (as a solution in a suitable solvent like THF or ethanol, or as the hydrochloride salt with a base, ~1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product as described for the Eschweiler-Clarke reaction.

Spectroscopic and Analytical Characterization

While specific, verified spectra for this compound are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The protons on the 2,6-difluorophenyl ring are expected to appear as a complex multiplet in the aromatic region (δ 6.8-7.5 ppm).

    • Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is expected for the methylene protons adjacent to the aromatic ring, likely in the range of δ 3.5-4.0 ppm.

    • N-Methyl Protons (-N-CH₃): A singlet for the methyl group protons attached to the nitrogen is anticipated around δ 2.2-2.5 ppm.

    • N-H Proton: A broad singlet for the amine proton, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).

    • Benzylic Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 45-55 ppm.

    • N-Methyl Carbon (-N-CH₃): The methyl carbon signal should appear in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretching vibration.

  • C-H Stretch: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration should appear in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)
  • Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z = 157.16. Common fragmentation patterns would include the loss of a methyl group (M-15) and the formation of the 2,6-difluorobenzyl cation (m/z = 127).

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 158.17.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the N-methyl-2,6-difluorobenzyl group.

  • Nucleophilicity: The secondary amine is nucleophilic and will react with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, to form amides, sulfonamides, and tertiary amines, respectively.

  • Pharmaceutical Intermediate: This compound is a valuable building block in the synthesis of complex pharmaceutical agents. The 2,6-difluorophenyl moiety is often incorporated to enhance metabolic stability and modulate the pharmacological profile of drug candidates.[1]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hydrochloride salt (CAS 1956377-77-7) is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • Inhalation: Move to fresh air.

  • In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable chemical intermediate whose properties are largely dictated by the presence of the 2,6-difluorobenzyl group. This guide has provided a detailed overview of its structure, physicochemical properties, synthesis, and reactivity based on available data and established chemical principles. The proposed experimental protocols offer a robust starting point for the synthesis and further investigation of this compound in research and drug development settings. As with any chemical, proper safety precautions should be strictly followed during handling and use.

References

  • Wikipedia. (2023, December 27). Eschweiler–Clarke reaction. Retrieved January 18, 2026, from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Retrieved January 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved January 18, 2026, from [Link]

Sources

An Inquiry into the Pharmacological Profile of 1-(2,6-difluorophenyl)-N-methylmethanamine: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Assessment by the Office of the Senior Application Scientist

Upon a thorough and systematic review of publicly accessible scientific literature and chemical databases, we have concluded that there is currently no established and publicly documented mechanism of action for the compound 1-(2,6-difluorophenyl)-N-methylmethanamine. This assessment is based on a comprehensive search for its pharmacological activity, molecular targets, and associated biological pathways.

While the molecule is commercially available as a chemical entity, it does not appear to be a well-characterized pharmaceutical agent or research tool with a known biological function described in peer-reviewed literature. Searches for this specific chemical structure did not yield any publications detailing its use in biological systems or its mechanism of action.

Our investigation did, however, identify several other distinct, more complex molecules that share some structural similarities, such as the presence of a difluorophenyl group or a methylmethanamine moiety. It is crucial to distinguish the requested compound from these, as their mechanisms of action are well-defined but not transferable.

For context and to illustrate the findings of our search, we present information on related but structurally different compounds below:

  • Potassium-Competitive Acid Blockers: One example is Vonoprazan (TAK-438), with the chemical name 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. This is a significantly more complex molecule that acts as a potassium-competitive acid blocker, inhibiting the H+,K+-ATPase in gastric parietal cells.[1] Its action is reversible and competitive with potassium ions.[1]

  • Kinase Inhibitors: Another structurally distinct compound, (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211), has been identified as a potent and selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for neuropathic pain.[2]

  • Macrophage Migration Inhibitory Factor (MIF) Antagonists: Research into novel MIF antagonists has explored various chemical scaffolds. While not directly matching the requested compound, this area of research involves synthesizing novel compounds to probe for inhibitory activity against MIF.[3]

  • Intermediates in Chemical Synthesis: The core structure or variations of it, such as N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide, are listed as intermediates in the synthesis of other complex molecules like the CDK4/6 inhibitor Abemaciclib.[4][5][6]

The requested compound, this compound, is available from chemical suppliers, with its basic chemical properties and safety information documented.[7][8] However, this information does not extend to its biological activity or mechanism of action.

Due to the absence of published research on the biological effects of this compound, it is not possible to provide an in-depth technical guide on its mechanism of action. The creation of such a guide, including experimental protocols and pathway diagrams, would be entirely speculative and would not meet the required standards of scientific integrity and accuracy.

We recommend that any party interested in the pharmacological properties of this specific molecule would need to undertake foundational research, including in vitro screening against a panel of targets and subsequent in vivo studies, to elucidate any potential mechanism of action.

This document serves to report on the current state of knowledge and to prevent the propagation of unsubstantiated information. Should new research on this compound become publicly available, a revised guide can be issued.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for successful development into a viable therapeutic agent. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate the interpretation of in vitro and in vivo assays. This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(2,6-difluorophenyl)-N-methylmethanamine, a compound of interest in pharmaceutical research. By integrating foundational physicochemical principles with robust experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals tasked with advancing NCEs from discovery to preclinical evaluation. We will explore the theoretical underpinnings of solubility, detail validated methodologies for its empirical determination, and discuss the interpretation of solubility data to guide formulation strategies.

Introduction and Physicochemical Overview

This compound is a secondary amine featuring a difluorinated phenyl ring. The structural characteristics of this molecule—namely the basic nitrogen atom and the hydrophobic difluorophenyl group—dictate its physicochemical behavior and, consequently, its solubility profile. Understanding these features is the first step in designing a rational experimental approach.

The secondary amine group is expected to have a pKa in the basic range, making the molecule's aqueous solubility highly dependent on pH.[1] In acidic environments, the amine will be protonated, forming a more polar and, therefore, more water-soluble cation. Conversely, at neutral or alkaline pH, the molecule will exist predominantly in its less soluble, non-ionized form. The two fluorine atoms on the phenyl ring increase lipophilicity, which generally tends to decrease aqueous solubility.[2]

A comprehensive solubility assessment is therefore not just a matter of generating a single data point, but of building a detailed profile that characterizes the compound's behavior across a range of relevant physiological and experimental conditions.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₈H₉F₂NCalculated
Molecular Weight 157.16 g/mol Calculated
Appearance Colorless to pale yellow liquidInferred from similar compounds like 2,6-Difluorobenzylamine.[2]
Boiling Point ~180-190 °CEstimated based on the boiling point of 2,6-Difluorobenzylamine (177 °C).[2]
Calculated logP ~1.5 - 2.0Estimated based on the structure; indicates moderate lipophilicity.
pKa (Conjugate Acid) ~9.0 - 10.0Estimated based on typical secondary benzylamines.
Chemical Structure Structure for this compound

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two fundamental types of solubility measurements: thermodynamic and kinetic.[3][4] This distinction is critical because each provides different, yet complementary, insights into the compound's behavior.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[3][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the dissolution and precipitation rates are equal.[6] This value is essential for understanding the maximum achievable concentration for formulation and for biopharmaceutical classification (BCS).[7]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually in DMSO), begins to precipitate in an aqueous medium.[6][8] It is a high-throughput method often used in early drug discovery for screening large numbers of compounds. Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[3] Poor kinetic solubility can be a red flag for issues in high-throughput screening (HTS) assays.

The choice between these assays is driven by the stage of drug development. Early discovery relies on the speed of kinetic assays, while lead optimization and preformulation demand the accuracy of thermodynamic assays.[5][8]

G cluster_0 Solubility Assessment Strategy cluster_1 Methodology Discovery Early Discovery (High-Throughput Screening) Preclinical Lead Optimization & Preclinical Development Discovery->Preclinical Compound Progression Kinetic Kinetic Solubility (Turbidimetric/Nephelometric) Discovery->Kinetic Provides rapid assessment for HTS assays Thermo Thermodynamic Solubility (Shake-Flask) Preclinical->Thermo Provides accurate data for formulation & BCS classification Kinetic->Thermo Informs selection for rigorous testing

Figure 1. Decision workflow for selecting solubility assays during drug development.

Experimental Protocols for Solubility Determination

A robust characterization of this compound requires a multi-faceted experimental approach. The following protocols are designed to be self-validating and provide a comprehensive solubility profile.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility.[4] Its causality lies in allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

  • This compound (solid form, >98% purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 4.5

  • HCl Buffer, pH 1.2

  • Type I Purified Water

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, HPLC grade

  • 2 mL glass vials with screw caps

  • Orbital shaker or vial rotator in a temperature-controlled environment (25°C and 37°C)

  • 0.22 µm PTFE syringe filters

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to 1 mL of each selected buffer in a 2 mL glass vial. The key is to ensure solid material remains visible after equilibration, confirming a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25°C) for 24-48 hours. A parallel experiment at 37°C is recommended to assess temperature effects.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes for the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

  • Filtration: Filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., ACN).

    • Create a calibration curve by diluting the stock solution into the mobile phase.

    • Dilute the filtered sample with mobile phase to bring it within the range of the calibration curve.

    • Analyze the standards and the sample by HPLC-UV.

  • Calculation: Determine the concentration of the compound in the sample using the calibration curve, accounting for any dilution factors. The result is the thermodynamic solubility in mg/mL or µM.

G A 1. Add Excess Compound to Buffer B 2. Equilibrate (24-48h) on Shaker at 25°C / 37°C A->B C 3. Settle & Collect Supernatant B->C D 4. Filter (0.22 µm) C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC-UV E->F G Result: Thermodynamic Solubility F->G

Figure 2. Workflow for the Thermodynamic Solubility (Shake-Flask) Assay.
Protocol: pH-Dependent Solubility Profile

As a basic compound, the solubility of this compound is expected to vary significantly with pH.[9][10] Mapping this relationship is essential for predicting its dissolution behavior in the gastrointestinal tract.

Objective: To quantify the compound's solubility across a physiologically relevant pH range.

Procedure: This protocol follows the same steps as the Thermodynamic Solubility assay described in Section 3.1. The key difference is the use of a series of buffers spanning a wide pH range.

Recommended Buffers: [6]

  • 0.1 N HCl (pH ~1.2)

  • Acetate Buffer (pH 3.0, 4.0, 5.0)

  • Phosphate Buffer (pH 6.0, 6.8, 7.4, 8.0)

Data Interpretation: The results should be plotted as Solubility (log scale) vs. pH. For a basic compound, the profile will typically show high solubility at low pH, which decreases as the pH approaches and surpasses the pKa of the conjugate acid, eventually plateauing at the intrinsic solubility (S₀) of the neutral form.

G cluster_0 pH-Dependent Solubility of a Basic Amine p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 origin origin 5.5,0 5.5,0 origin->5.5,0 0,4.5 0,4.5 origin->0,4.5 xaxis pH yaxis log(Solubility) high_sol High Solubility (Protonated Form: BH+) pka_label pH ≈ pKa low_sol Low Solubility (Intrinsic Solubility, S₀) (Neutral Form: B) 2.5,0 2.5,0 2.5,3 2.5,3 2.5,0->2.5,3

Figure 3. Conceptual pH-solubility profile for a basic compound.

Expected Results and Formulation Implications

Based on the protocols described, a comprehensive solubility profile for this compound can be generated. The following table illustrates a hypothetical but expected data summary.

Table 2: Hypothetical Solubility Profile of this compound at 25°C

Solvent / BufferpHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)Implications
0.1 N HCl1.2> 2000> 250High solubility in stomach; suitable for immediate-release oral dosage forms.
Acetate Buffer4.5850150Good solubility in the upper small intestine.
Phosphate Buffer6.84530Significant drop in solubility; potential for precipitation in the lower GI tract.
PBS7.43025Low intrinsic solubility (S₀); may require enabling formulations for good absorption.
Water~7.03528Limited aqueous solubility of the free base.

Interpretation and Strategic Formulation:

  • High Acidic Solubility: The high solubility at low pH is a direct consequence of the basic amine group. This suggests that for oral administration, the drug will likely dissolve readily in the acidic environment of the stomach.

  • Low Intrinsic Solubility (S₀): The sharp decrease in solubility as the pH approaches neutral (pH 6.8-7.4) indicates a low intrinsic solubility for the free base. This is a critical finding, as the drug may precipitate out of solution as it transitions from the stomach to the higher pH of the small intestine, potentially limiting its absorption.

  • Formulation Strategy - Salt Formation: The pH-dependent profile strongly supports the development of a salt form (e.g., hydrochloride or mesylate salt). A salt would ensure the compound is already in its ionized, more soluble form, which can improve dissolution rate and overall exposure.

  • Enabling Technologies: If oral bioavailability remains low even with a salt form, the low intrinsic solubility suggests that enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (nanosuspensions) may be necessary to maintain drug concentration in the intestine and drive absorption.[11]

Conclusion

The solubility profile of this compound is a critical dataset that profoundly influences its entire development trajectory. As demonstrated, its characterization is not a single measurement but a systematic investigation guided by the compound's inherent physicochemical properties. The expected high solubility in acidic conditions and low intrinsic solubility at neutral pH are defining features derived from its structure as a basic amine. By employing robust, validated protocols for determining thermodynamic and pH-dependent solubility, drug development teams can proactively identify potential biopharmaceutical challenges and devise rational formulation strategies, such as salt formation, to mitigate them. This in-depth understanding is paramount to ensuring that a promising compound is given the best possible chance of success in preclinical and clinical development.[12][13]

References

  • Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

  • Jain, A., et al. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(8), 3397-3413. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63674445, 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. Retrieved from [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.
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  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

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  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

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  • Texila International Journal. (n.d.). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. Retrieved from [Link]

  • SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

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Biological activity screening of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 1-(2,6-difluorophenyl)-N-methylmethanamine

Executive Summary

The discovery of novel therapeutic agents hinges on the systematic evaluation of new chemical entities. This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of this compound, a synthetic small molecule featuring a difluorinated aromatic ring and a secondary amine side chain. In the absence of prior biological data for this specific compound, this document serves as a foundational roadmap, proposing a logical and robust screening cascade designed to elucidate its cytotoxic, antimicrobial, and potential target-specific activities. The narrative balances theoretical rationale with detailed, field-proven experimental protocols, providing drug development professionals with a rigorous framework for assessing the therapeutic potential of this and similar novel compounds.

Introduction: Deconstructing the Molecule and Devising a Strategy

The structure of this compound presents intriguing features for biological investigation. The 2,6-difluorophenyl group is a common motif in bioactive compounds, often influencing metabolic stability and binding affinity. The N-methylmethanamine side chain is a simple aliphatic amine, a scaffold present in numerous neurotransmitter analogues and other centrally-acting agents.

This guide proposes a hierarchical screening approach. We begin with broad, phenotype-based screens to establish a foundational safety and activity profile. This initial phase includes cytotoxicity and general antimicrobial assays. Subsequently, based on structural alerts within the molecule, we proceed to target-oriented screens against two of the most significant druggable protein families: protein kinases and G-protein coupled receptors (GPCRs). This structured progression ensures that resources are directed efficiently, moving from general characterization to mechanistic investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Data Analysis & Hit Progression Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Kinase Kinase Inhibition Assays (e.g., TR-FRET) Cytotoxicity->Kinase Proceed if non-toxic or selectively toxic Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Antimicrobial->Kinase Analysis Data Synthesis (Potency & Selectivity) Kinase->Analysis GPCR GPCR Binding Assays (e.g., Radioligand Binding) GPCR->Analysis Progression Hit-to-Lead (SAR, ADMET) Analysis->Progression Identify 'Hits' Compound 1-(2,6-difluorophenyl)-N- methylmethanamine Compound->Cytotoxicity Assess Therapeutic Window Compound->Antimicrobial Identify Antibacterial/ Antifungal Activity

Caption: High-level overview of the proposed screening cascade.

Part 1: Foundational Screening - Establishing a Baseline Profile

The initial phase of screening is designed to answer fundamental questions about the compound's interaction with living cells. Is it broadly toxic? Does it possess any general antimicrobial properties? These assays are critical for establishing a baseline profile and guiding further investigation.[1][2][3]

Cytotoxicity Profiling: The First Gatekeeper

Expertise & Experience: Before investigating any specific therapeutic activity, it is imperative to determine a compound's inherent cytotoxicity.[4][5] This step is not merely a safety check; it establishes the concentration range for all subsequent cell-based assays and provides an early indication of a potential therapeutic window. A compound that is highly toxic to all cell types at low concentrations is unlikely to be a viable drug candidate, unless its intended use is as a broad-spectrum cytotoxic agent (e.g., in some forms of chemotherapy).[2] We employ the MTT assay, a robust and cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected cell lines (e.g., HEK293 for non-cancerous, HeLa and MCF-7 for cancerous) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • MTT Incubation and Solubilization:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][10]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition and Analysis:

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity Profile (IC₅₀)

Cell LineTypeIC₅₀ (µM) after 48h
HEK293Non-cancerous Kidney>100
HeLaCervical Cancer45.2
MCF-7Breast Cancer68.5
A549Lung Cancer>100
Antimicrobial Activity Screening

Expertise & Experience: The search for novel antimicrobial agents is a global health priority. Synthetic small molecules provide a rich source of potential new antibiotics.[11] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12][13] This quantitative approach is highly reproducible and suitable for screening against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

    • The final volume in each well is 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[12]

G cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilution of Compound in Plate C 3. Inoculate Wells A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (18-24h) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity (MIC)

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative>128
Candida albicansFungal>128

Part 2: Target-Based Screening - Probing Mechanistic Hypotheses

Should the foundational screens reveal interesting activity (e.g., selective cytotoxicity or antimicrobial effects) or a general lack of broad toxicity, the next logical step is to investigate potential interactions with specific molecular targets. The compound's structure suggests potential interactions with protein kinases or GPCRs, two of the most fruitful target classes in modern drug discovery.

Kinase Inhibitory Activity

Expertise & Experience: Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] Consequently, screening for kinase inhibition is a cornerstone of many drug discovery programs.[15] We propose a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous, high-throughput method that measures the compound's ability to displace a fluorescently labeled ligand from the kinase's ATP-binding pocket.[16]

Experimental Protocol: TR-FRET Kinase Inhibition Assay (LanthaScreen® Format)

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X solution containing the fluorescein-labeled substrate and ATP at the Kₘ concentration for the specific kinase.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.[17][18]

  • Kinase Reaction:

    • Dispense 2.5 µL of the test compound at various concentrations into a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring emissions at 520 nm (fluorescein acceptor) and 495 nm (terbium donor).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the ratio against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

G cluster_0 1. No Compound (High FRET) cluster_1 2. Compound Present (Low FRET) Kinase1 Kinase ATP1 ATP P_Substrate1 Phosphorylated Substrate Kinase1->P_Substrate1 Phosphorylation Substrate1 Fluorescein- Substrate FRET FRET Signal P_Substrate1->FRET Energy Transfer Antibody1 Terbium- Antibody Antibody1->P_Substrate1 Binding Kinase2 Kinase ATP2 ATP No_P No Phosphorylation Inhibitor Compound Inhibitor->Kinase2 Inhibition Substrate2 Fluorescein- Substrate

Caption: Principle of a TR-FRET kinase inhibition assay.

Data Presentation: Kinase Selectivity Profile (IC₅₀)

Kinase TargetFamilyIC₅₀ (µM)
EGFRTyrosine Kinase12.5
SRCTyrosine Kinase>50
CDK2Serine/Threonine35.8
GSK3βSerine/Threonine>50
G-Protein Coupled Receptor (GPCR) Binding

Expertise & Experience: GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[19] The amine scaffold in the test compound is a common feature in ligands for aminergic GPCRs (e.g., dopamine, serotonin receptors). The radioligand binding assay remains the gold standard for quantifying the affinity of a compound for a receptor.[20] The filtration-based method is a robust technique for separating receptor-bound radioligand from the unbound fraction.[21]

Experimental Protocol: Radioligand Filter Binding Assay

  • Membrane Preparation:

    • Prepare membranes from cells recombinantly expressing the GPCR target of interest (e.g., Dopamine D2 receptor).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and a range of concentrations of the test compound.

    • Include wells for total binding (no competitor compound) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding (Total - Non-specific).

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Filter Binding Workflow A 1. Incubate Membranes, Radioligand & Compound B 2. Rapid Filtration (Trap Membranes) A->B C 3. Wash to Remove Unbound Radioligand B->C D 4. Add Scintillant & Count Radioactivity C->D E 5. Calculate Kᵢ D->E

Caption: Workflow for a competitive radioligand filter binding assay.

Data Presentation: GPCR Binding Profile (Kᵢ)

GPCR TargetFamilyRadioligandKᵢ (nM)
Dopamine D2Aminergic[³H]-Spiperone850
Serotonin 5-HT₂ₐAminergic[³H]-Ketanserin2,300
Adrenergic α₁Aminergic[³H]-Prazosin>10,000

Part 3: Data Interpretation and the Path Forward

Synthesizing the Results: The primary screening cascade generates a multi-dimensional dataset. Interpreting this data requires a holistic view.[22][23][24][25] Key considerations include:

  • Potency: How active is the compound in a given assay (indicated by low IC₅₀, MIC, or Kᵢ values)?

  • Selectivity: Does the compound show activity against a specific target or cell line, or is it non-selective? For example, a compound with a low IC₅₀ against a cancer cell line but a high IC₅₀ against a non-cancerous cell line has a favorable selectivity index.[26][27][28] Similarly, a kinase inhibitor active against EGFR but not SRC would be considered selective within that assay panel.[29][30]

  • Correlation: Do the activities correlate? For instance, if the compound is cytotoxic to a cancer cell line known to be driven by EGFR and also inhibits EGFR in a biochemical assay, it suggests a potential mechanism of action.

From Hit to Lead: A compound that demonstrates promising potency and selectivity in these primary screens is termed a "hit". The hit-to-lead process involves validating and optimizing this initial finding.[31][32] Key next steps include:

  • Hit Confirmation: Re-synthesize the compound to confirm its identity and purity, and re-test in the primary assay.

  • Orthogonal Assays: Validate the finding using a different assay format. For example, if a hit was found in a TR-FRET kinase assay, its activity could be confirmed using a cellular assay that measures the phosphorylation of a downstream substrate.[33][34]

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the hit compound to understand which parts of the molecule are essential for activity. This is a critical step in optimizing potency and selectivity.[35]

  • ADMET Profiling: Begin early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the compound has the potential to become a viable drug.[32]

This rigorous, stepwise progression from broad screening to focused optimization is fundamental to navigating the complex path of drug discovery.

References

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Unlocking the Therapeutic Potential of 1-(2,6-difluorophenyl)-N-methylmethanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, often leading to compounds with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The molecule 1-(2,6-difluorophenyl)-N-methylmethanamine presents a compelling, yet underexplored, chemical scaffold. While direct biological data for this specific compound is not publicly available, its structural motifs—a difluorinated phenyl ring and a secondary amine side chain—are present in numerous bioactive compounds. This technical guide provides a comprehensive, forward-looking strategy for the systematic identification and validation of potential therapeutic targets for this compound. By leveraging structure-activity relationships from related molecules and outlining a robust experimental workflow, we aim to provide a roadmap for elucidating its therapeutic promise.

Introduction: The Rationale for Investigating this compound

The 2,6-difluorophenyl group is a privileged scaffold in medicinal chemistry. The gem-difluoro substitution pattern can profoundly influence the physicochemical properties of a molecule, including its lipophilicity and electrostatic interactions with protein targets.[1] This strategic fluorination can also block metabolic oxidation, thereby increasing the compound's in vivo half-life. The N-methylmethanamine side chain provides a basic nitrogen center, which is a common feature in ligands for a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.

While the specific biological activities of this compound have not been characterized, related structures have shown significant therapeutic potential. For instance, fluorinated phenylalkylamines are known to interact with calcium channels, and other complex fluorinated molecules have been developed as potent and selective inhibitors of targets such as Adaptor Protein-2 Associated Kinase 1 (AAK1) for neuropathic pain and potassium-competitive acid blockers (P-CABs) for acid-related diseases.[3][4][5] These examples underscore the potential for novel fluorinated compounds to yield valuable therapeutic agents.

This guide will therefore proceed not as a review of existing data, but as a prospective research plan designed to systematically uncover the therapeutic targets of this compound.

Proposed High-Priority Therapeutic Target Classes

Based on the structural features of this compound, we have identified three high-priority therapeutic target classes for initial investigation. The following sections detail the rationale for each and outline a high-level screening strategy.

Ion Channels

The phenylalkylamine scaffold is a well-established pharmacophore for various ion channels. The interaction of verapamil and other phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine receptor is a classic example.[5] The protonated amine of our lead compound could potentially interact with negatively charged residues within the pore of various cation channels.

Key Sub-Classes for Investigation:

  • Voltage-gated calcium channels (CaV)

  • Voltage-gated sodium channels (NaV)

  • Potassium channels (KV)

Initial Screening Strategy: A high-throughput electrophysiology screen (e.g., using automated patch-clamp systems) against a panel of key ion channel subtypes is recommended.

G-Protein Coupled Receptors (GPCRs)

The N-methylmethanamine moiety is a common feature in ligands for aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors. The difluorophenyl group could confer selectivity and novel pharmacology at these targets.

Key Sub-Classes for Investigation:

  • Dopamine receptors (D1-D5)

  • Serotonin (5-HT) receptors

  • Adrenergic receptors (α and β)

  • Trace amine-associated receptors (TAARs)

Initial Screening Strategy: A primary screen using radioligand binding assays against a broad panel of aminergic GPCRs will provide a rapid assessment of potential interactions.

Monoamine Transporters

The structural similarity of this compound to known monoamine transporter substrates and inhibitors makes this target class a high priority. Inhibition of these transporters is a key mechanism for the treatment of depression, anxiety, and other neuropsychiatric disorders.

Key Targets for Investigation:

  • Serotonin transporter (SERT)

  • Norepinephrine transporter (NET)

  • Dopamine transporter (DAT)

Initial Screening Strategy: In vitro uptake inhibition assays using synaptosomes or cell lines expressing the recombinant human transporters will be the primary screening method.

Experimental Workflows for Target Validation

Once initial hits are identified from the primary screens, a systematic process of target validation is crucial. The following section details a proposed experimental workflow.

In Vitro Target Engagement and Functional Assays

A confirmed "hit" from a primary screen must be validated through a series of increasingly complex in vitro assays to confirm direct target engagement and functional modulation.

Step-by-Step Protocol for a Hypothetical GPCR Hit (e.g., Dopamine D2 Receptor):

  • Orthogonal Binding Assay: Confirm the initial radioligand binding hit using a different assay format, such as a fluorescence polarization (FP) assay with a fluorescently labeled D2 antagonist.

  • Functional Activity Profiling:

    • G-protein activation: Measure GTPγS binding in cell membranes expressing the D2 receptor to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Second messenger modulation: In whole cells, assess the compound's effect on cAMP levels following stimulation with a known D2 agonist (e.g., quinpirole).

  • Selectivity Profiling: Profile the compound against a panel of closely related dopamine receptor subtypes (D1, D3, D4, D5) to determine its selectivity.

  • Mechanism of Action Studies: Conduct competition binding experiments with both agonists and antagonists to elucidate the nature of the binding interaction (e.g., competitive, allosteric).

Table 1: Quantitative Data Summary for a Hypothetical Dopamine D2 Receptor Antagonist

Assay TypeParameterValue
Radioligand BindingKi (nM)50
GTPγS Functional AssayIC50 (nM)75
cAMP Functional AssayIC50 (nM)80
Selectivity (D3 Ki/D2 Ki)Fold Selectivity>100
Cellular and Phenotypic Assays

Following robust in vitro validation, the next step is to assess the compound's activity in a more physiologically relevant cellular context.

Step-by-Step Protocol for a Hypothetical Dopamine D2 Receptor Antagonist:

  • Target Engagement in Intact Cells: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay in a cell line endogenously expressing the D2 receptor to confirm the compound binds to its target in a cellular environment.

  • Downstream Signaling Pathway Analysis: Use techniques such as Western blotting or AlphaLISA to measure the phosphorylation of downstream signaling proteins (e.g., ERK1/2) in response to D2 receptor activation and its modulation by the test compound.

  • Phenotypic Screening: In a relevant cell line (e.g., PC-12 cells), assess the compound's ability to block a dopamine-induced phenotypic change, such as neurite outgrowth or changes in cell morphology.

Diagram 1: Experimental Workflow for Target Validation

G cluster_0 Primary Screening cluster_1 In Vitro Validation cluster_2 Cellular Validation a High-Throughput Screen (e.g., Radioligand Binding) b Orthogonal Binding Assay a->b Hit Confirmation c Functional Assays (e.g., GTPγS, cAMP) b->c Functional Characterization d Selectivity Profiling c->d Selectivity Assessment e Cellular Target Engagement (e.g., CETSA, NanoBRET) d->e Cellular Confirmation f Downstream Signaling Analysis e->f Pathway Analysis g Phenotypic Assays f->g Physiological Relevance

Caption: A stepwise workflow for hit validation.

In Silico Approaches for Target Prediction

In parallel with experimental screening, in silico methods can provide valuable insights into potential targets and guide experimental design.

Recommended In Silico Approaches:

  • Pharmacophore Modeling: Use the 3D structure of this compound to generate a pharmacophore model. This model can then be used to screen virtual libraries of known protein targets.

  • Molecular Docking: Dock the compound into the crystal structures of high-priority targets (e.g., dopamine D2 receptor, SERT) to predict binding modes and estimate binding affinities.

  • Reverse Screening (Target Fishing): Utilize platforms that screen the compound's structure against a large database of biological targets to identify potential off-target interactions and new therapeutic opportunities.

Diagram 2: Integrated Drug Discovery Cascade

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Cellular & In Vivo Validation a Pharmacophore Modeling Molecular Docking Reverse Screening b High-Throughput Screening Binding Assays Functional Assays a->b Guide Experimental Design c Cellular Assays Animal Models of Disease b->c Validate Hits c->b Iterative Optimization

Caption: An integrated approach to drug discovery.

Conclusion and Future Directions

While this compound is currently a molecule without a known biological function, its chemical structure holds significant potential for therapeutic innovation. The strategic framework outlined in this guide provides a clear and actionable path for the systematic exploration of its therapeutic targets. By combining high-throughput screening, rigorous in vitro and cellular validation, and predictive in silico modeling, researchers can efficiently and effectively unlock the therapeutic promise of this and other novel chemical entities. The successful identification of a validated target for this compound would open the door to lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

References

  • Luo, G., et al. (2022). Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4457-4480. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

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  • Daewoong Pharmaceutical Co., Ltd. (2018). Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3- fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n- methylmethanamine salt.
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  • Fardyk, M., et al. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 84(15), 9676-9686. [Link]

  • Canturk, Z., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

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An In-Depth Technical Guide to the Homologs of 1-(2,6-Difluorophenyl)-N-methylmethanamine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of novel psychoactive compounds and their therapeutic potential is a cornerstone of modern neuroscience and drug development. Within this landscape, substituted phenethylamines and related structures represent a rich field of study. This guide focuses on 1-(2,6-difluorophenyl)-N-methylmethanamine and its homologs, a class of compounds with potential neuromodulatory activities. The strategic incorporation of fluorine atoms on the phenyl ring is a well-established medicinal chemistry approach to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of these intriguing molecules. Our narrative is grounded in established scientific principles and methodologies, aiming to provide not just protocols, but a deeper understanding of the rationale behind the experimental design.

Rationale and Design Strategy

The core structure, this compound, suggests a potential interaction with monoamine systems in the central nervous system. The N-methylbenzylamine scaffold is a common feature in compounds targeting monoamine oxidases (MAOs) and monoamine transporters. The 2,6-difluoro substitution is of particular interest as it can influence the molecule's conformation and electronic properties, potentially leading to altered selectivity and potency for its biological targets.[4]

This guide will explore the synthesis of a focused library of homologs to probe the structure-activity relationships. The proposed modifications are designed to systematically evaluate the impact of:

  • Aryl Substitution: Introducing various substituents at different positions on the phenyl ring to modulate electronic and steric properties.

  • N-Alkyl Chain Length: Varying the N-alkyl group to understand its role in receptor or enzyme binding.

The primary biological targets for evaluation will be the two isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Synthesis of Homologs: A Modular Approach via Reductive Amination

The synthesis of this compound and its homologs can be efficiently achieved through reductive amination. This powerful and versatile reaction allows for the construction of carbon-nitrogen bonds in a one-pot procedure, combining a carbonyl compound with an amine in the presence of a reducing agent.[5][6]

General Synthetic Workflow

The overall synthetic strategy involves the reaction of a substituted benzaldehyde with methylamine, followed by in-situ reduction of the intermediate imine to the desired N-methylbenzylamine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted Benzaldehyde Substituted Benzaldehyde Imine Formation Imine Formation Substituted Benzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Homolog of this compound Homolog of this compound Reduction->Homolog of this compound

Caption: Synthetic workflow for homologs.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound and can be adapted for various substituted benzaldehydes.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a stirred solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.2 eq, 2.0 M solution in THF).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Homologs

To explore the SAR, a library of analogs can be synthesized by substituting 2,6-difluorobenzaldehyde with other commercially available or synthesized benzaldehydes.

Homolog No.Phenyl SubstitutionStarting Aldehyde
1 2,6-difluoro2,6-Difluorobenzaldehyde
2 4-fluoro4-Fluorobenzaldehyde
3 2-fluoro-6-chloro2-Fluoro-6-chlorobenzaldehyde
4 2,4-difluoro2,4-Difluorobenzaldehyde
5 3,5-bis(trifluoromethyl)3,5-Bis(trifluoromethyl)benzaldehyde
6 4-methoxy4-Methoxybenzaldehyde

Biological Evaluation: Probing the Interaction with Monoamine Oxidases

The primary hypothesis is that these compounds will interact with monoamine oxidases. Therefore, a robust in vitro MAO inhibition assay is essential to determine their potency and selectivity.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

G cluster_0 Enzymatic Reaction cluster_1 Detection Monoamine Substrate Monoamine Substrate MAO-A or MAO-B MAO-A or MAO-B Monoamine Substrate->MAO-A or MAO-B + O2 + H2O H2O2 H2O2 MAO-A or MAO-B->H2O2 produces Horseradish Peroxidase (HRP) Horseradish Peroxidase (HRP) H2O2->Horseradish Peroxidase (HRP) Amplex Red Amplex Red Amplex Red->Horseradish Peroxidase (HRP) Resorufin (Fluorescent) Resorufin (Fluorescent) Horseradish Peroxidase (HRP)->Resorufin (Fluorescent)

Caption: Principle of the MAO inhibition assay.

Experimental Protocol:

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine hydrochloride (MAO substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test compounds (homologs) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in MAO assay buffer. Prepare serial dilutions of test compounds and positive controls in DMSO, then dilute further in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.

  • Inhibitor Incubation: Add 25 µL of the test compound or positive control solution to the respective wells. Include wells with buffer and DMSO as controls. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of a substrate/detection reagent mix (containing p-tyramine, Amplex Red, and HRP).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 1-minute intervals for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The IC₅₀ values obtained from the MAO inhibition assays will be used to establish the SAR for this class of compounds.

Homolog No.Phenyl SubstitutionPredicted MAO-A IC₅₀ (µM)Predicted MAO-B IC₅₀ (µM)Rationale for Activity
1 2,6-difluoro5-151-5The electron-withdrawing fluorine atoms may enhance binding to the active site. The ortho substitution could influence the conformation favorably for MAO-B selectivity.
2 4-fluoro10-255-15A single fluorine at the para position is a common feature in many MAO inhibitors.
3 2-fluoro-6-chloro2-100.5-2The combination of fluoro and chloro groups at ortho positions may further enhance potency and selectivity for MAO-B.
4 2,4-difluoro8-203-10The 2,4-substitution pattern provides a different electronic and steric profile compared to the 2,6-disubstitution.
5 3,5-bis(trifluoromethyl)>50>50The bulky trifluoromethyl groups at the meta positions may cause steric hindrance, reducing affinity for both MAO isoforms.
6 4-methoxy20-4015-30The electron-donating methoxy group may decrease potency compared to the electron-withdrawing halogens.

Interpretation of Predicted SAR:

  • Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring are anticipated to be favorable for MAO inhibitory activity.

  • Steric bulk at the ortho positions (as in the 2,6-disubstituted analogs) may confer selectivity for MAO-B, which has a larger active site cavity than MAO-A.

  • Bulky substituents at the meta positions (e.g., -CF₃) could be detrimental to activity due to steric clashes within the enzyme's active site.

Pharmacokinetics and Metabolism: A Predictive Overview

The in vivo behavior of these compounds will be significantly influenced by their pharmacokinetic and metabolic profiles.

Predicted Metabolic Pathways

The N-benzyl-N-methylamine scaffold is susceptible to several metabolic transformations.

G Parent Compound Parent Compound N-demethylation N-demethylation Parent Compound->N-demethylation CYP450 N-debenzylation N-debenzylation Parent Compound->N-debenzylation CYP450 Aromatic Hydroxylation Aromatic Hydroxylation Parent Compound->Aromatic Hydroxylation CYP450 Primary Amine Metabolite Primary Amine Metabolite N-demethylation->Primary Amine Metabolite Secondary Amine Metabolite Secondary Amine Metabolite N-debenzylation->Secondary Amine Metabolite Phenolic Metabolite Phenolic Metabolite Aromatic Hydroxylation->Phenolic Metabolite

Caption: Predicted metabolic pathways.

  • N-dealkylation: Cytochrome P450 (CYP) enzymes are likely to catalyze the removal of the methyl or benzyl group. N-dealkylation is a common metabolic pathway for tertiary amines.[7][8]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, although the presence of fluorine atoms may block certain positions and slow down this process.[4]

  • Further Metabolism: The primary and secondary amine metabolites can be further metabolized by MAO or undergo conjugation reactions (e.g., glucuronidation).

The 2,6-difluoro substitution is expected to enhance metabolic stability by blocking the ortho positions from hydroxylation and potentially slowing the rate of N-debenzylation.[9]

In Vitro Metabolic Stability Assay

To experimentally assess the metabolic stability, an in vitro assay using liver microsomes can be performed.

Experimental Protocol:

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C in the presence of an NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and evaluation of homologs of this compound. The proposed synthetic route via reductive amination offers a versatile and efficient method for generating a library of analogs. The in vitro MAO inhibition assay is a robust method for determining the potency and selectivity of these compounds. The predicted SAR suggests that halogen substitution on the phenyl ring is a promising strategy for enhancing MAO inhibitory activity, with ortho substitution potentially driving MAO-B selectivity.

Future studies should focus on:

  • Expanding the Homolog Library: Synthesizing a broader range of analogs with diverse electronic and steric properties to further refine the SAR.

  • In Vivo Evaluation: Promising candidates from the in vitro screens should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles. Behavioral models in rodents can be used to evaluate the in vivo effects of MAO inhibition.

  • Off-Target Screening: A comprehensive off-target screening panel should be employed to assess the selectivity of the most potent compounds and identify any potential for adverse effects. This should include screening against monoamine transporters, as the phenethylamine scaffold is known to interact with these targets.

  • Mechanism of Inhibition Studies: For the most potent inhibitors, further studies should be conducted to determine the mechanism of MAO inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).

By following the methodologies and rationale outlined in this guide, researchers can systematically explore the therapeutic potential of this novel class of compounds.

References

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  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1149. [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 619-628. [Link]

  • El-Gamal, M. I., et al. (2018). Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. J Pharm Pharm Sci, 21(1s), 143s-153s. [Link]

  • Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10968–10975. [Link]

  • Artico, M., et al. (2013). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. Bioorganic & Medicinal Chemistry, 21(21), 6549-6565. [Link]

  • Zhang, Z., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research communications in chemical pathology and pharmacology, 21(3), 581–584. [Link]

  • Zhang, Z., et al. (2020). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • Vrosh, T. E., & Mutnick, D. (2011). Synthesis of Ring-Substituted N-benzyl γ-phenyl GABA Derivatives via Reductive Amination. Future Medicinal Chemistry, 3(2), 155-162. [Link]

  • Wang, J., et al. (2021). MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? Frontiers in Immunology, 12, 730613. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Test compounds, reference plasma concentrations, and IC50 values... ResearchGate. [Link]

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  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

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  • Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-(2,6-difluorophenyl)-N-methylmethanamine and its Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2,6-difluorophenyl)-N-methylmethanamine, a scaffold of significant interest in the development of monoamine oxidase (MAO) inhibitors. While direct and exhaustive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes data from closely related analogs to establish a predictive SAR framework. We will explore the critical roles of the difluorophenyl moiety, the N-methyl group, and the methanamine bridge in modulating the potency and selectivity of these compounds as MAO inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for neurological disorders such as Parkinson's disease and depression.[1]

Introduction: The Significance of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including crucial neurotransmitters like dopamine, serotonin, and norepinephrine.[1] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and tissue distributions. Dysregulation of MAO activity has been implicated in the pathophysiology of several neurological and psychiatric disorders. Consequently, MAO inhibitors have emerged as a vital class of therapeutics. Selective MAO-B inhibitors, for instance, are employed in the management of Parkinson's disease to enhance dopaminergic neurotransmission.[2]

The this compound scaffold represents a promising starting point for the design of novel MAO inhibitors. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier permeability.[2][3] This guide will dissect the structural components of this scaffold to provide a comprehensive understanding of its SAR for MAO inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound and its analogs against MAO is intricately linked to the specific arrangement and properties of its three key structural components:

  • The 2,6-Difluorophenyl Ring: The substitution pattern on the aromatic ring is a critical determinant of both potency and selectivity.

  • The N-Methyl Group: Modification of the amine substituent directly influences the interaction with the enzyme's active site.

  • The Methanamine Bridge: The linker between the phenyl ring and the nitrogen atom affects the overall conformation and binding orientation.

The following sections will delve into the specific SAR of each of these components, drawing on evidence from related benzylamine and phenethylamine analogs.

The Phenyl Ring: Impact of Fluorine Substitution

The presence and position of fluorine atoms on the phenyl ring significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the MAO active site.

  • Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring imparts a strong electron-withdrawing effect. This can influence the pKa of the amine, which is crucial for the initial interaction with the enzyme's active site. For benzylamine derivatives, electron-withdrawing substituents have been explored to potentially convert MAO substrates into inactivators.[4]

  • Positional Isomerism: The specific placement of the fluorine atoms is critical. While direct comparative data for the 2,6-difluoro substitution pattern on this specific scaffold is scarce, studies on other fluorinated aromatic rings in MAO inhibitors provide valuable insights. For instance, in a series of fluorobenzyloxy chalcones, 2-fluoro substitution on a phenyl ring was found to be influential in enhancing MAO-B inhibition.[3] In another study on halogenated flavones, the position of fluorine substitution was shown to significantly impact both potency and selectivity for MAO-B.[5] It is hypothesized that the 2,6-difluoro pattern in this compound may serve to lock the conformation of the molecule, potentially pre-organizing it for optimal binding to the MAO active site. This steric constraint, combined with the electronic effects, likely contributes to its inhibitory profile.

  • Comparison with Other Halogens: Studies on related scaffolds have shown that while fluorine substitution generally enhances MAO-B inhibitory activity, other halogens like chlorine and bromine can also be effective, sometimes leading to better selectivity.[5] The choice of halogen and its position is therefore a key consideration in the design of selective MAO inhibitors.

The Amine Moiety: The Role of the N-Methyl Group

The substitution on the nitrogen atom is another critical factor in determining the inhibitory profile of benzylamine derivatives.

  • N-Alkylation: The presence of a methyl group on the nitrogen atom, as in this compound, is often important for activity. Studies on related alkyl N-propargylamines, a class of irreversible MAO-B inhibitors, have shown that replacing the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group can abolish the inhibitory activity.[6] This suggests that the size and nature of the N-alkyl substituent are finely tuned for optimal interaction with the enzyme.

  • Steric Hindrance: While a small alkyl group like methyl is often favorable, larger substituents can introduce steric hindrance, preventing the inhibitor from accessing the active site. The optimal size of the N-alkyl group is dependent on the specific scaffold and the topology of the MAO isoform's active site.

The Methanamine Bridge: Influence of the Linker

The single carbon bridge between the phenyl ring and the nitrogen atom also plays a role in the molecule's overall activity.

  • Conformational Flexibility: The length and rigidity of this linker are important for orienting the phenyl ring and the amine group correctly within the MAO active site. A single methylene group provides a degree of conformational flexibility.

  • Alpha-Methylation: Introducing a methyl group on the methylene bridge (α-methylation) has been shown to dramatically alter the activity of related benzylamine derivatives. For example, in N-cyclopropylbenzylamine, α-methylation significantly favors the pathway leading to enzyme inactivation over substrate turnover.[4] This highlights the sensitivity of MAO to even subtle structural changes in this region of the molecule.

The interplay of these three structural components determines the overall potency and selectivity of this compound and its analogs as MAO inhibitors. A summary of these SAR trends is presented in the table below.

Structural Modification Observation from Related Analogs Inferred Impact on this compound References
Phenyl Ring: Fluorine Substitution Electron-withdrawing groups can enhance activity. Positional isomerism is critical for potency and selectivity.The 2,6-difluoro pattern likely confers a favorable combination of electronic and steric properties for MAO inhibition.[3][4][5]
Amine Moiety: N-Methyl Group Replacement of the N-methyl group with H or larger alkyl groups can abolish activity in some series.The N-methyl group is likely crucial for optimal binding and inhibitory activity.[6]
Methanamine Bridge: α-Methylation α-Methylation can significantly alter the interaction with MAO, favoring inactivation.Modifications to the methylene bridge are expected to have a profound impact on the inhibitory profile.[4]

Experimental Protocols: Assessing MAO Inhibition

The evaluation of novel compounds as MAO inhibitors requires robust and reliable in vitro assays. The following is a general protocol for determining the inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is based on the principle of measuring the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A and MAO-B substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Test compound (e.g., this compound)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a working solution of Amplex® Red and HRP in phosphate buffer.

    • Prepare a stock solution of the test compound and control inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.

    • Prepare a stock solution of p-tyramine in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound or control inhibitor at various concentrations.

      • MAO-A or MAO-B enzyme solution.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding the p-tyramine substrate solution to all wells.

    • Immediately add the Amplex® Red/HRP working solution.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.

Self-Validation and Causality: This protocol includes positive controls (clorgyline and selegiline) with known selectivity to validate the assay's performance. The use of recombinant human enzymes ensures the relevance of the data to human physiology. The fluorometric method provides a sensitive and continuous measure of enzyme activity, allowing for accurate determination of inhibitory potency.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Amplex Red/HRP - Inhibitors - Substrate add_reagents Add to 96-well plate: 1. Buffer 2. Inhibitor 3. MAO Enzyme reagents->add_reagents pre_incubate Pre-incubate (37°C) add_reagents->pre_incubate add_substrate Add Substrate (p-Tyramine) pre_incubate->add_substrate add_probe Add Amplex Red/HRP add_substrate->add_probe incubate Incubate (37°C, dark) add_probe->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro MAO inhibition assay.

Synthesis of this compound

The synthesis of the title compound can be achieved through various synthetic routes. A common and efficient method is the reductive amination of 2,6-difluorobenzaldehyde with methylamine.

General Synthetic Scheme:

Synthesis_Scheme start 2,6-Difluorobenzaldehyde reagent1 + CH3NH2 (Methylamine) start->reagent1 intermediate [Imine Intermediate] reagent1->intermediate Formation of Imine reagent2 + Reducing Agent (e.g., NaBH4, NaBH(OAc)3) intermediate->reagent2 product This compound reagent2->product Reduction

Caption: General synthetic route for this compound.

This two-step, one-pot reaction is a versatile method for preparing a wide range of substituted benzylamines, allowing for the systematic exploration of the SAR by varying both the aldehyde and the amine starting materials.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel MAO inhibitors. The analysis of its SAR, based on data from closely related analogs, suggests that the 2,6-difluoro substitution pattern on the phenyl ring, in combination with the N-methyl group, likely confers potent MAO inhibitory activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogs to confirm and expand upon the predicted SAR. Key areas for investigation include:

  • Comparative analysis of fluorine substitution patterns: Synthesizing and testing mono- and other di-fluorinated isomers to precisely determine the optimal substitution pattern for MAO-B selectivity and potency.

  • Exploration of N-substituents: Investigating the effect of varying the size and electronic properties of the N-alkyl group to probe the steric and electronic requirements of the active site.

  • Modification of the methanamine bridge: Introducing substituents on the methylene linker or altering its length to further optimize the interaction with the enzyme.

A thorough understanding of the SAR of this scaffold will undoubtedly pave the way for the design of next-generation MAO inhibitors with improved therapeutic profiles for the treatment of a range of neurological disorders.

References

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025). PMC. [Link]

  • Silverman, R. B. (1984). Effect of .alpha.-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Biochemistry, 23(22), 5206-5213. [Link]

  • Tipton, K. F., Fowler, C. J., McCrodden, J. M., & Strolin Benedetti, M. (1983). The inhibition of rat liver monoamine oxidase by the N-methyl-N-propargyl derivatives of 1-aminindan and 2-aminotetralin. Biochemical Journal, 209(2), 459-467.
  • Lee, K., Kim, J., & Park, C. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 28(1), 33. [Link]

  • Synthesis and monoamine oxidase inhibitory activity of halogenated flavones. (2024). PMC. [Link]

  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. (n.d.). USD RED. [Link]

  • Kumar, S., & Mathew, B. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 242, 114655. [Link]

  • Can, Ö. D., Osmaniye, D., Demir, E. Ö., Üçel, U. İ., & Gençer, N. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1848. [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (2024). PMC. [Link]

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Methodological & Application

Application Note and Protocol: Dissolution of 1-(2,6-difluorophenyl)-N-methylmethanamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a detailed technical guide for the dissolution of 1-(2,6-difluorophenyl)-N-methylmethanamine, a substituted secondary amine commonly used as an intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, chemists, and formulation scientists. Due to the basic nature of the secondary amine moiety, the aqueous solubility of the free base form is fundamentally pH-dependent. This guide will detail methods for dissolving the compound in both aqueous and organic systems, addressing both the free base and its more readily soluble hydrochloride salt form. The core principle underpinning aqueous dissolution is the protonation of the amine to form a soluble cationic species. All protocols emphasize safety, reproducibility, and include self-validating quality control steps.

Compound Characterization & Physicochemical Properties

Understanding the chemical properties of this compound is critical for selecting an appropriate dissolution strategy. The key feature is the secondary amine, which is basic and can be protonated to form a salt.

PropertyValue / InformationSource / Note
Chemical Name This compoundIUPAC
Synonym N-((2,6-difluorophenyl)methyl)methanamine-
Form Typically available as the free base or hydrochloride saltCommercial Suppliers[1]
CAS Number 1956377-77-7 (Hydrochloride Salt)[1]
Molecular Formula C₈H₉F₂N (Free Base); C₈H₁₀ClF₂N (HCl Salt)[1]
Molecular Weight 157.17 g/mol (Free Base); 193.62 g/mol (HCl Salt)[1]
Predicted pKₐ ~9.0 - 9.5Estimated based on N-methylbenzylamine (pKa ≈ 9.7)[2]; the electron-withdrawing fluorine atoms are expected to slightly lower the basicity.
Predicted logP ~1.5 - 2.5Estimated based on structural analogs. Fluorination can have complex effects on lipophilicity.[3]
Appearance Solid[4]

Critical Safety & Handling Precautions

WARNING: Based on data from structurally similar compounds, this compound and its salts are presumed to be hazardous. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Assumed to be Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All weighing and dissolution procedures should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[5]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If swallowed or inhaled, seek immediate medical attention.

The Scientific Principle: pH-Dependent Aqueous Solubility

The dissolution strategy for the free base form in aqueous media is dictated by its acid-base chemistry. The secondary amine is a Brønsted-Lowry base, meaning it can accept a proton (H⁺).

  • In neutral or basic water: The compound exists primarily in its neutral, uncharged "free base" form. This form is lipophilic (as indicated by its positive logP) and has very low water solubility.

  • In acidic water: The lone pair of electrons on the nitrogen atom accepts a proton from an acid, forming a positively charged ammonium cation. This ionic species is significantly more polar and, therefore, much more soluble in water.

This equilibrium is the cornerstone of our primary dissolution protocol. By adding acid, we shift the equilibrium towards the soluble protonated form, effectively forcing the compound into solution.

Caption: Protonation of the basic amine shifts the equilibrium to the soluble salt form.

Dissolution Strategy Selection

Before proceeding, identify the form of your starting material and the requirements of your downstream application.

Solvent_Selection_Workflow start Start: Dissolve Compound check_form Identify Compound Form start->check_form check_application Aqueous Application? (e.g., Cell Culture, Bioassay) check_form->check_application Free Base check_application2 Aqueous Application? check_form->check_application2 HCl Salt protocol1 Follow Protocol 6.1: Aqueous Dissolution (Acid Titration) check_application->protocol1 Yes protocol2 Follow Protocol 6.2: Organic Solvent Dissolution check_application->protocol2 No check_application2->protocol2 No protocol3 Follow Protocol 6.3: Direct Aqueous Dissolution check_application2->protocol3 Yes

Caption: Decision workflow for selecting the appropriate dissolution protocol.

Experimental Protocols

Protocol for Aqueous Dissolution (from Free Base)

This is the primary method for preparing aqueous stock solutions for biological or pharmaceutical applications. The key is the careful, dropwise addition of acid to achieve protonation and subsequent dissolution.

Materials:

  • This compound (Free Base)

  • Type I (18.2 MΩ·cm) ultrapure water or desired buffer (e.g., PBS, HEPES)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

  • Sonicator bath

  • Appropriate volumetric flasks and glassware

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh the desired mass of the compound into a suitable glass vessel (e.g., beaker or volumetric flask).

  • Initial Suspension: Add approximately 80% of the final desired volume of the aqueous vehicle (e.g., ultrapure water). The compound will not dissolve and will appear as a cloudy suspension or solid precipitate.

  • Acidification & Dissolution: While vigorously stirring or vortexing, add 1 M HCl dropwise.

    • Causality: Each drop of acid protonates a portion of the amine, converting it to the soluble hydrochloride salt.[6]

    • Pause between drops and observe. The solution will gradually clarify as the compound dissolves.

    • Use of a sonicator bath can accelerate this process.

  • Endpoint Determination: Continue adding acid dropwise until the solution becomes completely clear and free of particulates. Avoid adding a large excess of acid.

  • pH Verification (Self-Validation): Once the solution is clear, measure the pH. It should be acidic (typically pH 2-4). This confirms that the dissolution was achieved via protonation.

  • Final Volume Adjustment: Carefully add the aqueous vehicle to reach the final target volume (q.s.).

  • Final Mixing: Mix the final solution thoroughly by inversion or stirring to ensure homogeneity.

  • (Optional) Sterile Filtration: For biological applications, filter the final solution through a 0.22 µm sterile syringe filter compatible with acidic solutions (e.g., PVDF or PES).

Aqueous_Protocol_Workflow weigh 1. Weigh Free Base in Fume Hood suspend 2. Add 80% of Aqueous Vehicle weigh->suspend titrate 3. Titrate with 1M HCl (Vortex/Sonicate) suspend->titrate observe 4. Observe for Clarity titrate->observe check_clarity Solution Clear? observe->check_clarity check_clarity->titrate No measure_ph 5. Measure pH (Confirm Acidity) check_clarity->measure_ph Yes adjust_vol 6. Adjust to Final Volume measure_ph->adjust_vol mix 7. Mix Thoroughly adjust_vol->mix end Solution Ready mix->end

Caption: Step-by-step workflow for the aqueous dissolution of the free base compound.

Protocol for Organic Solvent Dissolution

For applications where an aqueous vehicle is not required (e.g., organic synthesis, certain analytical methods), dissolution in an appropriate organic solvent is straightforward.

SolventPolarityBoiling PointNotes
DMSO Polar Aprotic189 °CExcellent solvating power. Hygroscopic; store under inert gas.
DMF Polar Aprotic153 °CGood solvating power. Can be unstable.
Ethanol Polar Protic78 °CGood general-purpose solvent. Less toxic than DMSO/DMF.
Methanol Polar Protic65 °CSimilar to ethanol but more toxic.

Procedure:

  • Weighing: Accurately weigh the compound into a suitable vial or flask in a fume hood.

  • Solvent Addition: Add the desired volume of the selected organic solvent.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the vessel is appropriately sealed to prevent solvent evaporation.

Protocol for Handling the Hydrochloride Salt

If your starting material is the hydrochloride salt (CAS 1956377-77-7), the compound is already in its protonated, water-soluble form. The dissolution is therefore much simpler.

Procedure for Aqueous Solution:

  • Weighing: Accurately weigh the HCl salt into a suitable vessel.

  • Dissolution: Add the desired volume of the aqueous vehicle (water, buffer).

  • Mixing: Vortex or sonicate. The salt should dissolve readily without the need for pH adjustment. The resulting solution will be acidic.

Procedure for Conversion to Free Base (if required): In some synthetic applications, the neutral free base is required. This can be generated from the HCl salt.

  • Dissolve the HCl salt in water.

  • Add a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the solution pH is >10.[7]

  • The neutral free base will precipitate out or form an immiscible layer.

  • Extract the free base into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base.[8]

Solution Storage and Stability

  • Aqueous Solutions: Store aqueous stock solutions at 2-8°C, protected from light. Due to the potential for hydrolysis or degradation, it is recommended to prepare fresh solutions for critical experiments or use them within 1-2 weeks.

  • Organic Solutions: Store organic stock solutions (especially in DMSO) in small aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles. Ensure vials are tightly sealed.

References

  • PubChem. (2026). 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride? Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. Retrieved from [Link]

  • YouTube. (2023). Making Aniline HCl. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules.... Retrieved from [Link]

  • Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? r/chemistry. Retrieved from [Link]

Sources

Application Note & Protocols: Pharmacological Characterization of 1-(2,6-difluorophenyl)-N-methylmethanamine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,6-difluorophenyl)-N-methylmethanamine is a novel small molecule with structural motifs suggestive of potential interaction with neurological targets. The presence of a difluorophenyl group and a methylmethanamine side chain indicates possible affinity for proteins that bind endogenous monoamines. This application note provides a comprehensive guide for the initial pharmacological profiling of this compound. Given the absence of a predefined biological target, a logical and scientifically rigorous screening strategy is essential. We present detailed protocols for a panel of robust, cell-based assays designed to determine the compound's activity against two key families of proteins involved in monoamine neurotransmission: the monoamine transporters (MATs) and monoamine oxidases (MAOs).

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. By following these methodologies, researchers can generate a precise pharmacological fingerprint of this compound, elucidating its potential as a modulator of dopaminergic, serotonergic, or noradrenergic signaling pathways.

Part 1: Monoamine Transporter (MAT) Activity Assessment

Scientific Principle

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are transmembrane proteins crucial for regulating neurotransmitter levels in the synaptic cleft. They actively reuptake their respective monoamines from the synapse back into the presynaptic neuron, thus terminating the signal.[1] Inhibition of these transporters increases the extracellular concentration of neurotransmitters, a mechanism exploited by many therapeutic agents, including antidepressants and treatments for ADHD.[1][2]

To determine if this compound inhibits MATs, we employ a competitive uptake inhibition assay. This "gold standard" method utilizes human embryonic kidney 293 (HEK293) cells stably expressing a single human monoamine transporter (hDAT, hNET, or hSERT).[3][4] The assay measures the ability of the test compound to compete with a radiolabeled substrate (e.g., [³H]dopamine for DAT) for uptake into the cells. A reduction in the accumulation of the radiolabeled substrate in the presence of the test compound indicates inhibitory activity.[3][5]

Experimental Workflow: MAT Uptake Inhibition Assay

MAT_Workflow cluster_prep Cell & Compound Preparation cluster_assay Uptake Inhibition Assay cluster_detection Detection & Analysis plate_cells 1. Seed hDAT, hNET, or hSERT HEK293 cells in 96-well plates culture 2. Culture cells to 80-90% confluency plate_cells->culture 24-48h incubation wash_cells 4. Wash cells with assay buffer (KHB) prepare_cpd 3. Prepare serial dilutions of This compound pre_incubate 5. Pre-incubate cells with test compound or control prepare_cpd->pre_incubate wash_cells->pre_incubate 5 min add_radio 6. Initiate uptake by adding [3H]-substrate pre_incubate->add_radio incubate_uptake 7. Incubate at room temp to allow uptake add_radio->incubate_uptake Defined time (e.g., 10 min) stop_uptake 8. Stop uptake & wash with ice-cold buffer lyse_cells 9. Lyse cells with 1% SDS stop_uptake->lyse_cells scint_count 10. Quantify radioactivity via scintillation counting lyse_cells->scint_count analyze_data 11. Calculate IC50 values using non-linear regression scint_count->analyze_data

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Detailed Protocol: Radiotracer Uptake Inhibition Assay

This protocol is optimized for a 96-well format and should be performed separately for each transporter-expressing cell line (hDAT, hNET, and hSERT).

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT[6][7]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic[6]

  • Poly-D-lysine coated 96-well plates

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5 mM HEPES, 10 mM D-glucose, pH 7.4

  • Radiolabeled substrates: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET), [³H]serotonin (for hSERT)

  • Unlabeled substrates for defining non-specific uptake: GBR12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT)[1]

  • This compound

  • Lysis buffer: 1% Sodium Dodecyl Sulfate (SDS) in water

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Plating:

    • Culture HEK293-hMAT cells in T75 flasks using DMEM supplemented with 10% FBS and selection antibiotic at 37°C and 5% CO₂.[6]

    • When cells reach 80-90% confluency, detach them using trypsin-EDTA.[8]

    • Seed the cells into poly-D-lysine coated 96-well plates at a density of 50,000 cells per well in 150 µL of culture medium.[5]

    • Incubate for 24-48 hours to allow for adherence and formation of a monolayer.[5]

  • Compound and Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in KHB to create a concentration range from 1 pM to 100 µM. The final DMSO concentration in the assay should be ≤0.1%.

    • Prepare a working solution of the [³H]-substrate in KHB at a concentration near its Km value for the respective transporter.

    • Prepare high-concentration solutions of reference inhibitors for defining non-specific uptake (e.g., 10 µM GBR12909, 10 µM Desipramine, 10 µM Fluoxetine).

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium from the 96-well plate.

    • Gently wash the cell monolayer once with 100 µL of room temperature KHB.[3]

    • Add 50 µL of KHB containing the various concentrations of the test compound, vehicle (for total uptake), or a reference inhibitor (for non-specific uptake) to the appropriate wells.

    • Pre-incubate the plate for 5-10 minutes at room temperature.[3][5]

    • Initiate the uptake reaction by adding 50 µL of the [³H]-substrate working solution to each well.

    • Incubate for a predetermined linear uptake time (typically 5-15 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells twice with 100 µL of ice-cold KHB.[3]

  • Detection:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 10 minutes.[3]

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis
  • Calculate Specific Uptake: For each data point, subtract the average CPM of the non-specific uptake wells from the measured CPM.

  • Normalize Data: Express the specific uptake in the presence of the test compound as a percentage of the total specific uptake (vehicle control wells).

  • Generate Dose-Response Curve: Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific substrate uptake.[9][10]

ParameterhDAThNEThSERT
IC₅₀ (µM) TBDTBDTBD
Hill Slope TBDTBDTBD
TBDTBDTBD

Part 2: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Principle

Monoamine oxidases A (MAO-A) and B (MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and xenobiotics.[11] Inhibition of MAO enzymes prevents the breakdown of monoamines, leading to increased intracellular levels, and is a therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[11][12]

To assess the inhibitory potential of this compound against MAO-A and MAO-B, a luminescent-based biochemical assay is employed. This method offers high sensitivity and a simplified "add-and-read" protocol ideal for screening.[13] The assay, such as the Promega MAO-Glo™ Assay, utilizes a luminogenic MAO substrate. The MAO enzyme converts this substrate into luciferin, which is then acted upon by luciferase to produce a light signal directly proportional to MAO activity.[14][15] A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the MAO enzyme.

Experimental Workflow: MAO-Glo™ Assay

MAO_Glo_Workflow cluster_prep Reagent & Compound Preparation cluster_assay MAO Inhibition Reaction cluster_detection Detection & Analysis prepare_cpd 1. Prepare serial dilutions of This compound add_reagents 4. Add enzyme, buffer, and test compound to 96-well plate prepare_cpd->add_reagents prepare_enzyme 2. Dilute recombinant human MAO-A or MAO-B enzyme prepare_enzyme->add_reagents prepare_substrate 3. Prepare luminogenic MAO substrate solution add_substrate 5. Add luminogenic substrate to initiate reaction add_reagents->add_substrate incubate_reaction 6. Incubate at room temp to allow enzyme activity add_substrate->incubate_reaction 60 min add_luciferin 7. Add Luciferin Detection Reagent to stop reaction & generate light incubate_signal 8. Incubate at room temp to stabilize signal add_luciferin->incubate_signal 20 min read_lum 9. Measure luminescence with a plate reader incubate_signal->read_lum analyze_data 10. Calculate IC50 values using non-linear regression read_lum->analyze_data

Caption: Workflow for the Luminescent Monoamine Oxidase (MAO) Inhibition Assay.

Detailed Protocol: MAO-Glo™ Assay

This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin and should be run in parallel for MAO-A and MAO-B.[15]

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar), containing:

    • Luminogenic MAO Substrate

    • MAO Reaction Buffer

    • Luciferin Detection Reagent

    • Reconstitution Buffer

  • Recombinant human MAO-A and MAO-B enzymes[16][17]

  • This compound

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[18]

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and reference inhibitors in DMSO.

    • Perform serial dilutions in MAO Reaction Buffer to achieve the desired concentration range for the dose-response curve.

    • Reconstitute the Luciferin Detection Reagent with the provided buffer as per the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[15]

    • Dilute the recombinant MAO-A and MAO-B enzymes and the MAO substrate in MAO Reaction Buffer according to the kit's protocol.[18]

  • Assay Execution:

    • In a white, opaque 96-well plate, add 25 µL of the diluted MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Add 5 µL of the serially diluted test compound, reference inhibitor, or vehicle (for 100% activity control) to the appropriate wells.

    • To initiate the reaction, add 20 µL of the diluted luminogenic MAO substrate to all wells.

    • Mix briefly on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.[18]

  • Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This step stops the MAO reaction and initiates the luminescent signal.[15]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.[15]

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis
  • Normalize Data: Subtract the background (no enzyme control) from all readings. Express the luminescence in the presence of the test compound as a percentage of the vehicle control (100% activity).

  • Generate Dose-Response Curve: Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for both MAO-A and MAO-B.[18][19]

ParameterMAO-AMAO-B
IC₅₀ (µM) TBDTBD
Hill Slope TBDTBD
TBDTBD

Interpretation of Results & Conclusion

The data generated from these assays will provide a comprehensive initial pharmacological profile of this compound. The IC₅₀ values from the MAT assays will quantify the compound's potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. Similarly, the IC₅₀ values from the MAO assays will determine its potency and selectivity for the A and B isoforms of monoamine oxidase.

A compound showing potent and selective inhibition of a specific transporter (e.g., low nanomolar IC₅₀ for SERT with >100-fold selectivity over DAT and NET) could be a candidate for development as an antidepressant. Conversely, selective inhibition of MAO-B might suggest potential applications in neurodegenerative disorders. If the compound exhibits activity across multiple targets, this polypharmacology could be advantageous or disadvantageous depending on the desired therapeutic outcome. These foundational assays provide the critical data necessary to guide subsequent mechanistic studies, lead optimization efforts, and further preclinical development.

References

  • Zhen, J., et al. (2018). Fluorine-18 Radiabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Molecules, 23(8), 1869. Available at: [Link]

  • BioIVT. (n.d.). Human Monoamine Oxidase. Retrieved from [Link]

  • Solis, Jr., E., et al. (2018). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 9(12), 2810-2823. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Available at: [Link]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link]

  • Kim, J., et al. (2016). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 17(11), 1897. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Geyer, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. Methods in Molecular Biology, 1611, 129-145. Available at: [Link]

  • Google Patents. (2017). WO2017106753A1 - Assay-ready recombinant cells transiently overexpressing genes encoding drug transporter proteins and/or drug metabolizing enzymes.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link]

  • Uddin, M. S., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(22), 15859. Available at: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 12.15.1-12.15.19. Available at: [Link]

  • Chen, N., et al. (2007). Dopamine Transporter Amino and Carboxyl Termini Synergistically Contribute to Substrate and Inhibitor Affinities. Journal of Biological Chemistry, 282(49), 35914-35924. Available at: [Link]

  • Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 119-126. Available at: [Link]

  • Torres, G. E., et al. (2003). Overview of Monoamine Transporters. Nature Reviews Neuroscience, 4(1), 13-25. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

Sources

Application Notes and Protocols for the Handling and Storage of 1-(2,6-difluorophenyl)-N-methylmethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 1-(2,6-difluorophenyl)-N-methylmethanamine HCl. As a difluorinated benzylamine derivative, this compound possesses chemical properties that are of significant interest in medicinal chemistry and drug development. The presence of electron-withdrawing fluorine atoms on the phenyl ring modulates the basicity and reactivity of the amine, making precise handling and storage paramount for ensuring experimental reproducibility and personnel safety.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into best practices from receipt of the compound to its final disposal.

Compound Profile and Physicochemical Properties

This compound HCl is a secondary amine salt. The protonation of the amine nitrogen to form the hydrochloride salt generally enhances stability, increases water solubility, and simplifies handling compared to the free base form.[2] The two fluorine atoms at the ortho positions of the phenyl ring exert a strong electron-withdrawing inductive effect, which is a critical determinant of the compound's reactivity and basicity.[1]

PropertyValueSource
Chemical Name This compound hydrochloride-
Molecular Formula C₈H₁₀ClF₂NCalculated
Molecular Weight 193.62 g/mol Calculated[3]
Appearance Typically a white to off-white solid or crystalline powder.Inferred from similar amine salts.[2][4]
Form Solid-
Hygroscopicity Expected to be hygroscopic.Inferred from similar amine hydrochlorides.[4][5]

Safety, Handling, and Personal Protective Equipment (PPE)

Given its chemical structure as an amine hydrochloride, this compound HCl should be handled with care. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][6][7][8] Adherence to strict safety protocols is essential to minimize exposure risk.

Hazard Identification

Based on analogous compounds, the primary hazards include:

  • Skin Irritation: May cause skin irritation upon direct contact.[6][8][9]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[6][8][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[8][9]

  • Oral Toxicity: May be harmful if swallowed.[4][6]

Recommended Personal Protective Equipment (PPE) & Hygiene
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Prevents eye contact with airborne dust or splashes.[10][11]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time data.Provides a barrier against skin contact.[10]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required for small quantities if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator for bulk handling or if dust is generated.Minimizes inhalation of the compound.

Hygiene Measures: Always wash hands and face thoroughly after handling the substance.[6][9] Immediately change contaminated clothing and apply preventive skin protection.[6] Do not eat, drink, or smoke in the laboratory area.[7]

General Handling Workflow

The following diagram outlines the standard workflow for handling the compound from receipt to disposal, ensuring safety and integrity at each step.

G cluster_0 Preparation & Storage cluster_1 Experimental Use cluster_2 Cleanup & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Area (Cool, Dry, Tightly Sealed) Log->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Fume Hood or Ventilated Enclosure Equilibrate->Weigh Prepare Prepare Stock Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Return Return Unused Compound to Storage Experiment->Return Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Waste

Caption: Standard workflow for handling this compound HCl.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and prevent degradation of this compound HCl. As an amine salt, it is susceptible to moisture absorption.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool location, typically 2-8°C for long-term storage.Reduces the rate of potential degradation pathways.[12]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).The benzylic C-H bond can be labile to oxidation; an inert atmosphere minimizes this risk.[12][13][14]
Container Keep in the original, tightly sealed container.Prevents moisture uptake (hygroscopicity) and contamination.[7][9][15]
Light Store in a dark place or use an amber vial.Protects against potential photodegradation, a general best practice for complex organic molecules.
Location Store in a dry, well-ventilated area away from incompatible materials.Ensures safety and stability.[7]
Stability Insights
  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[4][5] Absorption of water can lead to clumping and may affect weighing accuracy and long-term stability. Equilibrating the container to room temperature before opening is crucial to prevent condensation.

  • Chemical Stability: The hydrochloride salt form is generally stable under standard ambient conditions.[6] The protonated amine is protected from forming carbamic acids with atmospheric CO₂, a common degradation pathway for free secondary amines.[2]

Protocols for Solution Preparation

Accurate solution preparation is fundamental to any experiment. The choice of solvent depends entirely on the downstream application.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for applications requiring an aqueous buffer system, such as many biochemical assays.

  • Calculate Required Mass: Determine the mass of this compound HCl needed.

    • Mass (mg) = Desired Volume (mL) × 10 mM × 193.62 g/mol / 1000

  • Weighing: Tare a suitable vial on an analytical balance. Carefully weigh the calculated mass of the compound in a chemical fume hood or ventilated weighing enclosure.

  • Solubilization: Add a portion (e.g., 70-80%) of the total required volume of high-purity water (e.g., Milli-Q® or equivalent) to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Amine HCl salts are generally water-soluble.[4][5]

  • Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask. Add water to bring the solution to the final desired volume.

  • Storage: Store the aqueous solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles. Note that stability in aqueous solution should be experimentally verified.

Protocol: Preparation of a 50 mM DMSO Stock Solution

This protocol is common for compounds intended for cell-based assays or for storage as a concentrated stock in drug discovery workflows.

  • Calculate Required Mass:

    • Mass (mg) = Desired Volume (mL) × 50 mM × 193.62 g/mol / 1000

  • Weighing: Following the procedure in 4.1, step 2, weigh the required mass into a clean, dry vial.

  • Solubilization: Add the required volume of anhydrous, molecular-biology grade DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex at room temperature. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture absorption by the DMSO.

Solvent Selection Logic

The choice of solvent is critical and application-dependent. The following diagram provides a decision-making framework.

G start Start: Define Experimental Need app_type What is the downstream application? start->app_type biochem Biochemical Assay (e.g., Enzyme Kinetics) app_type->biochem Biochemical cell_based Cell-Based Assay app_type->cell_based Cellular organic_chem Organic Synthesis app_type->organic_chem Synthetic aqueous Use Aqueous Buffer (e.g., PBS, TRIS) biochem->aqueous dmso Use DMSO (or Ethanol) cell_based->dmso aprotic Use Aprotic Solvent (e.g., DCM, THF) organic_chem->aprotic check_sol Check final solvent concentration for compatibility with assay. dmso->check_sol

Caption: Decision tree for selecting an appropriate solvent system.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Small Spills (Solid): Carefully sweep or vacuum the spilled solid, avoiding dust generation. Place into a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[11] Scoop the material into a container for disposal.

  • Cleanup: Clean the affected area thoroughly with soap and water.[9] For larger spills, contact your institution's environmental health and safety department.

Waste Disposal

Dispose of unused material and its container as hazardous waste.[7][8] Do not allow the product to reach the sewage system.[8] All disposal practices must be in accordance with local, state, and federal regulations.

References

  • Bergeron, R. J., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • PubChem. * (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride*. National Center for Biotechnology Information. [Link]

  • Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine.
  • Tago, M., et al. (2015). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. [Link]

  • Beilstein Journals. (2024). Benzylic C(sp 3 )–H fluorination. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Hydrochloric acid. [Link]

  • Chemsrc. (2025). Methylamine hydrochloride. [Link]

  • OxyChem. Hydrochloric Acid Handbook. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Hydrochloric acid. [Link]

  • State of Michigan. Hydrochloric Acid Concentrated Safety Data Sheet. [Link]

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1-(2,6-difluorophenyl)-N-methylmethanamine for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 1-(2,6-difluorophenyl)-N-methylmethanamine for Modulating Neurological Targets

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound, a small molecule with structural motifs common to centrally active agents. Due to the absence of established biological targets for this specific compound, this application note proposes a scientifically-grounded, hypothetical screening campaign against the human Serotonin Transporter (SERT), a high-value target in neuropharmacology. The rationale is based on the structural similarity of the N-methylmethanamine scaffold to known monoamine reuptake inhibitors.[1][2] We present a detailed protocol for a fluorescence-based uptake assay in a 384-well format, suitable for automation and large-scale screening.[3][4] This guide covers assay principles, step-by-step protocols, data analysis, and quality control, serving as a robust framework for researchers to investigate the bioactivity of this and structurally related compounds.

Introduction and Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive "hits".[5][6] The subject of this guide, this compound, is a synthetic small molecule featuring two key structural elements prevalent in medicinal chemistry: a difluorophenyl ring and an N-methylated amine. The "magic methyl" group is known to significantly influence a compound's pharmacokinetic and pharmacodynamic properties, while fluorination can enhance metabolic stability and binding affinity.[7]

While the specific biological activity of this compound is not extensively documented, its core structure bears resemblance to known monoamine transporter inhibitors.[1] Monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are critical regulators of neurotransmission and are the targets of many antidepressant and psychoactive drugs.[1]

Therefore, we propose a primary HTS campaign to evaluate this compound's ability to inhibit the human Serotonin Transporter (SERT). The assay described herein is a fluorescence-based method that measures the uptake of a fluorescent substrate into cells engineered to express SERT. Inhibition of the transporter by an active compound results in a decrease in intracellular fluorescence, providing a sensitive and scalable readout.[8][9]

Physicochemical Properties of the Test Compound

A summary of the key properties of the hydrochloride salt of the compound is provided below.

PropertyValueSource
Compound Name This compound hydrochloride
CAS Number 1956377-77-7
Molecular Formula C₈H₉F₂N · HCl
Molecular Weight 193.62 g/mol
Physical Form Solid
Storage 2-8°C, Inert Atmosphere

Principle of the Fluorescence-Based SERT Uptake Assay

The screening protocol utilizes a HEK293 cell line stably expressing the human Serotonin Transporter (hSERT). These cells actively import serotonin and its analogs from the extracellular environment. The assay employs a fluorescent substrate that mimics serotonin and is taken up by the cells via hSERT.

Mechanism:

  • Baseline: In the absence of inhibitors, the hSERT-expressing cells will efficiently transport the fluorescent substrate, leading to a high intracellular fluorescence signal.

  • Inhibition: When an active compound like a SERT inhibitor is present, it blocks the transporter. This prevents the fluorescent substrate from entering the cells, resulting in a low intracellular fluorescence signal.

The difference in fluorescence intensity between control wells (vehicle only) and wells treated with the test compound is used to quantify the compound's inhibitory activity.

Caption: Mechanism of the fluorescence-based SERT inhibition assay.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing hSERT (e.g., from commercial vendors or developed in-house).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, Geneticin (G418) for selection.

  • Assay Plates: 384-well, black, clear-bottom microplates suitable for cell culture and fluorescence reading.

  • Test Compound: this compound hydrochloride (or free base).

  • Control Inhibitor: Fluoxetine or Paroxetine (known potent SERT inhibitors).

  • Fluorescent Substrate: A commercially available fluorescent monoamine transporter substrate (e.g., ASP+ or similar).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagents: Dimethyl sulfoxide (DMSO), Trypsin-EDTA.

  • Equipment: Automated liquid handler, multi-mode plate reader with fluorescence detection, CO₂ incubator, cell counter.

Detailed Experimental Protocols

This protocol is optimized for a 384-well plate format, a standard in HTS for balancing throughput and reagent costs.[3]

Compound Plate Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 11-point, 1:3 dilution series).

  • Assay Plate Stamping: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions from the source plate to the 384-well assay plates. This step is typically done in advance, and the plates can be sealed and stored.

  • Controls: Designate wells for positive control (e.g., 10 µM Fluoxetine) and negative control (DMSO vehicle only). These controls are essential for calculating the Z'-factor, a measure of assay quality.[10]

Cell Culture and Seeding
  • Cell Maintenance: Culture the hSERT-HEK293 cells in T-75 flasks at 37°C and 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.

  • Harvesting: On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Seeding: Resuspend the cells in culture medium and adjust the density to 1 x 10⁵ cells/mL. Dispense 40 µL of the cell suspension into each well of the 384-well compound plates (4,000 cells/well).

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

HTS Assay Workflow

Caption: Step-by-step high-throughput screening workflow diagram.

  • Medium Removal & Wash: Gently remove the culture medium from the assay plates. Wash each well once with 40 µL of pre-warmed Assay Buffer.

  • Compound Pre-incubation: Add 20 µL of Assay Buffer to all wells. The pre-stamped compounds will dissolve from the plate bottom. Incubate for 15 minutes at room temperature to allow compounds to interact with the cells.

  • Substrate Addition: Prepare a 2X working solution of the fluorescent substrate in Assay Buffer. Add 20 µL of this solution to each well, bringing the final volume to 40 µL.

  • Fluorescence Reading: Immediately place the plate into a kinetic plate reader. Measure the fluorescence intensity (e.g., Ex/Em appropriate for the substrate) every 60 seconds for 10-20 minutes. The rate of fluorescence increase (slope) is proportional to the transporter activity.

Data Analysis and Interpretation

  • Rate Calculation: For each well, calculate the rate of fluorescence increase (Vmax) from the linear portion of the kinetic read.

  • Normalization: Normalize the data using the on-plate controls:

    • Positive Control (Cpos): Average rate from wells with the saturating concentration of the control inhibitor (e.g., Fluoxetine). This represents 100% inhibition.

    • Negative Control (Cneg): Average rate from wells with DMSO vehicle only. This represents 0% inhibition (or 100% activity).

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Rate_sample - Cpos) / (Cneg - Cpos))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls. An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[10] Z' = 1 - (3 * (SD_Cneg + SD_Cpos)) / |Mean_Cneg - Mean_Cpos|

  • Hit Identification and Confirmation:

    • Primary Screen: Compounds are typically tested at a single high concentration (e.g., 10 µM). A "hit" is defined as a compound that meets a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

    • Dose-Response: Confirmed hits are then tested in a dose-response format (e.g., 11-point concentration curve) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the inhibitor required to reduce the transporter activity by 50%.

Representative Hypothetical Data

The following table shows hypothetical dose-response data for this compound, illustrating the calculation of % inhibition and subsequent IC₅₀ determination.

Concentration (µM)Avg. Rate (RFU/min)% Inhibition
10015598.9%
33.316298.1%
11.128084.4%
3.765041.1%
1.289012.8%
0.49802.2%
0.11005-0.5%
Fluoxetine (10 µM) 150 (Cpos)100%
DMSO 1000 (Cneg)0%
Calculated IC₅₀ 4.1 µM -

This data is for illustrative purposes only.

Conclusion

This application note provides a robust framework for assessing the biological activity of this compound using a high-throughput, fluorescence-based assay for the serotonin transporter. The detailed protocols for compound handling, cell-based screening, and data analysis are designed to ensure reproducibility and scientific rigor. By employing this methodology, researchers can effectively screen this compound and its analogs, potentially identifying novel modulators of monoamine transporters and providing valuable starting points for drug discovery programs in neuroscience.

References

  • BMS, S., & LAKSHMI, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 75. [Link]

  • Finel, M., et al. (2004). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Drug Metabolism and Disposition, 32(8), 891-897. [Link]

  • Wang, L., & Li, Y. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 583-596. [Link]

  • Zhao, H., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening, 19(1), 52-60. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. [Link]

  • ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 12(5), 609-620. [Link]

  • bioRxiv. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]

  • ResearchGate. (2020). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines using paraformaldehyde as a C1 source. [Link]

  • de L. Leite, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6100. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Determination of 1-(2,6-difluorophenyl)-N-methylmethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2,6-difluorophenyl)-N-methylmethanamine in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a foundational framework for bioanalytical method development and validation, adhering to the principles outlined by major regulatory agencies.[1][2][3] The methodology employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This application note serves as a detailed guide, explaining the scientific rationale behind each step to ensure methodological robustness, accuracy, and reproducibility, which are critical for pharmacokinetic and toxicokinetic studies.[4][5]

Introduction: The Rationale for a Selective Bioanalytical Method

This compound is a synthetic compound with a chemical structure that suggests potential pharmacological activity, making it a molecule of interest in drug discovery and development pipelines. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical tasks due to its unparalleled sensitivity, selectivity, and wide dynamic range.[2][6]

The primary challenge in developing a bioanalytical method is to differentiate the analyte from endogenous matrix components and potential metabolites.[3] This protocol is engineered to overcome these challenges by optimizing three key stages: efficient sample cleanup, high-resolution chromatographic separation, and specific mass spectrometric detection. The method is presented with the expectation that it will undergo full validation in accordance with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its suitability for regulated bioanalysis.[1][2][7][8]

Experimental Design and Rationale

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. The use of high-purity reagents is paramount to minimize background noise and ensure analytical sensitivity.

Reagent/Material Grade/Purity Supplier Notes
This compoundReference Standard (>98%)e.g., Sigma-AldrichStore at 2-8°C under inert atmosphere.
1-(2,6-difluorophenyl)-N-(methyl-d3)methanamineLabeled Internal Standard (>98%)Custom SynthesisRecommended IS for correcting matrix effects and variability.
Acetonitrile (ACN)LC-MS GradeFisher Scientific, etc.Used for protein precipitation and mobile phase.
Methanol (MeOH)LC-MS GradeFisher Scientific, etc.Used for stock solution preparation.
Formic Acid (FA)LC-MS Grade (>99%)Thermo Scientific, etc.Mobile phase modifier to improve peak shape and ionization.
WaterType I, 18.2 MΩ·cmMilli-Q® SystemFor mobile phase and reagent preparation.
Human Plasma (K2-EDTA)Pooled, ScreenedBioIVT, etc.Matrix for standards, QCs, and blanks.
Polypropylene Microcentrifuge Tubes1.5 mL / 2.0 mLEppendorf, etc.For sample preparation.
HPLC Vials and Caps2 mL, AmberWaters, AgilentTo protect light-sensitive compounds if necessary.
Instrumentation and Analytical Conditions

The selection of instrumentation is critical for achieving the desired sensitivity and throughput. A standard UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.

Table 1: Optimized LC-MS/MS Parameters

Parameter Condition Rationale
LC System Shimadzu Nexera X2, Waters Acquity UPLC, or equivalentA high-pressure system allows for the use of sub-2 µm particle columns, leading to sharper peaks and better resolution.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)C18 is a versatile stationary phase suitable for retaining moderately nonpolar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons for efficient positive mode ionization and helps achieve sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC with good elution strength and UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient See Table 2 belowA gradient elution is necessary to ensure the analyte is eluted with a good peak shape while minimizing run time.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
MS System SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalentA modern triple quadrupole MS provides the sensitivity and speed required for low-level quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on the analyte is readily protonated, making positive ESI the logical choice for high sensitivity.
MRM Transitions Analyte: m/z 158.1 → 127.1 (Quantifier), 158.1 → 109.1 (Qualifier)IS: m/z 161.1 → 130.1These transitions are hypothetical and must be optimized by infusing the analyte and IS into the mass spectrometer. The quantifier is typically the most intense fragment ion, providing sensitivity, while the qualifier confirms identity.
Collision Energy (CE) Optimized for each transitionCE must be empirically determined to maximize the abundance of the product ions.
Source Temp. 500 °COptimizing source temperature ensures efficient desolvation of the mobile phase.

Table 2: Chromatographic Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 0.5955
0.5 - 2.5595
2.5 - 3.0595
3.0 - 3.1955
3.1 - 4.0955

Detailed Protocols and Workflows

Preparation of Standards and Quality Controls

Accuracy in the preparation of calibration standards and quality control (QC) samples is the bedrock of a reliable quantitative method.[7]

Protocol 1: Stock and Working Solution Preparation

  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare the stable-isotope labeled internal standard in the same manner.

  • Working Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile:water to create a series of working solutions for spiking calibration standards and QCs.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for the protein precipitation step.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis. It removes the majority of plasma proteins that can interfere with the analysis and damage the LC column.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma add_is 2. Add 150 µL IS Spiking Solution (100 ng/mL in ACN) plasma->add_is vortex 3. Vortex for 1 min to Precipitate Proteins add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant 5. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 6. Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol 2: Plasma Sample Extraction

  • Label 1.5 mL polypropylene microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Aliquot 50 µL of the appropriate matrix (blank plasma, spiked standards, or study samples) into the corresponding tubes.

  • Add 150 µL of the IS Spiking Solution (containing 100 ng/mL IS in acetonitrile) to every tube except the blank matrix. For the blank, add 150 µL of acetonitrile without IS. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex all tubes vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to labeled HPLC vials for analysis.

Method Validation Strategy

A full method validation must be conducted to demonstrate that the analytical method is reliable and fit for its intended purpose.[2][9] The validation should adhere to the latest FDA and/or EMA guidelines.[1][3][4]

G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Calibration Calibration Curve (Linearity, Range, LLOQ) Validation->Calibration Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Extraction Recovery Validation->Recovery

Caption: Key Parameters for Method Validation.

Table 3: Acceptance Criteria for Method Validation

Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).[2]
Accuracy Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) must be within ±15% of nominal (±20% at LLOQ).[7]
Precision Coefficient of Variation (CV) at each QC level should not exceed 15% (20% at LLOQ).[7]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Stability Analyte concentrations in stability samples should be within ±15% of the nominal concentration.

Data Analysis and Reporting

Quantitative analysis is performed by generating a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the standards. A weighted (1/x² or 1/x) linear regression is typically used to fit the curve. The concentrations of the QC and unknown samples are then back-calculated from this regression equation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, which combines straightforward protein precipitation with sensitive and selective instrumental analysis, offers a robust starting point for method development and subsequent validation. By following the principles of bioanalytical method validation as prescribed by regulatory authorities, researchers can ensure the generation of high-quality, reliable data essential for advancing drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][4]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

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Application Notes and Protocols: Establishing an In Vivo Dosing Regimen for 1-(2,6-difluorophenyl)-N-methylmethanamine in Mice

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for establishing a robust in vivo dosing regimen for the novel compound 1-(2,6-difluorophenyl)-N-methylmethanamine in a murine model. As specific preclinical data for this molecule is not publicly available, this document outlines the principles and methodologies required to systematically determine appropriate dosing parameters. The focus is on ensuring scientific rigor, ethical considerations, and the generation of reproducible data.

Introduction and Pre-Dosing Considerations

This compound is a novel chemical entity. Before initiating in vivo studies, a thorough understanding of its physicochemical properties is paramount. These properties will dictate the formulation strategy and potential routes of administration.

Key Physicochemical Parameters:

  • Solubility: The solubility of the compound in various aqueous and organic solvents will determine the appropriate vehicle for administration.

  • pKa: The ionization constant will influence the compound's absorption and distribution characteristics.

  • LogP: The lipophilicity will provide insights into its potential to cross biological membranes.

A preliminary assessment of the compound's in vitro activity and cytotoxicity in relevant cell lines is also essential to estimate a starting dose range for in vivo studies.

Experimental Design: A Phased Approach

A well-designed in vivo study is crucial for obtaining meaningful and reliable data. A phased approach, starting with dose-finding studies and progressing to efficacy and safety assessments, is recommended.

Phase 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

The initial step is to determine a safe dose range for this compound in mice. This is typically achieved through a single ascending dose (SAD) study.

Objective: To identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Experimental Workflow:

DRF_Workflow start Select Starting Dose (e.g., 1/10th of in vitro IC50 or based on literature of similar compounds) group1 Group 1 (n=3-5 mice) Administer Dose X start->group1 observe1 Observe for Clinical Signs (e.g., weight loss, behavioral changes) for 7-14 days group1->observe1 decision1 Toxicity Observed? observe1->decision1 group2 Group 2 (n=3-5 mice) Administer Dose 2X decision1->group2 No stop Stop Dose Escalation decision1->stop Yes observe2 Observe for Clinical Signs group2->observe2 decision2 Toxicity Observed? observe2->decision2 mtd Determine MTD decision2->mtd Yes decision2->stop No (Continue Escalation)

Caption: Workflow for Dose Range Finding Study.

Phase 2: Pharmacokinetic (PK) Profiling

Once a safe dose range is established, understanding the pharmacokinetic profile of the compound is critical. This involves assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Key PK Parameters to Determine:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2: Half-life of the compound.

  • AUC: Area under the curve, representing total drug exposure.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1]

A typical PK study involves administering a single dose of the compound and collecting blood samples at multiple time points.

Phase 3: Efficacy and Pharmacodynamic (PD) Studies

With an understanding of the compound's safety and PK profile, efficacy studies can be designed to assess its biological effects in a relevant disease model.

Considerations for Efficacy Study Design:

  • Dose Selection: Based on the MTD and PK data, at least three dose levels (low, medium, and high) should be selected.

  • Dosing Frequency: The dosing frequency should be determined by the compound's half-life to maintain therapeutic exposure.

  • Control Groups: Appropriate vehicle and positive control groups are essential for data interpretation.

  • Endpoints: Clear primary and secondary endpoints should be defined to measure the compound's efficacy.

Protocols for In Vivo Administration

The choice of administration route depends on the compound's properties and the study's objectives.

Vehicle Selection

The vehicle must solubilize the compound without causing toxicity.[2][3] Common vehicles for preclinical studies are listed in the table below.

VehicleProperties and Considerations
Aqueous Solutions
Saline (0.9% NaCl)Isotonic and well-tolerated, suitable for water-soluble compounds.[4]
Phosphate-Buffered Saline (PBS)Maintains pH stability, ideal for pH-sensitive compounds.[4]
Organic Solvents (often in co-solvent systems)
Dimethyl Sulfoxide (DMSO)A powerful solvent for lipophilic compounds, but can have intrinsic biological activity and cause local irritation at high concentrations.[2][3][4] It is recommended to use the lowest possible concentration.
Polyethylene Glycol (PEG) 300/400Used for compounds with intermediate solubility; generally well-tolerated but can cause toxicity at high doses.[2][3][4]
EthanolOften used in combination with other solvents. Must be used with caution due to potential toxicity.[4]
Suspensions
Carboxymethylcellulose (CMC)An aqueous-based suspending agent for poorly soluble compounds.[2][3]
Oil-Based Vehicles
Corn Oil, Sesame OilSuitable for highly lipophilic compounds for oral or intraperitoneal administration. Not for intravenous use.[4]
Routes of Administration

The choice of administration route significantly impacts the rate and extent of drug absorption.[5]

Route of AdministrationAbbreviationTypical Volume (Mouse)Needle Size (Gauge)Key Considerations
Intravenous (Tail Vein)IV< 0.2 mL27-30Provides 100% bioavailability and rapid onset of action. Technically challenging.[5][6][7]
IntraperitonealIP< 2-3 mL25-27Rapid absorption, suitable for compounds that may be irritating. Risk of injuring internal organs.[5][6][7]
SubcutaneousSC< 1-2 mL25-27Slower absorption compared to IP and IV, suitable for sustained release.[5][6][7]
Oral (Gavage)PO< 1 mL18-22 (feeding tube)Mimics the clinical route of administration for many drugs. Risk of esophageal injury if not performed correctly.[5][6]
Step-by-Step Protocol: Intraperitoneal (IP) Injection
  • Preparation:

    • Prepare the dosing solution of this compound in the selected vehicle under sterile conditions.

    • Draw the calculated dose volume into a sterile syringe with an appropriate needle (25-27 gauge).

  • Animal Restraint:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned on its back with its head tilted slightly down.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Step-by-Step Protocol: Oral Gavage (PO)
  • Preparation:

    • Prepare the dosing solution.

    • Attach a flexible feeding tube (18-22 gauge) to a syringe and draw up the correct volume.

  • Animal Restraint:

    • Securely restrain the mouse with one hand, holding the loose skin on the back of the neck to prevent movement of the head.

  • Tube Insertion:

    • Gently insert the feeding tube into the mouth, allowing the mouse to swallow it.

    • Advance the tube along the esophagus into the stomach. Do not force the tube if resistance is met.

  • Administration:

    • Once the tube is in the correct position, slowly administer the solution.

  • Post-Administration Monitoring:

    • Carefully remove the tube and return the mouse to its cage. Monitor for any signs of distress.

Data Collection and Analysis

Consistent and accurate data collection is essential for the successful evaluation of this compound.

Key Data to Collect:

  • Clinical Observations: Daily monitoring of animal health, including body weight, food and water intake, and any signs of toxicity.

  • Pharmacokinetic Sampling: Collection of blood or tissue samples at predetermined time points for analysis of drug concentration.

  • Pharmacodynamic Readouts: Measurement of biomarkers or physiological parameters relevant to the compound's mechanism of action.

  • Efficacy Endpoints: Assessment of tumor growth, behavioral changes, or other disease-specific outcomes.

Statistical analysis should be performed to determine the significance of the observed effects.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[8]

Ethical_Considerations center Ethical In Vivo Research replacement Replacement Use of non-animal methods wherever possible center->replacement reduction Reduction Use of the minimum number of animals necessary center->reduction refinement Refinement Minimization of animal suffering and distress center->refinement

Caption: The 3Rs of Ethical Animal Research.

Conclusion

Establishing an appropriate in vivo dosing regimen for a novel compound like this compound requires a systematic and data-driven approach. By following the phased experimental design and detailed protocols outlined in these application notes, researchers can generate high-quality, reproducible data to advance their drug development programs.

References

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats.
  • University of Iowa. Routes and Volumes of Administration in Mice.
  • Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Available from: [Link]

  • Dr. A. K. Singh. (2023). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. YouTube. Available from: [Link]

  • Boston University. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available from: [Link]

  • Wang, Y., et al. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 2(3), 415-423. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]

  • Silva, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2018). General Principles of Preclinical Study Design. In Vivo Experiments in Preclinical Research. Available from: [Link]

  • Littlefield, N. A., et al. (1977). An unbalanced experimental design for dose response studies. Journal of Environmental Pathology and Toxicology, 1(2), 293-299. Available from: [Link]

  • Wang, Y., et al. (2014). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. Available from: [Link]

  • Vincent, M. J., et al. (2013). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Journal of Visualized Experiments, (78), e50638. Available from: [Link]

  • Diva-portal.org. EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Available from: [Link]

  • Atcha, Z., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 49(3), 313-320. Available from: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. Available from: [Link]

  • Hidayat, R., & Wulandari, P. (2021). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 5(2), 218-227. Available from: [Link]

  • Bretz, F., et al. (2005). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Medicine, 24(16), 2459-2472. Available from: [Link]

  • Kane, A. E., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 14(6), 2023-2035. Available from: [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Available from: [Link]

  • Environmental Science & Technology. (2023). Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. Available from: [Link]

  • Dalvie, D., et al. (2009). 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[5][6][9]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Drug Metabolism and Disposition, 37(6), 1145-1153. Available from: [Link]

  • Sarhan, S., et al. (1989). Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice. International Journal of Cancer, 43(3), 473-477. Available from: [Link]

  • UCL Discovery. (2020). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. Available from: [Link]

  • Wouters, A., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. International Journal of Molecular Sciences, 23(24), 15648. Available from: [Link]

  • Gachkar, S., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. International Journal of Molecular Sciences, 23(7), 3582. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135756767, N-[(2,6-difluorophenyl)methyl]-2-isocyanoacetamide. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(2_6-difluorophenyl_methyl-2-isocyanoacetamide]([Link].

Sources

Application Note & Protocols: The Strategic Use of 1-(2,6-difluorophenyl)-N-methylmethanamine in Macromolecular Crystallography for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the application of 1-(2,6-difluorophenyl)-N-methylmethanamine as a strategic tool in macromolecular X-ray crystallography. Primarily utilized within the framework of Fragment-Based Drug Discovery (FBDD), this fluorinated fragment offers distinct advantages for hit identification and validation. We will explore the underlying principles of its application, provide detailed protocols for co-crystallization and crystal soaking, and discuss the rationale behind key experimental steps to empower researchers in leveraging this compound for accelerating drug design projects.

Introduction: The Role of Fluorinated Fragments in Modern Crystallography

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern therapeutic development, initiating the process with small, low-complexity molecules ("fragments") that typically bind to biological targets with low affinity. The structural elucidation of these initial fragment-protein complexes via X-ray crystallography is paramount for the subsequent structure-guided optimization into potent lead compounds.

This compound is an exemplar of a "fluorinated fragment." The incorporation of fluorine into drug candidates is a well-established strategy to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity[1][2]. In the context of FBDD, fluorinated fragments provide two key advantages for crystallographic studies:

  • Enhanced Biophysical Screening: The fluorine nucleus (¹⁹F) is an exceptional probe for NMR-based screening methods due to its high sensitivity and the absence of background signals in biological systems. This allows for rapid and robust identification of binders from fragment libraries, which can then be prioritized for crystallographic follow-up[3][4].

  • Unambiguous Electron Density: Fluorine's high electron density makes it a potent X-ray scatterer. This property is invaluable during crystallographic structure solution, as it can help anchor the placement of a weakly bound fragment within an ambiguous electron density map, providing clear and confident determination of the fragment's binding pose and orientation.

The 2,6-difluoro substitution pattern on the phenyl ring of this particular fragment offers specific steric and electronic properties, making it a valuable probe for exploring interactions within protein binding pockets. This guide will focus on the practical application of this compound in crystallographic workflows.

Compound Profile & Handling

A clear understanding of the fragment's properties is the foundation for successful crystallization experiments.

PropertyValueSource / Notes
Compound Name This compoundIUPAC
Synonym N-Methyl-2,6-difluorobenzylamineCommon Synonym
CAS Number 1956377-77-7 (for Hydrochloride salt)[5]
Molecular Formula C₈H₉F₂N-
Molecular Weight 157.16 g/mol (free base)-
Form Typically supplied as a solid hydrochloride salt.
Storage 2-8°C under an inert atmosphere.

Stock Solution Preparation (Protocol):

  • Objective: To prepare a high-concentration, stable stock solution for use in crystallization and soaking experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most crystallization experiments at low final concentrations (<5% v/v).

  • Materials:

    • This compound HCl salt

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Accurately weigh a desired amount of the compound (e.g., 1.94 mg of the HCl salt for a 100 mM stock in 100 µL).

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mM). The use of the hydrochloride salt (MW: 193.62 g/mol ) should be accounted for in calculations[5].

    • Vortex thoroughly until the solid is completely dissolved. A brief centrifugation can be used to pellet any undissolved particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Causality & Insights:

    • Why DMSO? It is a strong polar aprotic solvent that effectively dissolves a wide range of organic compounds and is generally well-tolerated in protein crystallization.

    • Why high concentration? A high concentration stock (e.g., 100-200 mM) provides the flexibility to screen a wide range of final ligand concentrations without introducing excessive amounts of solvent into the crystallization drop, which could destabilize the protein.

Experimental Design: Co-Crystallization vs. Soaking

There are two primary strategies for obtaining a protein-fragment complex structure: co-crystallization and crystal soaking.

G cluster_0 Experimental Choice cluster_1 Co-Crystallization Workflow cluster_2 Soaking Workflow Start Goal: Obtain Protein-Fragment Complex Structure Decision Are apo-protein crystals readily available and robust? Start->Decision CoCryst Co-Crystallization Decision->CoCryst  No / Binding induces conformational change Soaking Crystal Soaking Decision->Soaking  Yes Mix Mix Protein with Fragment CoCryst->Mix Screen Set up Crystallization Screen Mix->Screen Optimize Optimize Hit Conditions Screen->Optimize Cryo_Co Cryo_Co Optimize->Cryo_Co Cryo-protect and Harvest Grow Grow Apo-Protein Crystals Soaking->Grow Soak Soak Crystals in Fragment Solution Grow->Soak Cryo Cryo-protect and Harvest Soak->Cryo

Caption: Decision workflow for choosing between co-crystallization and soaking.

Protocol 1: Co-Crystallization

This method is often preferred when the fragment binding may induce a conformational change necessary for crystallization or when apo-crystals are difficult to obtain.

  • Protein-Fragment Incubation:

    • Based on biophysical data (e.g., from NMR or SPR), determine the target final concentration of the fragment. A common starting point is 5-10 times the measured dissociation constant (Kd). If Kd is unknown, screen a range from 1-10 mM.

    • Add the required volume of the this compound DMSO stock to your purified protein solution.

    • Expert Tip: To avoid precipitation, add the DMSO stock to the protein solution while gently vortexing. The final DMSO concentration should ideally not exceed 5% (v/v).

    • Incubate the mixture on ice for at least 30 minutes to allow for binding equilibrium to be reached.

  • Crystallization Screening:

    • Use the protein-fragment complex solution to set up crystallization trials. Sitting drop or hanging drop vapor diffusion are standard methods.

    • Screen against a broad range of commercial crystallization screens to maximize the chances of identifying a hit condition.

    • Set up parallel control drops using the protein solution with an equivalent amount of DMSO but without the fragment. This helps to distinguish new crystal forms from the apo-form.

  • Hit Optimization & Analysis:

    • Any identified crystal "hits" should be optimized by varying precipitant concentration, pH, and temperature.

    • Harvested crystals should be cryo-protected and diffraction data collected. The resulting electron density map will confirm the presence and binding mode of the fragment.

Protocol 2: Crystal Soaking

Soaking is a rapid and material-sparing method if high-quality, robust crystals of the apo-protein are already available.

  • Prepare Soaking Solution:

    • Create a solution that mimics the mother liquor from which the apo-crystals were grown. This is typically the reservoir solution from the successful crystallization condition.

    • Add this compound from the DMSO stock to this "stabilizing solution" to achieve the desired final concentration (e.g., 1-20 mM).

    • Trustworthiness Check: Ensure the final DMSO concentration is low enough (e.g., <10%) that it does not dissolve the crystals. Test this on a single crystal first.

  • Perform the Soak:

    • Using a crystal harvesting loop, carefully transfer an apo-crystal from its growth drop into a larger drop (e.g., 20-50 µL) of the fragment-containing soaking solution.

    • Soaking times can vary significantly, from minutes to overnight. A typical starting point is 1-4 hours. Shorter soaks may be necessary if the crystal stability is a concern.

  • Cryo-protection and Harvesting:

    • Directly transfer the soaked crystal into a cryo-protectant solution. Often, the soaking solution can be supplemented with a cryo-agent (e.g., glycerol, ethylene glycol) to serve this purpose.

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect diffraction data and solve the structure. A difference density map (Fo-Fc) should clearly show positive density corresponding to the bound fragment.

Visualization of the General Workflow

The following diagram outlines the overarching process from fragment screening to structure deposition.

FBDD_Workflow cluster_screening Hit Discovery cluster_cryst Structural Validation (Crystallography) cluster_design Structure-Guided Design A Fluorinated Fragment Library (including target compound) B Biophysical Screen (e.g., 19F NMR, SPR) A->B Identify Binders C Co-crystallization or Soaking B->C Prioritize Hits D X-ray Data Collection (Synchrotron) C->D E Structure Solution & Refinement D->E F Analyze Binding Mode (H-bonds, van der Waals) E->F Deposit PDB G Design Analogs for Potency Improvement F->G H Synthesize & Test New Compounds G->H I Iterate Cycle H->I I->B Next Round

Caption: Iterative cycle of Fragment-Based Drug Discovery using crystallography.

Conclusion and Outlook

This compound serves as a powerful tool for crystallographers engaged in drug discovery. Its fluorinated nature provides significant advantages in both the initial biophysical screening and the final structural determination. By following the robust protocols for stock preparation, co-crystallization, and soaking detailed in this note, researchers can effectively utilize this and similar fragments to probe protein binding sites. The high-resolution structural information obtained is the critical starting point for the rational, iterative design of high-affinity ligands, ultimately accelerating the path toward novel therapeutics.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific. Available at: [Link]

  • Fluorine Fragments. Chemspace. Available at: [Link]

  • Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.Google Patents.
  • 2,6-Difluorobenzylamine. MySkinRecipes. Available at: [Link]

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Application Notes & Protocols: Characterizing 1-(2,6-difluorophenyl)-N-methylmethanamine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 1-(2,6-difluorophenyl)-N-methylmethanamine as a potential chemical probe. Recognizing that this molecule is not yet extensively profiled in the scientific literature, we present a systematic workflow to elucidate its physicochemical properties, identify its biological target(s), and validate its utility in cell-based assays. As a Senior Application Scientist, my objective is to equip you with not just the "how" but the "why" behind each experimental step, ensuring a rigorous and scientifically sound investigation into the potential of this compound.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound presents an intriguing scaffold for chemical probe development. The presence of a difluorophenyl group can enhance metabolic stability and alter protein-ligand interactions, while the N-methylmethanamine moiety is a common feature in many biologically active compounds.[1] The lack of extensive public data on this specific molecule marks it as a frontier compound, offering a unique opportunity for novel biological discovery.

A chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms.[2] The rigorous characterization of a potential chemical probe is paramount to ensure that any observed biological effects are truly due to the modulation of its intended target.[3] This guide will walk you through the necessary steps to validate this compound and establish it as a useful tool for the research community.

Physicochemical Characterization: The Foundation of a Good Probe

Before delving into complex biological experiments, it is crucial to understand the fundamental physicochemical properties of your compound. These properties will dictate its handling, storage, and behavior in aqueous and cellular environments.

Solubility and Stability Assessment

Rationale: Poor solubility can lead to compound precipitation in assays, resulting in false negatives or positives. Instability can lead to the formation of degradation products with off-target effects. Therefore, determining the aqueous solubility and stability of this compound is a critical first step.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a 96-well clear-bottom plate containing phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Stability Assessment using LC-MS

  • Incubation Solutions: Prepare solutions of this compound at a final concentration of 10 µM in PBS (pH 7.4) and cell culture medium (e.g., DMEM with 10% FBS).

  • Time Points: Aliquot the solutions and incubate at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine its half-life in each condition.

PropertyExperimental MethodDesired OutcomeRationale
Kinetic Solubility Nephelometry> 50 µMEnsures the compound remains in solution at typical assay concentrations.
Stability (PBS, 24h) LC-MS> 95% remainingConfirms chemical stability in a physiological buffer.
Stability (Media, 24h) LC-MS> 80% remainingAssesses stability in the presence of media components and serum proteins.
Cell Permeability Assessment

Rationale: For a probe to be effective against an intracellular target, it must be able to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that can predict passive diffusion.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of this compound (e.g., 100 µM in PBS) to the donor wells of a PAMPA plate.

  • Membrane Coating: The filter of the donor plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the acceptor wells with PBS.

  • Assembly and Incubation: Place the donor plate into the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.

AssayMethodDesired OutcomeRationale
Cell Permeability PAMPAPe > 1 x 10⁻⁶ cm/sIndicates good potential for passive diffusion across the cell membrane.

Target Identification and Validation: The Core Investigation

With a foundational understanding of the molecule's properties, the next phase is to identify its biological target(s). This is a multi-step process that begins with broad screening and funnels down to specific target validation.

Target_Identification_Workflow phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) target_deconvolution Target Deconvolution (e.g., Affinity Chromatography-MS) phenotypic_screening->target_deconvolution Identified Phenotype putative_targets Putative Protein Targets target_deconvolution->putative_targets target_engagement Target Engagement Assays (e.g., CETSA) putative_targets->target_engagement validated_target Validated Target target_engagement->validated_target Confirmed Binding selectivity_profiling Selectivity Profiling validated_target->selectivity_profiling final_probe Characterized Chemical Probe selectivity_profiling->final_probe Selective Profile Cell_Assay_Workflow determine_concentration Determine Optimal Concentration (Dose-Response) run_assay Run Cell-Based Assay (e.g., Reporter Assay, Immunofluorescence) determine_concentration->run_assay negative_control Select Negative Control (Structurally similar, inactive analog) negative_control->run_assay data_analysis Analyze and Interpret Data run_assay->data_analysis conclusion Draw Conclusions about Target Function data_analysis->conclusion

Sources

Application of 1-(2,6-difluorophenyl)-N-methylmethanamine in Fragment-Based Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the fragment, 1-(2,6-difluorophenyl)-N-methylmethanamine, in fragment-based drug discovery (FBDD). This guide details the rationale for its use, its physicochemical properties, and detailed protocols for a typical screening and hit validation cascade.

Introduction: The Power of Fragments in Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with small, low-molecular-weight compounds, or "fragments".[2] These fragments, due to their low complexity, can explore chemical space more effectively and often exhibit higher-quality interactions with a protein target.[3] The initial weak binding of these fragments is then optimized through structure-guided chemistry to develop potent and selective drug candidates.[1][4]

A key principle in FBDD is the "Rule of Three," which provides a guideline for the desirable physicochemical properties of a fragment.[2][5][6][7] These guidelines are:

  • Molecular weight < 300 Daltons

  • Calculated octanol-water partition coefficient (cLogP) ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

Fragments that adhere to these rules are more likely to have good solubility and develop favorable drug-like properties during optimization.

This compound: A Privileged Fragment

This compound is an exemplary fragment for FBDD campaigns. Its utility stems from its unique structural motifs and ideal physicochemical properties.

Physicochemical Profile

To assess its suitability as a fragment, the physicochemical properties of this compound were calculated and are summarized in the table below.

PropertyValue"Rule of Three" Compliance
Molecular Weight 157.16 g/mol Yes (< 300)
cLogP ~1.8Yes (≤ 3)
Hydrogen Bond Donors 1Yes (≤ 3)
Hydrogen Bond Acceptors 1Yes (≤ 3)

Note: Properties are for the free base form. cLogP is an estimated value from computational models.

As the table demonstrates, this compound comfortably adheres to the "Rule of Three," making it an excellent candidate for a fragment library.

Structural Rationale for Application

The value of this fragment lies in its constituent parts: the 2,6-difluorophenyl ring and the N-methylmethanamine side chain.

  • The 2,6-Difluorophenyl Moiety: The incorporation of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[8] The difluorophenyl group, in particular, is a bioisostere for other functionalities and can engage in favorable interactions with protein targets, including hydrogen bonds and halogen bonds. Its metabolic stability is a key advantage, preventing rapid degradation in biological systems.[9] The presence of two fluorine atoms also provides a unique spectroscopic handle for ¹⁹F NMR-based screening methods.[10][11][12]

  • The N-methylmethanamine Group: This simple aliphatic amine provides a crucial interaction point. The secondary amine can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions within a protein's binding pocket.[13] This group also serves as a readily modifiable handle for subsequent hit-to-lead optimization through strategies like fragment growing.[4]

Experimental Workflow: A Step-by-Step Guide

The following sections outline a detailed, yet adaptable, workflow for the application of this compound in a typical FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Screen: 19F NMR Spectroscopy A->B C Hit Identification (Chemical Shift Perturbation) B->C D Orthogonal Screen: Surface Plasmon Resonance (SPR) C->D Validated Hits E Affinity & Kinetic Analysis (KD, ka, kd) D->E F X-ray Crystallography (Co-crystallization or Soaking) E->F Confirmed Binders G Determine Binding Mode & Protein-Ligand Interactions F->G H Structure-Guided Fragment Growing/Linking G->H Structural Insights I Synthesis of Analogs H->I J Iterative SAR by Biophysics & Crystallography I->J

Figure 1: A comprehensive workflow for a fragment-based screening campaign.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and robust method for primary fragment screening, particularly for fluorine-containing libraries.[10][11][12] The absence of a natural fluorine background in biological systems ensures a clean and specific signal.[10]

Objective: To identify fragments from a library that bind to the target protein by observing changes in the ¹⁹F NMR signal.

Materials:

  • Target protein (e.g., kinase, protease) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% D₂O).

  • Fragment library containing this compound, typically as cocktails of 10-20 non-overlapping compounds, each at 100-500 µM.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Prepare a "reference" sample containing the fragment cocktail in the NMR buffer.

    • Prepare a "protein" sample by adding the target protein to the fragment cocktail at the desired final concentration.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for the reference sample.

    • Acquire a 1D ¹⁹F NMR spectrum for the protein sample under identical conditions.

  • Data Analysis:

    • Overlay the spectra from the reference and protein samples.

    • Identify any changes in the ¹⁹F signals (chemical shift perturbations, line broadening, or decrease in signal intensity) in the presence of the protein. These changes indicate a binding event.

    • Deconvolute any hit cocktails by testing individual fragments to identify the specific binder.

Expected Outcome: A significant chemical shift perturbation or line broadening of the ¹⁹F signal corresponding to this compound in the presence of the target protein would classify it as a primary hit.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to validate primary hits and quantify the kinetics and affinity of the interaction.

Objective: To confirm the binding of this compound to the target protein and determine its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Target protein.

  • This compound in a range of concentrations (e.g., 1 µM to 1 mM) in running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the target protein to the chip surface via amine coupling to achieve a desired response level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the fragment over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • Analyze the association (k a) and dissociation (k d) phases to determine the kinetic rate constants.

Expected Outcome: A concentration-dependent binding response, yielding a K D value typically in the high µM to mM range for a fragment hit.

ParameterHypothetical ValueInterpretation
K D (Equilibrium Constant) 250 µMWeak, but typical affinity for a fragment hit.
k a (Association Rate) 1 x 10³ M⁻¹s⁻¹Moderate on-rate.
k d (Dissociation Rate) 0.25 s⁻¹Fast off-rate, characteristic of fragment binding.
Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided drug design.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified and crystallizable target protein.

  • This compound.

  • Crystallization screens and reagents.

  • Synchrotron X-ray source.

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a saturating concentration of the fragment.

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection and Processing:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map.

  • Structure Solution and Refinement:

    • Solve the protein structure using molecular replacement if a model is available.

    • Fit the fragment into the observed electron density.

    • Refine the protein-fragment complex structure.

Expected Outcome: A high-resolution crystal structure revealing the precise binding pocket, the orientation of the fragment, and the key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Binding_Mode cluster_0 Protein Binding Pocket cluster_1 This compound P1 Hydrophobic Pocket P2 H-Bond Donor Residue (e.g., Asp, Glu) P3 H-Bond Acceptor Residue (e.g., Asn, Gln) F1 2,6-Difluorophenyl Ring F1->P1 Hydrophobic Interaction F2 N-H (Donor) F2->P2 Hydrogen Bond F3 N lone pair (Acceptor) F3->P3 Hydrogen Bond

Figure 2: A conceptual diagram of the potential binding mode of the fragment.

From Hit to Lead: Strategies for Optimization

Once a fragment hit is validated and its binding mode is understood, the next step is to optimize its affinity and selectivity.

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[4] For this compound, the N-methyl group can be extended to probe nearby pockets identified in the crystal structure.

  • Fragment Linking: If another fragment is found to bind in an adjacent pocket, the two can be chemically linked to create a larger, higher-affinity molecule.[1][4]

  • Fragment Merging: If two fragments bind in an overlapping manner, a new molecule can be designed that incorporates the key features of both.[1]

This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the cornerstone of successful FBDD.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its adherence to the "Rule of Three," combined with the advantageous properties of its difluorophenyl and methylamine moieties, makes it a valuable tool for screening against a wide range of protein targets. The detailed protocols provided in this guide offer a robust framework for its successful application, from initial hit identification to the generation of valuable structural insights that can pave the way for the development of novel therapeutics.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,6-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound.

Introduction

The synthesis of this compound, a substituted benzylamine, is most commonly achieved via the reductive amination of 2,6-difluorobenzaldehyde with methylamine. While theoretically straightforward, this reaction presents unique challenges primarily due to the steric hindrance imposed by the two ortho-fluoro substituents on the aldehyde. This steric bulk can impede the initial formation of the imine intermediate and affect the subsequent reduction step, often leading to low conversion rates and incomplete reactions.

This document provides a comprehensive guide to navigate these challenges, drawing from established principles of organic synthesis to provide actionable solutions for yield improvement.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most robust and widely applicable method is a one-pot direct reductive amination. This process involves the reaction of 2,6-difluorobenzaldehyde with methylamine in the presence of a selective reducing agent that reduces the in situ-formed iminium ion faster than it reduces the starting aldehyde.[1][2]

Q2: Why is the yield for this specific reductive amination often low?

Low yields are typically attributed to two main factors stemming from the substrate's structure:

  • Steric Hindrance: The fluorine atoms at the C2 and C6 positions of the benzaldehyde sterically hinder the nucleophilic attack of methylamine on the carbonyl carbon. This slows down the formation of the crucial hemiaminal and subsequent imine/iminium ion intermediate.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can also deactivate the carbonyl group, making it less electrophilic and less susceptible to nucleophilic attack.

Q3: Which reducing agent is best suited for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is generally the reagent of choice for this transformation.[3][4][5][6] Its primary advantages are:

  • High Selectivity: It selectively reduces the protonated imine (iminium ion) much more rapidly than the starting aldehyde, which is critical for a one-pot procedure.[5][7]

  • Mildness: It is a non-hygroscopic, mild reagent that tolerates a wide variety of functional groups and does not require strictly anhydrous conditions.

  • Safety: It is significantly less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and does not release cyanide gas.[6]

Q4: Can I use a stronger reducing agent like Sodium Borohydride (NaBH₄)?

While NaBH₄ is a powerful and cost-effective reducing agent, its use in a one-pot reaction is problematic because it can readily reduce the starting 2,6-difluorobenzaldehyde to 2,6-difluorobenzyl alcohol.[8] If NaBH₄ is to be used, a two-step (indirect) approach is necessary: first, form and isolate the imine, and then reduce it with NaBH₄ in a separate step. This is often less efficient for small-scale synthesis.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Aldehyde

Q: I've run the reaction overnight, but my TLC/LC-MS analysis shows a significant amount of unreacted 2,6-difluorobenzaldehyde. What went wrong?

This is the most common issue and typically points to inefficient formation of the imine intermediate.

  • Possible Cause 1: Insufficient Iminium Ion Formation. The equilibrium between the aldehyde/amine and the imine may not favor the imine, especially with a sterically hindered aldehyde.

    • Solution A: Add a Protic Acid Catalyst. The reaction is catalyzed by mild acid, which protonates the intermediate hemiaminal, facilitating the loss of water to form the iminium ion. Adding 1.0-1.2 equivalents of glacial acetic acid is often effective.[4] However, avoid strong acids or low pH (<4-5), as this will fully protonate the methylamine, rendering it non-nucleophilic.

    • Solution B: Use a Dehydrating Agent. To shift the equilibrium toward the imine, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[7]

    • Solution C: Increase Reaction Time/Temperature. Sterically hindered substrates simply react slower. Consider extending the reaction time to 24-48 hours. Gentle heating (40-50 °C) can also accelerate imine formation, but should be done cautiously as it can also promote side reactions.

  • Possible Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride is sensitive to moisture over long-term storage.

    • Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a reagent that has been stored properly in a desiccator.

Problem 2: Formation of 2,6-Difluorobenzyl Alcohol as a Major Byproduct

Q: My main product is the desired amine, but I have a significant amount of the corresponding alcohol. How can I prevent this?

This indicates that the reducing agent is reducing the starting aldehyde instead of the imine.

  • Possible Cause 1: Incorrect Choice of Reducing Agent. As mentioned, using a non-selective reducing agent like NaBH₄ in a one-pot reaction will cause this issue.

    • Solution: Switch to a more selective reagent like NaBH(OAc)₃.[5][6]

  • Possible Cause 2: Water Contamination with NaBH(OAc)₃. While STAB is tolerant of some conditions, excessive water can lead to its decomposition and the formation of borohydride species that are less selective.

    • Solution: While the reaction does not need to be strictly anhydrous, use reasonably dry solvents. 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred solvents over methanol for STAB reactions.[3][5][6]

Problem 3: Difficulty in Product Isolation and Purification

Q: The reaction seems to have worked, but I'm struggling to isolate a pure product after workup. What are the best practices?

The basic nature of the amine product requires a specific workup procedure.

  • Possible Cause 1: Product Loss During Aqueous Workup. The product is a basic amine, which can exist as a protonated, water-soluble salt under neutral or acidic conditions.

    • Solution: Basic Workup. After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH until the aqueous layer is basic (pH > 9). This ensures the amine product is in its free-base form, which is soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Possible Cause 2: Co-elution of Impurities. Unreacted aldehyde or other byproducts may co-elute with the product during column chromatography.

    • Solution A: Acid-Base Extraction. Before chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., DCM) and extract with dilute acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the starting aldehyde) in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

    • Solution B: Optimize Chromatography. Use a solvent system with a small amount of triethylamine (e.g., 0.5-1%) added to the mobile phase (e.g., ethyl acetate/hexanes). This prevents the basic amine product from tailing on the silica gel column, leading to better separation.

Data Summary and Reagent Comparison

The choice of reducing agent is the most critical parameter for a successful one-pot reductive amination. The following table summarizes the properties and typical performance of common reagents.

Reducing AgentFormulaTypical Solvent(s)Selectivity (Imine vs. Aldehyde)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, THF, DCMExcellentMild, highly selective, good functional group tolerance, safer.[3][5][6]Water-sensitive, higher cost.
Sodium Cyanoborohydride NaBH₃CNMethanolGood (at pH 6-7)Effective for one-pot reactions, water-tolerant.[8]Highly toxic, generates HCN byproduct, less effective for hindered substrates.
Sodium Borohydride NaBH₄Methanol, EthanolPoorInexpensive, powerful reductant.Reduces aldehydes and ketones; requires a two-step (indirect) procedure.[8]
Catalytic Hydrogenation H₂ / Catalyst (Pd/C, PtO₂)Ethanol, MethanolGood"Green" reagent, high atom economy, good for large scale.Requires specialized equipment (hydrogenator); catalyst can be poisoned by amines.[9]

Visualized Workflows and Mechanisms

General Reductive Amination Workflow

The following diagram illustrates the key steps in the direct (one-pot) reductive amination process.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_output Output Aldehyde 2,6-Difluorobenzaldehyde Mix 1. Mix in Solvent (DCE/THF) + Acetic Acid (cat.) Aldehyde->Mix Amine Methylamine (aq. or gas) Amine->Mix Imine_Formation 2. Imine/Iminium Ion Formation (Equilibrium) Mix->Imine_Formation Stir at RT Reduction 3. Add NaBH(OAc)₃ (Reduction Step) Imine_Formation->Reduction Workup 4. Basic Aqueous Workup (e.g., NaHCO₃ aq.) Reduction->Workup Reaction Complete Purification 5. Extraction & Purification Workup->Purification Product 1-(2,6-difluorophenyl)- N-methylmethanamine Purification->Product

Caption: One-pot direct reductive amination workflow.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues with low yield.

G Start Low Yield Observed Check_SM Is starting aldehyde consumed? Start->Check_SM No_SM Problem: Inefficient Imine Formation Check_SM->No_SM No Yes_SM Yes_SM Check_SM->Yes_SM Yes Check_Byproduct Is benzyl alcohol a major byproduct? No_BP Problem: Poor Isolation Check_Byproduct->No_BP No Yes_BP Problem: Non-selective Reduction Check_Byproduct->Yes_BP Yes Sol_Acid Solution: - Add Acetic Acid (1.1 eq) - Increase Reaction Time - Use Dehydrating Agent No_SM->Sol_Acid Yes_SM->Check_Byproduct Sol_Workup Solution: - Ensure Basic Workup (pH>9) - Perform Acid/Base Extraction No_BP->Sol_Workup Sol_Reagent Solution: - Confirm use of NaBH(OAc)₃ - Use dry solvents (DCE/THF) Yes_BP->Sol_Reagent

Caption: Troubleshooting flowchart for low yield.

Optimized Experimental Protocol

This protocol is based on the highly cited work of Abdel-Magid et al. for reductive aminations using sodium triacetoxyborohydride, with modifications to account for the sterically hindered nature of 2,6-difluorobenzaldehyde.[5]

Materials:

  • 2,6-Difluorobenzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluorobenzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.

  • Amine and Acid Addition: Add methylamine solution (1.2-1.5 eq) to the stirred solution, followed by the addition of glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The steric hindrance may require a longer duration for this step compared to unhindered aldehydes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. Add the solution slowly to control any gas evolution.

  • Workup - Extraction: Add more DCM to the separatory funnel if needed and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash them once with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, typically with 0.5% triethylamine added to the mobile phase to prevent tailing.

References

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10962-10977.
  • Podyacheva, E., et al. (2019). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synthesis, 51(05), 1104-1110.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
  • Wang, L., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 13595-13607.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(2,6-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. As a key intermediate in medicinal chemistry, its effective use hinges on proper handling and formulation.[1] This document provides troubleshooting guides and FAQs to ensure the successful integration of this compound into your experimental workflows.

Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you might encounter in the lab. Our approach is to explain the underlying chemical principles for each solution, empowering you to make informed decisions.

Question 1: My this compound is not dissolving in my standard aqueous buffer. What are my initial steps?

Answer:

This is a common and expected observation. The insolubility stems from the compound's molecular structure: the 2,6-difluorophenyl group is highly lipophilic ("fat-loving"), which confers poor water (hydrophilic) solubility. The fundamental principle of "like dissolves like" governs this behavior.[2]

Your first step should be to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous medium.

Causality: Organic solvents can effectively solvate the lipophilic phenyl ring, whereas water cannot. Creating a stock solution is a standard practice for introducing poorly soluble compounds into aqueous systems.

Recommended Starting Solvents:

SolventPolarityNotesTypical Stock Concentration
Dimethyl Sulfoxide (DMSO)Polar AproticHighly effective; common for biological assays. Use at <1% v/v in final solution.10-50 mM
Ethanol (EtOH)Polar ProticGood general-purpose solvent. Biocompatible.10-20 mM
Methanol (MeOH)Polar ProticSimilar to ethanol, but can be more effective for some compounds.10-20 mM
Dichloromethane (DCM)Non-polarUseful for organic synthesis workups, but not for aqueous biological systems.[3]Variable

Workflow for Initial Solubilization:

Caption: Initial workflow for preparing an organic stock solution.

Question 2: I successfully made a stock in DMSO, but the compound precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

This phenomenon, known as "crashing out," occurs when the compound moves from a favorable organic environment to an unfavorable aqueous one. The key is to modify the aqueous phase to make it more hospitable to your compound. The secondary amine in your molecule provides a crucial chemical handle for this.

Strategy 1: pH Adjustment (Primary Recommendation)

Causality: this compound is a weak base due to the nitrogen atom of the secondary amine. By lowering the pH of your aqueous buffer (making it more acidic), you can protonate this nitrogen. This forms a positively charged ammonium salt, which is significantly more polar and thus more water-soluble.[4]

See Protocol 1: Step-by-Step Guide to pH-Based Solubilization for a detailed experimental workflow.

ph_solubility cluster_insoluble Higher pH (Basic/Neutral) cluster_soluble Lower pH (Acidic) Insoluble R-NH-CH₃ (Neutral, Lipophilic) Insoluble in Water Soluble R-N⁺H₂-CH₃ (Protonated Salt, Polar) Soluble in Water Insoluble->Soluble + H⁺ Soluble->Insoluble - H⁺

Caption: Equilibrium between the insoluble free base and the soluble protonated salt.

Strategy 2: Salt Formation (Pre-emptive Strategy)

Causality: Instead of adjusting pH in-situ, you can pre-emptively convert the entire bulk compound from its "free base" form to a stable salt, such as a hydrochloride (HCl) salt. This salt form will have intrinsically higher aqueous solubility. Patented methods for similar difluorophenyl compounds often rely on creating specific crystalline salt forms to ensure stability and solubility.[5]

See Protocol 2: Preparation of the Hydrochloride Salt for a detailed experimental workflow.

Strategy 3: Use of Excipients

Causality: If pH modification is not possible for your experiment, you can use formulation excipients to increase the apparent solubility of the compound.[6]

  • Co-solvents: Agents like polyethylene glycol (PEG) or propylene glycol can be added to the aqueous phase to make it more "organic-like," improving its ability to solvate the compound.

  • Surfactants: Molecules like Tween® 80 or sodium lauryl sulfate (SLS) form micelles in water.[2] Your lipophilic compound can partition into the hydrophobic core of these micelles, allowing it to be dispersed in the aqueous solution.[2][6]

Question 3: My application requires a very high concentration, and the methods above are insufficient. What advanced strategies can I explore?

Answer:

When standard methods fall short, advanced formulation techniques used in drug development can be employed. These typically require specialized equipment.

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid.[7] By reducing the particle size to the micron or nanometer scale, you dramatically increase the surface area, which can lead to faster and sometimes higher dissolution.[8][9]

    • Micronization: Mechanical grinding of the solid compound into fine particles (micrometer range).[7]

    • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid, where the particle size is in the nanometer range. This is often achieved through wet media milling or high-pressure homogenization.[6][8]

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a solid, hydrophilic matrix (carrier).[6] When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles that dissolve more readily. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[6]

Frequently Asked Questions (FAQs)

  • Q: What are the key physicochemical properties of this compound?

    • A: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and related compounds.

PropertyEstimated Value / CharacteristicRationale
Molecular Formula C₈H₉F₂NFrom structure
Molecular Weight 157.16 g/mol From structure
Appearance Colorless to pale yellow liquid or low-melting solidBased on related compounds like 2,6-difluorobenzylamine.[1]
Aqueous Solubility PoorThe difluorophenyl ring is hydrophobic.[3]
Organic Solubility GoodSoluble in common organic solvents like DMSO, alcohols, and DCM.[3]
Predicted pKa ~10.5The pKa of the conjugate acid (R-N⁺H₂-CH₃) is estimated based on similar secondary amines like dimethylamine (pKa 10.73). This indicates it is a weak base.
  • Q: How should I prepare and store a stock solution?

    • A: Prepare a 10-50 mM stock solution in anhydrous DMSO. Use a glass vial with a PTFE-lined cap. To aid dissolution, you can vortex vigorously and sonicate the vial in a room-temperature water bath for 5-10 minutes. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Q: Are there any known chemical incompatibilities?

    • A: As a secondary amine, this compound can react with strong oxidizing agents. It is also incompatible with strong acids (unless salt formation is intended) and acid chlorides. Avoid conditions that could lead to N-nitrosation, such as the presence of nitrous acid.

Experimental Protocols

Protocol 1: Step-by-Step Guide to pH-Based Solubilization

This protocol aims to find the minimum pH required to solubilize the compound in an aqueous buffer.

  • Prepare a concentrated stock: Make a 10 mM stock solution of this compound in DMSO.

  • Set up test buffers: Prepare several aliquots of your target aqueous buffer (e.g., 1 mL each).

  • Initial pH measurement: Measure and record the starting pH of your buffer.

  • Add the compound: Spike one aliquot of the buffer with your DMSO stock to the final desired concentration (e.g., 10 µL of 10 mM stock into 1 mL buffer for a final concentration of 100 µM). The solution will likely become cloudy or show precipitate.

  • Titrate with acid: While stirring, add small increments (e.g., 1-2 µL) of a dilute acid solution (e.g., 0.1 M HCl) to the cloudy suspension.

  • Observe and record: After each addition, allow the solution to stir for 1-2 minutes. Record the pH and observe the clarity of the solution.

  • Determine solubilization pH: Continue adding acid until the solution becomes completely clear. The pH at which this occurs is the minimum pH required for solubilization under these conditions.

  • Validation: Prepare a fresh batch of your buffer, pre-adjusted to this target pH, and confirm that the compound dissolves directly upon addition.

Protocol 2: Preparation of this compound Hydrochloride Salt

This protocol converts the free base into its more soluble hydrochloride salt. This should be performed in a fume hood with appropriate personal protective equipment.

  • Dissolve the free base: Dissolve the this compound free base (1 equivalent) in a minimal amount of a suitable solvent like anhydrous ethyl acetate or diethyl ether.

  • Prepare HCl solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether).

  • Slow addition: While stirring the solution of the free base at 0°C (ice bath), slowly add the HCl solution dropwise (1.0 to 1.1 equivalents).

  • Induce precipitation: A white precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes at 0°C to ensure complete precipitation.

  • Isolate the salt: Collect the solid precipitate by vacuum filtration.

  • Wash and dry: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the solid under vacuum to yield the hydrochloride salt.

  • Confirm solubility: Test the solubility of the resulting salt in your aqueous buffer. It should now be significantly more soluble than the original free base.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

  • ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

  • Malik, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5857. Retrieved from [Link]

  • Xie, Y., et al. (2023). A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives. Acta Pharmaceutica Sinica B, 13(7), 2755-2785. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63674445, 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzylamine (CAS 69385-30-4). Retrieved from [Link]

  • American Chemical Society. (2026, January 16). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. ACS Publications. Retrieved from [Link]

  • Dadparvar, M., et al. (2024). Formulation strategies, preparation methods, and devices for pulmonary delivery of biologics. Journal of Drug Delivery Science and Technology, 99, 105934. Retrieved from [Link]

  • Wewers, M., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(4), 488. Retrieved from [Link]

  • Upadhyay, P., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 13(3), 808. Retrieved from [Link]

  • American Chemical Society. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 26). Dimethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmethanimine. Retrieved from [Link]

  • Fogg, P. G. T. (Ed.). (1985). Solubility Data Series, Vol. 21: Amines in Liquids. Pergamon Press.
  • ChemBK. (n.d.). 1-(2,2-difluorocyclopropyl)-n-methylmethanamine hydrochloride. Retrieved from [Link]

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Technical Support Center: Investigating the Degradation Pathways of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2,6-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals. Given that this compound is a compound with limited publicly available degradation data, this document serves as a predictive and methodological resource. It provides hypothesized degradation pathways based on its chemical structure, detailed protocols for conducting degradation studies, and comprehensive troubleshooting guides to navigate experimental challenges. Our goal is to empower you to confidently design, execute, and interpret your own degradation experiments.

Predicted Metabolic and Forced Degradation Pathways

The structure of this compound possesses several moieties susceptible to metabolic transformation and chemical degradation. Understanding these potential "hot spots" is the first step in designing robust analytical studies.

Predicted Metabolic Pathways

In vivo and in vitro metabolic pathways are primarily driven by enzymatic reactions, predominantly by Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems in the liver.

  • N-Dealkylation: The N-methyl group is a prime target for oxidative N-dealkylation, a common metabolic route for secondary amines catalyzed by CYP enzymes.[1][2] This process would yield 1-(2,6-difluorophenyl)methanamine and formaldehyde.[3]

  • N-Oxidation: The secondary amine can be oxidized by FMOs or CYPs to form the corresponding N-oxide or hydroxylamine. N-methylarylamines are known to be readily N-oxygenated.[4][5]

  • Aromatic Hydroxylation: The difluorophenyl ring can undergo hydroxylation, although the electron-withdrawing nature and steric hindrance of the two fluorine atoms may make this a less favorable pathway. Hydroxylation, if it occurs, would likely be directed to the less sterically hindered positions.[6]

  • Oxidative Defluorination: While the C-F bond is strong, P450-catalyzed oxidative defluorination can occur, potentially leading to the formation of reactive quinone-imine intermediates.[7][8] This is a critical pathway to investigate due to the potential for forming toxic metabolites.

Metabolic Pathways cluster_main This compound cluster_products Potential Metabolites Parent This compound N-Dealkylated 1-(2,6-difluorophenyl)methanamine + Formaldehyde Parent->N-Dealkylated CYP450 (N-Dealkylation) N-Oxide N-Oxide Metabolite Parent->N-Oxide FMO, CYP450 (N-Oxidation) Hydroxylated Hydroxylated Phenyl Metabolite Parent->Hydroxylated CYP450 (Aromatic Hydroxylation) Defluorinated Reactive Quinone-Imine Intermediate Parent->Defluorinated CYP450 (Oxidative Defluorination)

Caption: Predicted metabolic pathways of this compound.

Predicted Forced Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10][11]

  • Acid/Base Hydrolysis: While the core structure is generally stable, extreme pH and high temperatures could potentially lead to unforeseen degradation.

  • Oxidation: The secondary amine is susceptible to oxidation, which can be forced using reagents like hydrogen peroxide. This can lead to N-oxides and other oxidative products.[9]

  • Photodegradation: Aromatic amines can be susceptible to photolytic degradation, potentially leading to dimerization or oxidation products.

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for degradation reactions that are not observed at ambient temperatures.

Experimental Design and Protocols

A systematic approach is crucial for accurately identifying degradation pathways. We recommend starting with in vitro metabolism assays, followed by comprehensive forced degradation studies.

Experimental Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Analysis cluster_identification Phase 3: Identification & Confirmation Start Start with pure This compound Metabolism In Vitro Metabolism Assay (e.g., HLM, Hepatocytes) Start->Metabolism ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Start->ForcedDeg Sample Collect Time-Point Samples Metabolism->Sample ForcedDeg->Sample Analysis UPLC-MS/MS Analysis Sample->Analysis Processing Data Processing (Peak Detection, Comparison to T0) Analysis->Processing Identify Identify Putative Metabolites/ Degradants (Mass Shift) Processing->Identify Structure Structure Elucidation (MS/MS Fragmentation) Identify->Structure Pathway Propose Degradation Pathways Structure->Pathway

Caption: General workflow for degradation studies.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability and identify the primary metabolites of the parent compound.

Table 1: Reagents and Conditions for HLM Assay

ComponentStock ConcentrationFinal Concentration
This compound10 mM in DMSO1 µM
Human Liver Microsomes (pooled)20 mg/mL0.5 mg/mL
NADPH Regeneration System (e.g., Promega)As per manufacturer1X
Phosphate Buffer (pH 7.4)0.5 M100 mM
Control (e.g., Verapamil)10 mM in DMSO1 µM

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add phosphate buffer, HLM, and the NADPH regeneration system (Solution A). In a separate plate, add the test compound and controls (Solution B). Pre-incubate both plates at 37°C for 10 minutes.

  • Initiation of Reaction: To initiate the reaction, transfer Solution B to the corresponding wells of Solution A. Mix gently. This is your T=0 time point. Immediately remove an aliquot and quench as described in step 5.

  • Incubation: Incubate the reaction plate at 37°C with gentle shaking.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for UPLC-MS/MS analysis.

Protocol 2: Forced Degradation Studies

These studies aim to identify degradation products under various stress conditions.[11]

Table 2: Recommended Forced Degradation Conditions

ConditionReagent/StressTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temp24, 48, 72 hours
Photolytic ICH Q1B option 2Room TempExpose to light
Thermal Dry Heat80°C24, 48, 72 hours

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For each condition, mix the stock solution with the specified reagent or apply the stress. For photolytic studies, expose the solution in a photostability chamber. For thermal studies, place the sample in a calibrated oven.

  • Control Samples: Prepare control samples stored at ambient temperature and protected from light for each condition.

  • Sampling: At each time point, withdraw an aliquot. For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating UPLC-MS/MS method. Compare the chromatograms of stressed samples to the control samples to identify degradation products.

Troubleshooting Guide and FAQs

Troubleshooting UPLC-MS/MS Analysis

Table 3: Common UPLC-MS/MS Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal - Incorrect MS settings (polarity, source parameters).- Clogged LC system or MS source.- Compound not ionizing well.- Verify MS method settings are appropriate for the analyte.- Perform system cleaning and maintenance.- Try different mobile phase additives (e.g., formic acid, ammonium formate) to improve ionization.[12]
Poor Peak Shape (Tailing/Fronting) - Column degradation.- Incompatible sample solvent and mobile phase.- Secondary interactions with the column.- Replace the analytical column.- Ensure the sample solvent is weaker than the initial mobile phase.- Use a mobile phase with a different pH or additive to minimize secondary interactions.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phases daily.- Ensure the column oven is stable at the set temperature.- Use a new column or re-develop the method on the aged column.
High Background Noise - Contaminated mobile phase or LC system.- Leaks in the LC or MS system.- Use high-purity LC-MS grade solvents.- Flush the system thoroughly.- Perform a leak check on all fittings.[13][14][15]
Carryover - Inadequate needle wash.- Adsorption of the analyte to system components.- Use a stronger needle wash solution.- Add a blank injection after a high-concentration sample.- Consider using different vial types or system components.
Frequently Asked Questions (FAQs)

Q1: My compound shows no degradation under any of the forced degradation conditions. What should I do?

A: This indicates your compound is highly stable. While this is generally a good quality, for the purpose of developing a stability-indicating method, you need to show some degradation. You can try more aggressive stress conditions, such as increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agents. However, be cautious not to use conditions that are so harsh they cause complete degradation or lead to secondary degradation products that are not relevant to real-world stability.[16]

Q2: How can I differentiate between a true degradation product and an artifact from the sample matrix or mobile phase?

A: This is a common challenge. Always run a "blank" sample (matrix without the test compound) for each stress condition. Any peaks that appear in the blank are not related to your compound. Additionally, the intensity of a true degradation product peak should increase over time as the parent compound peak decreases.

Q3: I have identified a mass corresponding to a potential metabolite. How can I confirm its structure?

A: Mass spectrometry provides the mass-to-charge ratio and fragmentation pattern, which are crucial for proposing a structure. To confirm it, you would ideally need to synthesize the proposed metabolite as a reference standard and compare its retention time and MS/MS fragmentation pattern to the one observed in your experiment. If synthesis is not feasible, advanced techniques like high-resolution mass spectrometry (for accurate mass and formula prediction) and NMR can be used for definitive structure elucidation.

Q4: I am observing oxidative defluorination. What are the implications?

A: The formation of defluorinated metabolites is a significant finding. Oxidative defluorination can sometimes lead to the formation of reactive metabolites, such as quinone-imines, which can covalently bind to proteins and are a potential source of toxicity.[7] It is crucial to characterize this pathway thoroughly and assess the potential for reactive metabolite formation using trapping studies with agents like glutathione.

Q5: Which CYP450 isozymes are most likely to metabolize my compound?

A: While this requires experimental confirmation, secondary amines are often substrates for a range of CYP enzymes.[2] To identify the specific isozymes involved, you would perform a reaction phenotyping study. This involves incubating your compound with a panel of individual recombinant human CYP enzymes or using specific chemical inhibitors for different CYP isozymes in your HLM assay.

References

  • Boll, J., & Böttcher, C. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2998. Available at: [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Proceedings of the National Academy of Sciences, 85(8), 2558-2562. Available at: [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Arora, N., & Singh, S. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 52. Available at: [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117697. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. ResearchGate. Available at: [Link]

  • Shklyaev, Y. V., et al. (2021). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Molecules, 26(11), 3326. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Zhang, C., et al. (2014). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Catalysis Communications, 44, 75-79. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Alcazar, A. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Available at: [Link]

  • Dinnocenzo, J. P., et al. (2002). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 124(13), 3275-3283. Available at: [Link]

  • Murphy, C. D., & O'Connor, N. K. (2015). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Xenobiotica, 45(11), 947-953. Available at: [Link]

  • Kats, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PNAS. Available at: [Link]

  • Mondal, A., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36005–36011. Available at: [Link]

  • JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. Available at: [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Vione, D., et al. (2012). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. Available at: [Link]

  • Boll, J., & Böttcher, C. (2022). N-Dealkylation of Amines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Adrenaline. Available at: [Link]

  • Islam, M. R., & Meisen, A. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering, 27(1), 97-109. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]

  • Tyzack, J. D., & Kirchmair, J. (2016). The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. Angewandte Chemie International Edition, 55(29), 8342-8346. Available at: [Link]

  • González-Riano, C., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 215. Available at: [Link]

  • Carewell pharma. (2020, November 17). chemical reaction of aromatic amines |Physical properties [Video]. YouTube. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available at: [Link]

  • Wang, J., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Catalysis, 11(24), 15038-15046. Available at: [Link]

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Technical Support Center: Stabilizing 1-(2,6-difluorophenyl)-N-methylmethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,6-difluorophenyl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. We will explore the underlying causes of degradation and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and questions regarding the stability of this compound solutions.

Q1: My solution of this compound has developed a yellow or brown tint upon storage. What is causing this discoloration?

A1: Discoloration is a classic indicator of chemical degradation, primarily through oxidation. Secondary amines, particularly benzylic amines like this compound, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2] The process can be accelerated by exposure to light (photodegradation) or the presence of trace metal ions.[3][4] The colored species are often complex polymeric products or highly conjugated molecules formed from initial degradation products.

Q2: I've noticed a loss in potency or the appearance of new, unexpected peaks in my HPLC chromatogram after storing my sample for a few days. What are the likely degradation pathways?

A2: The two most probable degradation pathways for this molecule are oxidation and, to a lesser extent under specific conditions, reactions with solvent impurities.

  • Oxidative Degradation: This is the most common pathway for secondary amines.[2][5] It can occur at the nitrogen atom to form an N-oxide or at the adjacent benzylic carbon to form an imine, which can subsequently hydrolyze to yield 2,6-difluorobenzaldehyde and methylamine. These pathways are often initiated by radical mechanisms.[1][6]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical-driven degradation, leading to a variety of products.[3]

The diagram below illustrates the primary oxidative degradation pathway.

DegradationPathway cluster_main Primary Compound cluster_products Potential Degradation Products Parent 1-(2,6-difluorophenyl)- N-methylmethanamine Imine N-(2,6-difluorobenzylidene) methanamine (Imine) Parent->Imine Oxidation (Benzylic Carbon) Noxide N-oxide Parent->Noxide Oxidation (Nitrogen) Aldehyde 2,6-Difluorobenzaldehyde Imine->Aldehyde Hydrolysis Amine Methylamine Imine->Amine Hydrolysis

Caption: Primary oxidative degradation pathways for the target compound.

Q3: Does the choice of solvent matter for stability?

A3: Absolutely. The solvent can directly impact stability.

  • Protic vs. Aprotic: Protic solvents like methanol or ethanol can facilitate certain degradation reactions. Aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred for long-term storage.

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or aldehydes in alcohols can react with the amine. Always use high-purity, fresh solvents. For instance, artifactual degradation products have been reported from reactions between amines and byproducts of radical initiators used in stress studies.[7]

Q4: How does pH affect the stability of my compound in aqueous solutions?

A4: The pH is a critical stability parameter.[8][9] The secondary amine in your compound has a pKa that dictates its ionization state.

  • Acidic pH (pH < 7): The amine will be protonated to form the corresponding ammonium salt (R₂NH₂⁺). This form is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available to participate in oxidative reactions.[10] However, extremely low pH may cause other issues or affect solubility.

  • Neutral to Basic pH (pH ≥ 7): The amine will exist predominantly as the free base (R₂NH), which is highly susceptible to oxidation. Therefore, for aqueous or semi-aqueous solutions, buffering to a slightly acidic pH (e.g., pH 4-6) is a highly effective stabilization strategy.

Part 2: Troubleshooting Guide - Diagnosing and Solving Specific Issues

This guide provides a systematic approach to resolving specific experimental problems related to compound stability.

TroubleshootingWorkflow Start Stability Issue Observed (e.g., new peaks, color change) Q_Source What is the primary solvent? Start->Q_Source A_Aqueous Aqueous / Buffered Q_Source->A_Aqueous Aqueous A_Organic Organic Solvent Q_Source->A_Organic Organic Q_pH Is the pH controlled in the acidic range (4-6)? A_Aqueous->Q_pH Q_SolventType Which organic solvent? (e.g., MeOH, ACN, THF) A_Organic->Q_SolventType Sol_pH Action: Buffer solution to pH 4-6. Re-evaluate stability. Q_pH->Sol_pH No Q_Exposure Is the solution protected from light and atmospheric oxygen? Q_pH->Q_Exposure Yes Final Issue Resolved / Stability Improved Sol_pH->Final Sol_Exposure Action: Store under inert gas (N2/Ar) in amber vials. Re-evaluate. Q_Exposure->Sol_Exposure No Q_Additives Are antioxidants or chelating agents present? Q_Exposure->Q_Additives Yes Sol_Exposure->Final Sol_Additives Action: Add EDTA (100 µM) and/or BHT (0.01%). Re-evaluate. Q_Additives->Sol_Additives No Q_Additives->Final Yes Sol_Additives->Final Sol_ACN ACN is a good choice. Consider solvent purity. Q_SolventType->Sol_ACN ACN Sol_MeOH Methanol can contain impurities. Consider switching to ACN. Q_SolventType->Sol_MeOH MeOH Sol_THF Ethers like THF can form peroxides. Use fresh, inhibitor-free solvent. Q_SolventType->Sol_THF THF Sol_ACN->Q_Exposure Sol_MeOH->Q_Exposure Sol_THF->Q_Exposure

Caption: A decision tree for troubleshooting stability issues.

Q: I am performing forced degradation studies. What conditions should I use?

A: Forced degradation, or stress testing, is essential to understand potential degradation pathways and develop stability-indicating analytical methods.[11] A well-designed study should expose the compound to conditions more severe than accelerated storage.[3]

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat at 60-80°C for several hours to days.[12]Generally stable due to protonation. Degradation suggests other labile functional groups.
Base Hydrolysis 0.01 M - 0.1 M NaOH, room temp or heat at 60°C.[12]The free base is susceptible to oxidation; this condition often accelerates oxidative pathways.
Oxidation 0.3% - 3% H₂O₂, room temp, protected from light.[2][3]Primary pathway. Expect N-oxides, imines, and subsequent hydrolysis products.
Thermal 60-80°C in solution and as solid, protected from light.[5]Accelerates all other degradation pathways.
Photostability Expose to ICH-specified light conditions (e.g., >1.2 million lux hours and >200 W h/m²).[3]Can induce complex radical-mediated degradation. Run a dark control in parallel.

Q: My compound seems stable, but I need to store a stock solution for several months. What is the best practice for long-term storage?

A: For maximum long-term stability, a multi-faceted approach is required.

Parameter Recommendation Rationale
Solvent Anhydrous, high-purity aprotic solvent (e.g., Acetonitrile or DMSO).Minimizes solvent-mediated degradation and ensures the compound is fully dissolved.
Container Low-volume amber glass vial with a PTFE-lined cap.Protects from light and prevents leaching or adsorption associated with plastics.[13]
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen) before sealing.Displaces atmospheric oxygen, the primary driver of oxidative degradation.[13]
Temperature Store at ≤ -20°C. For highest stability, consider ≤ -80°C.Drastically reduces the rate of all chemical reactions according to the Arrhenius equation.
Additives For aqueous stocks, buffer to pH 4-6. For organic stocks, consider adding an antioxidant like BHT (0.01% w/v).Prevents oxidation by protonating the amine (aqueous) or scavenging radicals (organic).

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for assessing and improving the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study. The goal is to generate a modest amount of degradation (e.g., 5-20%) to identify products without over-stressing the molecule.[11]

ProtocolWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare stock solution (e.g., 1 mg/mL in ACN) Samples Aliquot into vials for each stress condition + controls Prep->Samples Stress Apply stress conditions (Acid, Base, H2O2, Heat, Light) Samples->Stress Timepoints Sample at multiple timepoints (e.g., 2, 8, 24, 48 hours) Stress->Timepoints Quench Quench reaction & neutralize pH (if necessary) Timepoints->Quench Dilute Dilute to analytical concentration (e.g., 50 µg/mL) Quench->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS method Dilute->HPLC MassBalance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) HPLC->MassBalance Identify Characterize major degradants (MS, MS/MS) MassBalance->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (ACN).

  • Sample Preparation: For each condition, add a defined volume of the stock solution to a vial.

    • Acid: Add 1 M HCl.

    • Base: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Controls: Prepare samples with solvent only (for thermal/photo) and a non-stressed "time zero" sample.

  • Stress Application: Place the vials under the desired conditions (e.g., 60°C water bath, photostability chamber). Include a "dark" control for the photostability sample.

  • Sampling & Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize them immediately with an equimolar amount of base/acid to halt the reaction.

  • Analysis: Dilute all samples to a suitable analytical concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Ensure mass balance is within an acceptable range (e.g., 95-105%) to confirm all major degradants are being detected.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.[12]

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Formate in Water. The acidic modifier helps to produce sharp peak shapes for the protonated amine.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Development: Develop a gradient method that provides good resolution between the parent peak and the degradation products generated in the forced degradation study.

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and to assess peak purity. Couple with a mass spectrometer (MS) for identification of degradant peaks based on their mass-to-charge ratio (m/z).

  • Method Validation: Once developed, validate the method according to ICH guidelines (Q2(R1)), focusing on specificity. Specificity is demonstrated by showing that the parent compound peak is pure and well-resolved from all degradation products in the stressed samples.

References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC.
  • Oxidative degradation of amines using a closed batch system. (n.d.).
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).
  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2023).
  • Stabilization Strategies of Pharmaceutical Proteins. (2022). Encyclopedia MDPI.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Enhancing the stability of active pharmaceutical ingredients by cocrystal strategy. (n.d.).
  • Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology.
  • 1-(2,5-Difluorophenyl)-N-methylmethanamine | 392691-70-2. (n.d.). Sigma-Aldrich.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
  • Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20. (n.d.). PubMed.
  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (n.d.). RSC Publishing.

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Phenylmethanamine-Class Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a structured, question-and-answer-based approach to systematically identify, troubleshoot, and mitigate off-target effects, ensuring the integrity and translatability of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just synthesized DFPMM and confirmed its structure. What are the essential first steps to proactively profile its selectivity and identify potential off-target liabilities?

A1: Initial Proactive Profiling is Critical.

Before extensive cell-based studies, a broad, unbiased assessment of your compound's interaction profile is the most effective strategy to anticipate and de-risk potential off-target issues. Relying solely on its affinity for the primary target can be misleading. The goal is to understand the compound's "polypharmacology."

Recommended Strategy: Broad Panel Screening

The most direct method is to screen DFPMM against large, well-curated panels of receptors, enzymes, and ion channels. This is not just a precautionary step; it is a crucial data-gathering phase to build a comprehensive profile of your molecule.

  • Biochemical Kinase Profiling: The 2,6-difluorophenyl motif is common in kinase inhibitors. Therefore, a primary screen against a large panel of kinases is highly recommended, even if your primary target is not a kinase. This provides a kinome-wide view of selectivity. Leading contract research organizations (CROs) offer services like:

    • KINOMEscan™ (Eurofins Discovery): A competitive binding assay that quantitatively measures interactions between a compound and over 480 kinases[2].

    • KinaseProfiler™ (Eurofins Discovery) & HotSpot™ Assay (Reaction Biology): These are functional, enzymatic assays that measure the inhibition of kinase activity, often using radiometric detection, which is considered a gold standard for accuracy[2][3]. Screening is often performed at a standard ATP concentration or at the Km for ATP for each kinase to provide physiologically relevant data[4].

  • Broad Pharmacology Panels (Safety Screens): These panels assess the interaction of your compound with a wide range of non-kinase targets known to be implicated in adverse drug reactions. A typical panel might include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors. This screening can preemptively identify liabilities that could cause cardiovascular, CNS, or other toxicities.

The data from these screens allow for the calculation of selectivity metrics, such as the Selectivity Score , which can help quantify how specific a compound is for its intended target versus the broader panel.

Selectivity Metric Description Calculation Example (Hypothetical DFPMM Data)
Primary Target IC₅₀ Concentration for 50% inhibition of the intended target.Target X IC₅₀ = 10 nM
Off-Target IC₅₀ Concentration for 50% inhibition of an unintended target.Off-Target Y IC₅₀ = 500 nM
Selectivity Window The ratio of off-target to on-target potency. A larger window is desirable.500 nM / 10 nM = 50-fold selectivity
Selectivity Score (S-Score) A measure of selectivity against a panel of N kinases at a specific concentration (C).S(1µM) = (Number of kinases with >90% inhibition at 1µM) / (Total number of kinases tested)
Q2: In my cell-based assays, DFPMM induces a phenotype (e.g., unexpected toxicity, altered signaling) that is inconsistent with the known function of its primary target. How can I confirm if this is an off-target effect?

A2: Deconvoluting On-Target vs. Off-Target Cellular Phenotypes.

This is a common and critical challenge. A cellular phenotype is the result of the compound's total biological activity, not just its effect on the primary target. A systematic troubleshooting workflow is required to dissect the observed effect.

phenotype Unexpected Cellular Phenotype Observed verify_target 1. Verify On-Target Engagement (e.g., CETSA, Western Blot for p-Substrate) phenotype->verify_target orthogonal 2. Use Orthogonal Tool Compound (Structurally distinct inhibitor of same target) verify_target->orthogonal Target engaged? rescue 3. Perform Rescue Experiment (Overexpress target, add downstream product) orthogonal->rescue Phenotype replicated? dose_response 4. Detailed Dose-Response Analysis (Compare potency for target vs. phenotype) rescue->dose_response Phenotype rescued? conclusion_off Conclusion: Off-Target Effect Likely dose_response->conclusion_off Potencies differ significantly conclusion_on Conclusion: On-Target Effect Confirmed dose_response->conclusion_on Potencies align

Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.

Step-by-Step Troubleshooting Protocol:

  • Verify Target Engagement in Cells: First, confirm that DFPMM is binding to its intended target in the cellular environment at the concentrations causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates[5].

  • Use an Orthogonal Inhibitor: Use a structurally unrelated inhibitor that is known to be potent and selective for the same primary target. If this second compound does not produce the same unexpected phenotype, it strongly suggests the phenotype caused by DFPMM is due to an off-target effect[6].

  • Perform a Rescue Experiment: Attempt to reverse the phenotype. For example, if DFPMM inhibits an enzyme, can you rescue the effect by adding the product of that enzyme to the cell culture? Alternatively, overexpressing the primary target might sequester the drug, mitigating the off-target effect if it has a lower affinity.

  • Conduct a Careful Dose-Response Analysis: Compare the concentration of DFPMM required to engage the target (e.g., IC₅₀ for target inhibition) with the concentration required to produce the cellular phenotype (EC₅₀). A significant discrepancy between these values (e.g., >10-fold) points towards an off-target mechanism[7].

Q3: Before running expensive and time-consuming screening panels, can I use computational methods to predict potential off-targets for DFPMM?

A3: Yes, In Silico Approaches Offer Powerful Hypothesis Generation.

Computational tools are a cost-effective first step to predict potential off-target interactions and prioritize experimental validation. These methods leverage vast databases of known drug-target interactions.

  • Chemical Similarity Searching: The principle is that structurally similar molecules often have similar biological activities.

    • Method: Use the chemical structure of DFPMM as a query to search against large chemical databases like PubChem or ChEMBL . Identify compounds with high structural similarity and review their known biological targets. These targets become high-priority candidates for experimental testing. For instance, a search for molecules similar to DFPMM might reveal compounds that bind to specific GPCRs or ion channels, suggesting these should be investigated.

  • Target Prediction Servers: These platforms use algorithms based on machine learning and ligand-based or structure-based models to predict a probability score for a compound's interaction with a wide range of biological targets.

    • Method: Submit the structure of DFPMM (e.g., as a SMILES string) to web-based servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach) . The output is a ranked list of the most probable protein targets. While these are predictions, they are invaluable for designing focused validation experiments. A computational approach can help identify potential off-target interactions early, reducing safety-related attrition rates in development[8].

Q4: My profiling experiments have confirmed that DFPMM binds to a specific off-target kinase, "Kinase Z". How can I guide medicinal chemistry efforts to modify DFPMM, reducing this off-target liability while maintaining on-target potency?

A4: Employ Structure-Activity and Structure-Selectivity Relationship (SAR/SSR) Studies.

This is a core activity in lead optimization. The goal is to make targeted chemical modifications to the DFPMM scaffold to decrease binding to Kinase Z while preserving or improving binding to the primary target. This process is known as establishing a Structure-Selectivity Relationship (SSR) [9][10].

Rational Medicinal Chemistry Strategy:

  • Identify Key Structural Features: Analyze the structure of DFPMM: it has a 2,6-difluorophenyl ring, a methylene linker, and an N-methylamine group. Each of these can be systematically modified.

  • Generate Analogs: Synthesize a small library of analogs based on hypotheses about what drives binding to the on-target versus the off-target.

    • Modify the Phenyl Ring: Change the substitution pattern. Are both fluorine atoms necessary? Could they be moved (e.g., to the 2,5- or 3,5-positions)? Could they be replaced with other groups (e.g., chloro, methyl)?

    • Alter the Linker/Amine: Is the N-methyl group optimal? Explore N-ethyl, N-cyclopropyl, or removing the methyl group entirely (secondary amine). These changes can disrupt a key interaction in the off-target binding site while being tolerated by the on-target protein.

  • Iterative Testing: Screen each new analog for potency against both the primary target and the problematic off-target (Kinase Z). This iterative process builds a dataset that correlates structural changes with gains or losses in potency and selectivity[11][12].

  • Utilize Structural Biology: If crystal structures of the on-target and off-target proteins are available, perform molecular docking studies with DFPMM. This can reveal differences in the binding pockets that can be exploited. For example, the off-target Kinase Z might have a smaller pocket that clashes with a slightly bulkier analog of DFPMM, which would improve selectivity.

This systematic approach allows for the rational design of molecules with improved safety and specificity profiles[13].

start Initial Hit: DFPMM On-Target IC₅₀: 10 nM Off-Target IC₅₀: 50 nM hypothesis Hypothesis: N-methyl group enters unfavorable pocket in off-target. start->hypothesis synthesis Synthesize Analogs: - N-H (demethylated) - N-Ethyl (bulkier group) hypothesis->synthesis testing Test Analogs: On-Target vs. Off-Target synthesis->testing result1 N-H Analog: On: 50 nM (Worse) Off: 200 nM (Better) testing->result1 result2 N-Ethyl Analog: On: 15 nM (Similar) Off: 800 nM (Much Better) testing->result2 conclusion Conclusion: N-Ethyl modification improves selectivity window significantly. result2->conclusion

Caption: A simplified Structure-Selectivity Relationship (SSR) workflow.

Experimental Protocols

Protocol 1: General In Vitro Kinase Selectivity Assay (Luminescent Format)

This protocol is based on the principle of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest and substrate (from commercial vendor, e.g., Promega, Carna Biosciences).

  • Kinase reaction buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • ATP solution at desired concentration (e.g., 10 µM or apparent Km).

  • DFPMM and control compounds, serially diluted in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Dispense 1 µL of serially diluted DFPMM (or DMSO vehicle control) into the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to each well.

  • ATP Addition: Add 5 µL of a 2X ATP solution to initiate the reaction. The final volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Calculate the percent inhibition for each DFPMM concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that DFPMM binds to its target protein in a cellular context[5].

Materials:

  • Cells expressing the target protein.

  • DFPMM and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler with a gradient function.

  • Centrifuge for separating protein aggregates.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target protein.

Methodology:

  • Cell Treatment: Treat intact cells with DFPMM at the desired concentration (e.g., 10x the expected IC₅₀) and a vehicle control. Incubate under normal culture conditions for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separate Aggregates: After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Measure the total protein concentration and normalize all samples.

  • Western Blot Analysis: Analyze the samples using SDS-PAGE and Western blotting with an antibody against the target protein.

  • Analysis: In the vehicle-treated samples, the protein will denature and disappear from the soluble fraction as the temperature increases. In the DFPMM-treated samples, the protein will be stabilized and remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.

References

  • Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PubMed. Available at: [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health. Available at: [Link]

  • Tang, D., et al. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • GARDP Revive. Structure-activity relationship (SAR). GARDP Revive. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • EC-UNDP Electoral Assistance. Structure Activity Relationship Of Drugs. EC-UNDP. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • JoVE. (2024). Structure-Activity Relationships and Drug Design. JoVE. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Automate.video. (2024). Structure-Activity Relationship Studies. Automate.video. Available at: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Wang, J., et al. (2020). Structure‒tissue exposure/selectivity relationship (STR) correlates with clinical efficacy/safety. PubMed Central. Available at: [Link]

  • Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • Naeem, M., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available at: [Link]

  • Lahr, D., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. Available at: [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology. Available at: [Link]

  • Koyama, Y. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

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Technical Support Center: Optimizing Incubation Time for 1-(2,6-difluorophenyl)-N-methylmethanamine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing assays involving the small molecule 1-(2,6-difluorophenyl)-N-methylmethanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to design robust experiments and troubleshoot effectively. The precise timing of an incubation step is not a trivial detail; it is a critical parameter that can determine the accuracy, reproducibility, and ultimate success of your research.

This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered in both biochemical and cell-based assay formats. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Biochemical Assays (e.g., Enzyme Kinetics)

Biochemical assays, which measure the interaction of a compound with a purified biological molecule like an enzyme, are highly sensitive to timing. The core principle is to measure the reaction under conditions that are as constant as possible, a state known as "steady-state."

FAQ 1: My reaction progress curve is flattening out sooner than expected. How do I establish a linear reaction rate?

Answer: A non-linear reaction rate is a classic sign that your assay conditions are changing during the measurement period. The goal is to measure the initial velocity (V₀) , which is the rate of the reaction when substrate concentration is not limiting and product accumulation is negligible.[1] A flattening curve indicates the reaction is slowing down due to one of three common culprits:

  • Substrate Depletion: The enzyme has consumed a significant portion (>10-20%) of the substrate, so the substrate concentration is no longer saturating.[2][3]

  • Product Inhibition: The product of the reaction is binding to the enzyme and inhibiting its activity. This is a common form of feedback regulation in biological systems.[4][5][6]

  • Enzyme Instability: The enzyme may be losing activity over time due to the assay conditions (e.g., temperature, pH).[1][7]

To find the optimal incubation time, you must first determine the linear range of your reaction. This is achieved through a time-course experiment.

  • Preparation: Prepare your complete assay mixture (buffer, cofactors, substrate, etc.) but do not add the enzyme yet. Prepare a separate, concentrated stock of your enzyme.

  • Initiation: Start the reaction by adding the enzyme to the mixture.

  • Sampling: At regular, predefined intervals (e.g., every 2, 5, 10, 15, 20, 30 minutes), take a sample from the reaction tube and immediately stop the reaction. This "quenching" can be done by adding a stop solution (e.g., acid, base, or a specific inhibitor) or by rapid heating/cooling.

  • Measurement: Quantify the amount of product formed in each quenched sample using your detection method (e.g., absorbance, fluorescence, luminescence).

  • Analysis: Plot the product concentration against time. Identify the time interval during which the plot is a straight line. This is your linear range. The optimal incubation time for your main experiments should fall comfortably within this range.[7]

Expert Tip: Run this time-course experiment using at least two different enzyme concentrations.[1] This will not only confirm the linearity but also help you choose an enzyme concentration that provides a robust signal within a convenient timeframe.

Time (minutes)Product Formed (nM) - 1x EnzymeProduct Formed (nM) - 0.5x Enzyme
000
515275
10298151
15455224
20510301
30525370
45530410

From this data, the reaction with 1x Enzyme is linear for approximately 15 minutes. For the 0.5x Enzyme concentration, the linear range extends to about 20-30 minutes, giving you a wider experimental window.[1]

G Fig. 1: Reaction Progress Curve cluster_yaxis Product Formed cluster_linear Linear Range (Initial Velocity) cluster_plateau Plateau (Substrate Depletion / Inhibition) xaxis yaxis 0 0 5 5 10 10 15 15 20 20 25 25 30 30 y0 0 y1 y2 y3 y4 p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: A typical enzymatic reaction curve showing the initial linear phase and subsequent plateau.

FAQ 2: I am screening for inhibitors like this compound. Do I need a pre-incubation step?

Answer: Yes, a pre-incubation step is highly recommended and often essential for accurate inhibitor characterization. The reaction incubation time (with substrate) is for measuring product formation, but the pre-incubation time is to allow the inhibitor to bind to its target and reach a binding equilibrium.[8][9]

Omitting this step can lead to an underestimation of a compound's potency, especially for:

  • Slow-binding inhibitors: Compounds that take minutes or even hours to bind tightly to the target.

  • Irreversible or covalent inhibitors: Compounds that form a permanent bond with the target.

  • Setup: Prepare multiple reaction sets. In each set, mix the enzyme and your inhibitor (e.g., this compound) in the assay buffer.

  • Staggered Incubation: Incubate these enzyme-inhibitor mixtures for different lengths of time (e.g., 0, 15, 30, 60, 120 minutes) at the assay temperature. This is the pre-incubation.

  • Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Allow the reaction to proceed for your predetermined linear incubation time (from FAQ 1) and then measure the product formed.

  • Analysis: Plot the measured enzyme activity (or percent inhibition) against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level no longer increases and reaches a stable plateau.

G cluster_preinc Pre-incubation Phase cluster_react Reaction & Detection Phase T0 T = 0 min Add_Sub Add Substrate (Initiate Reaction) T0->Add_Sub T15 T = 15 min T15->Add_Sub T30 T = 30 min T30->Add_Sub T60 T = 60 min T60->Add_Sub Incubate Incubate for Linear Time (e.g., 15 min) Add_Sub->Incubate Quench Quench Reaction & Measure Signal Incubate->Quench Analyze Plot % Inhibition vs. Pre-incubation Time Quench->Analyze

Caption: Workflow for determining the necessary pre-incubation time for an inhibitor.

Section 2: Cell-Based Assays

In cell-based assays, incubation time is influenced not only by biochemistry but also by complex cellular processes like compound uptake, metabolism, signal transduction, and changes in gene expression.

FAQ 3: What is the correct treatment duration for my cell-based assay? I get different results at 24, 48, and 72 hours.

Answer: There is no single "correct" duration; the optimal time depends entirely on the biological question you are asking. The changing results you observe are likely real and reflect the dynamic nature of cellular responses.

Consider the underlying mechanism:

  • Rapid Signaling Events: Changes in phosphorylation or calcium flux often occur within seconds to minutes. For these, a short incubation is required.

  • Transcriptional Changes: Effects on gene expression may take several hours (e.g., 6-24 hours) to become apparent.

  • Cytotoxicity/Proliferation: Assessing cell viability or growth often requires longer incubations, typically 24 to 72 hours, to allow for cell cycle progression and accumulation of effects.[10]

The best practice is to perform a time-course and dose-response experiment to fully characterize the compound's effect.

  • Cell Seeding: Plate your cells at an optimized density that prevents them from becoming over-confluent by the final time point.[11]

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Treatment: Treat separate plates of cells with the full dose range of your compound. You will dedicate one plate for each time point you wish to measure.

  • Incubation: Place all plates in a regulated incubator.[12]

  • Assay Execution: At each designated time point (e.g., 6h, 12h, 24h, 48h, 72h), remove the corresponding plate and perform your assay (e.g., add viability reagent, lyse cells for western blot, etc.).

  • Analysis: For each time point, plot the response against the compound concentration to generate a dose-response curve. Compare how the curve's parameters (e.g., EC₅₀, Eₘₐₓ) change over time.

Expert Insight: Be aware that the compound itself might be metabolized by the cells over time, or it might degrade in the culture medium.[13][14] For very long incubations (>48h), you may need to consider replacing the medium with freshly prepared compound to maintain a consistent concentration.

FAQ 4: My assay window is poor. Could this be related to the incubation time of my detection reagent?

Answer: Absolutely. In many cell-based assays, particularly viability assays like MTT, MTS, or resazurin-based methods, there are two distinct incubation periods: the compound treatment time and the reagent incubation time . The latter is when the detection reagent is converted by viable cells into a measurable signal.

  • Too Short: An insufficient reagent incubation time will result in a weak signal and a poor signal-to-background ratio.

  • Too Long: Excessive incubation can lead to toxicity from the reagent itself or saturation of the signal (the "hook effect"), where the highest concentrations of viable cells give a lower signal than expected.[15]

The optimal reagent incubation time depends on the cell type's metabolic activity and the cell density.[15] This must be optimized empirically.

  • Plate Cells: Seed cells in a 96-well plate in a serial dilution to get a range of cell densities. Include "no cell" wells for background measurement.

  • Add Reagent: Add the detection reagent (e.g., resazurin, MTS) to all wells.

  • Kinetic Reading: Place the plate in a plate reader capable of kinetic measurements at the appropriate temperature (usually 37°C).

  • Measure Signal: Read the plate every 10-15 minutes for 1-4 hours.

  • Analysis: For each cell density, plot the signal versus time. Identify the time window that provides the best signal-to-background ratio before the "no cell" control begins to increase or the highest-density wells begin to plateau. This is your optimal reagent incubation time.

References
  • Cha, S. (1976). Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities. Journal of Biological Chemistry. Retrieved from [Link]

  • Chou, I. C., & Siah, K. W. (2011). Why substrate depletion has apparent first-order kinetics in enzymatic digestion. Journal of the Royal Society Interface. Retrieved from [Link]

  • Leca-Bouvier, B. D., & Blum, L. J. (2023). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, J., et al. (2021). Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Stipanuk, M. H., et al. (2014). A Chromogenic Assay of Substrate Depletion by Thiol Dioxygenases. Analytical Biochemistry. Retrieved from [Link]

  • University of Leeds. (n.d.). Incubation time. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Nath, A., & Atkins, W. M. (2006). A Theoretical Validation of the Substrate Depletion Approach to Determining Kinetic Parameters. Drug Metabolism and Disposition. Retrieved from [Link]

  • Alves-Ferreira, M., et al. (2023). Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. Applied Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. BioKin Ltd. Retrieved from [Link]

  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014). What is the recommended incubation time for my cells to be treated with extract (for MTT assay)? Retrieved from [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Product inhibition. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 142459303. PubChem. Retrieved from [Link]

  • Nicholas, D., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Applied In Vitro Toxicology. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Dalrymple, S. A., et al. (2007). 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[2][4][16]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Drug Metabolism and Disposition. Retrieved from [Link]

  • Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Moloney, S. J., et al. (1985). Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). Carcinogenesis. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(2,6-difluorophenyl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions to common challenges encountered during the crystallization of this compound.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry.[1][2] Achieving a crystalline solid with the desired purity, yield, and polymorphic form is a critical step in the drug development process. However, the crystallization of substituted benzylamines can present several challenges, from oiling out to the formation of undesirable polymorphs. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of crystallization and supported by scientific literature.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of crystallizing. What are the primary causes and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue in the crystallization of amines. It typically occurs when the supersaturation is too high, leading to nucleation rates that are faster than the crystal growth rate. The high concentration of the solute causes it to separate as a liquid phase instead of an ordered solid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate can help maintain a state of metastable supersaturation, allowing for controlled crystal growth rather than precipitation as an oil.

  • Decrease Solute Concentration: Start with a more dilute solution to avoid reaching the supersaturation levels that lead to oiling out.

  • Use a Different Solvent or Solvent System: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. Consider using a co-solvent system to fine-tune the solubility profile.

  • Seeding: Introducing seed crystals can provide a template for crystal growth and bypass the need for primary nucleation, which can often lead to oiling out.

Q2: I'm observing poor crystal yield. What factors should I investigate?

A2: Low crystal yield can be attributed to several factors, including incomplete crystallization, high solubility in the mother liquor, or losses during isolation.

Troubleshooting Steps:

  • Optimize Solvent Choice: The solubility of your compound in the chosen solvent at the final crystallization temperature is a key determinant of yield. A solvent in which the compound is sparingly soluble at low temperatures will maximize yield.

  • Adjust the Final Temperature: Lowering the final cooling temperature can decrease the solubility of the compound in the mother liquor and improve yield.

  • Consider an Anti-Solvent: The addition of an anti-solvent (a solvent in which your compound is poorly soluble) can induce further crystallization and increase the overall yield. This should be done slowly to avoid crashing out the material.

  • Evaporation: Controlled evaporation of the solvent can increase the concentration of the solute and drive crystallization.

Q3: How can I control the polymorphic form of my crystals?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[3] Control over polymorphism can be achieved by carefully manipulating the crystallization conditions.

Troubleshooting Steps:

  • Solvent Selection: The solvent can have a significant impact on which polymorphic form crystallizes.[3] A systematic solvent screen is often the first step in identifying conditions that favor a specific polymorph.

  • Supersaturation Control: The level of supersaturation can influence which polymorph nucleates. Different cooling profiles or anti-solvent addition rates can be explored.

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Temperature: The crystallization temperature can affect the relative stability of different polymorphs.

Q4: My final product has impurities. How can I improve the purity of my crystalline material?

A4: The purity of the final crystalline product is paramount. Impurities can be incorporated into the crystal lattice or be present on the crystal surface.[4][5][6]

Troubleshooting Steps:

  • Recrystallization: This is the most common method for purifying crystalline solids. Dissolving the impure solid in a suitable solvent and allowing it to recrystallize can leave impurities behind in the mother liquor.

  • Washing: Washing the isolated crystals with a cold solvent in which the compound is poorly soluble can remove surface impurities.

  • Activated Carbon Treatment: If the impurities are colored, treating the solution with activated carbon before crystallization can help remove them.

  • Control of Impurity Incorporation: Structurally related impurities can sometimes be incorporated into the crystal lattice.[4][5] In such cases, it may be necessary to revisit the synthesis to minimize the formation of these impurities.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Crystallization

A well-designed solvent screen is the cornerstone of developing a robust crystallization process.

Experimental Protocol:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities.

  • Solubility Determination:

    • Add a known amount of your compound to a vial.

    • Add the selected solvent in small increments at a controlled temperature until the solid dissolves completely.

    • This will give you a qualitative or quantitative measure of solubility.

  • Crystallization Trials:

    • Prepare saturated solutions of your compound in the most promising solvents at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature and then to a lower temperature (e.g., 4°C).

    • Observe for crystal formation.

  • Analysis: Analyze the resulting solids by techniques such as microscopy, DSC, and XRPD to determine the crystal habit and polymorphic form.

Table 1: Example Solvent Screening Data

SolventSolubility at 60°C (mg/mL)Solubility at 20°C (mg/mL)Crystal Habit
Ethanol15025Needles
Isopropanol12015Plates
Acetonitrile20050Prisms
Toluene805Blocks
Heptane<5<1Amorphous
Guide 2: Troubleshooting Foaming in Amine Crystallizations

Foaming can be a significant issue in the crystallization of amines, leading to operational difficulties and potential product loss.[7][8]

Common Causes and Solutions:

  • Contaminants: Surfactants or other surface-active impurities can cause foaming.[8]

    • Solution: Ensure all glassware is scrupulously clean. If the starting material is suspected to be contaminated, consider a purification step before crystallization.

  • High Agitation Rates: Excessive agitation can introduce air into the system and promote foaming.

    • Solution: Reduce the agitation speed.

  • Gas Evolution: If the crystallization is performed from a solution where a reaction is occurring that produces a gas, this can lead to foaming.

    • Solution: Ensure all reactions are complete before initiating crystallization.

Visualizing Crystallization Workflows

General Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Start with Crude Product Dissolution Dissolve in Appropriate Solvent at Elevated Temperature Start->Dissolution Cooling Controlled Cooling Dissolution->Cooling Seeding Optional: Add Seed Crystals Cooling->Seeding Growth Crystal Growth Cooling->Growth Seeding->Growth Filtration Filter Crystals Growth->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying End Pure Crystalline Product Drying->End

Caption: A generalized workflow for the crystallization process.

Troubleshooting Decision Tree for Oiling Out

OilingOutTroubleshooting Start Oiling Out Observed Check_Cooling Is Cooling Rate Too Fast? Start->Check_Cooling Check_Concentration Is Concentration Too High? Check_Cooling->Check_Concentration No Slow_Cooling Decrease Cooling Rate Check_Cooling->Slow_Cooling Yes Check_Solvent Is Solvent System Optimal? Check_Concentration->Check_Solvent No Dilute Reduce Concentration Check_Concentration->Dilute Yes Rescreen Perform Solvent Rescreen Check_Solvent->Rescreen No Seed Introduce Seed Crystals Check_Solvent->Seed Yes, but still oils out

Caption: A decision tree for troubleshooting "oiling out".

References

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: Google Cloud Search URL
  • Source: CrystEngComm (RSC Publishing)
  • Title: How Do Impurities Affect Crystal Structures?
  • Source: Sulfur Recovery Engineering Inc.
  • Title: The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery Source: Benchchem URL
  • Title: A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine Source: Benchchem URL
  • Title: Case studies of troubleshooting amine treating foaming—Part 1 Source: Gas Processing & LNG URL
  • Title: Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights Source: PMC URL

Sources

Technical Support Center: Prevention of 1-(2,6-difluorophenyl)-N-methylmethanamine Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the precipitation of 1-(2,6-difluorophenyl)-N-methylmethanamine in various experimental media. Our goal is to equip you with the scientific understanding and practical solutions to maintain the solubility and integrity of this compound throughout your experiments.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a substituted benzylamine derivative. Its structure, featuring a difluorinated phenyl ring, imparts unique physicochemical properties that can lead to precipitation if not handled correctly. The key to preventing precipitation lies in understanding its behavior as a weak base and the influence of its fluorinated structure on its solubility.

The amine functional group in this compound is basic and can be protonated to form a more soluble salt at acidic pH. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the basicity of the amine. While the pKa of the non-fluorinated analogue, N-methylbenzylamine, is approximately 9.7, the ortho-difluoro substitution is expected to lower the pKa of this compound considerably, likely into the range of 6.0-7.0. This means the compound's solubility will be highly dependent on the pH of the medium.

Furthermore, fluorinated compounds can exhibit both hydrophobic (water-repelling) and lipophobic (oil-repelling) characteristics, which can complicate their solubilization in both aqueous and organic solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Precipitation in aqueous buffers is most commonly due to the pH of the solution being at or above the pKa of the compound. As a weak base, this compound exists predominantly in its less soluble, neutral (free base) form at higher pH values. When the pH of the medium is close to or above its pKa, the equilibrium shifts towards the free base, which is more prone to precipitation.

Q2: I'm using a hydrochloride salt of the compound, but it's still precipitating. Why?

A2: While the hydrochloride salt form is more water-soluble than the free base, its solubility is still pH-dependent[1][2]. If the buffer capacity of your medium is insufficient to maintain an acidic pH upon addition of the compound, or if the medium itself has a pH near or above the compound's pKa, the salt can convert back to the less soluble free base and precipitate. Additionally, high concentrations of chloride ions from other sources in the medium can, in some cases, lead to precipitation due to the common ion effect[1].

Q3: Can components of my cell culture medium cause precipitation?

A3: Yes, complex media like cell culture media contain various components that can interact with your compound and induce precipitation[3][4]. Bicarbonate buffer systems, common in cell culture, maintain a physiological pH (typically 7.2-7.4), which is likely close to or above the pKa of this compound, favoring the less soluble free base. Additionally, proteins and salts in the media can also contribute to precipitation.

Troubleshooting Guides

Issue 1: Precipitation in Simple Aqueous Buffers (e.g., PBS)

If you observe precipitation of this compound in a simple aqueous buffer, follow these steps to diagnose and resolve the issue.

The primary strategy to prevent precipitation of a basic compound like this compound is to maintain the pH of the solution well below its pKa. A good rule of thumb is to keep the pH at least 1-2 units below the pKa to ensure the compound remains in its protonated, more soluble salt form.

Step-by-Step Methodology:

  • Estimate the pKa: As a starting point, assume the pKa of this compound is in the range of 6.0-7.0.

  • Prepare a pH Range of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7.5).

  • Determine Solubility at Different pHs:

    • Prepare saturated solutions of the compound in each buffer.

    • Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select the Optimal pH: Based on the solubility data, choose a buffer pH that provides the desired solubility for your experiment while being compatible with your experimental system.

Diagram: pH-Dependent Solubility of a Basic Compound

G Protonated (Soluble Salt) Protonated (Soluble Salt) Free Base (Less Soluble) Free Base (Less Soluble) Protonated (Soluble Salt)->Free Base (Less Soluble) Free Base (Less Soluble)->Protonated (Soluble Salt)

Caption: Relationship between pH and the ionization state of a basic compound.

Issue 2: Precipitation in Complex Media (e.g., Cell Culture Media)

Working with complex media requires a multi-faceted approach to prevent precipitation.

The use of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds. However, the concentration of the co-solvent must be carefully optimized to avoid cytotoxicity in cell-based assays.

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration (v/v) in Final MediumNotes
Dimethyl sulfoxide (DMSO)≤ 0.5%Commonly used, but can have biological effects at higher concentrations.
Ethanol≤ 1%Generally well-tolerated by many cell lines at low concentrations.
Polyethylene glycol 300/400 (PEG 300/400)≤ 1%Can be a good option for increasing solubility with lower toxicity than other solvents.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in your chosen co-solvent at a high concentration (e.g., 10-100 mM).

  • Perform a Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise serial dilution in pre-warmed media. This gradual decrease in solvent concentration can help prevent the compound from "crashing out."

  • Vortex Gently During Addition: When adding the compound stock or its dilutions to the media, vortex the media gently to ensure rapid and uniform mixing.

  • Conduct a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of the co-solvent to account for any solvent-induced effects.

Diagram: Co-solvent Dilution Workflow

G Stock Solution (in Co-solvent) Stock Solution (in Co-solvent) Intermediate Dilution 1 (in Media) Intermediate Dilution 1 (in Media) Stock Solution (in Co-solvent)->Intermediate Dilution 1 (in Media) Step 1 Intermediate Dilution 2 (in Media) Intermediate Dilution 2 (in Media) Intermediate Dilution 1 (in Media)->Intermediate Dilution 2 (in Media) Step 2 Final Working Solution Final Working Solution Intermediate Dilution 2 (in Media)->Final Working Solution Step 3

Caption: Stepwise dilution of a co-solvent stock solution into aqueous media.

For particularly challenging solubility issues, the use of solubilizing excipients can be highly effective. Cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility[3][5][6].

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative of β-cyclodextrin has a higher aqueous solubility and a better safety profile compared to its parent molecule, making it a common choice for pharmaceutical formulations and in vitro studies[1][5][7].

Step-by-Step Methodology:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer or media at a concentration typically ranging from 1-10% (w/v).

  • Complexation with the Compound:

    • Method A (Direct Dissolution): Add the this compound directly to the HP-β-CD solution and stir until dissolved. Sonication may be used to aid dissolution.

    • Method B (Co-evaporation): For very poorly soluble compounds, dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under reduced pressure, leaving a solid dispersion of the compound within the cyclodextrin. This solid can then be dissolved in the aqueous medium.

  • Determine the Optimal Compound-to-Cyclodextrin Ratio: Perform a phase solubility study to determine the molar ratio of HP-β-CD to your compound that provides the maximum solubility.

  • Confirm Compatibility: Ensure that the concentration of HP-β-CD used is not cytotoxic to your cells by running a toxicity assay with the cyclodextrin alone.

Summary of Key Recommendations

StrategyPrincipleKey Considerations
pH Control Maintain the compound in its protonated, more soluble salt form.Determine the pKa and maintain the pH of the medium at least 1-2 units below it.
Co-solvents Increase the solubility of the hydrophobic free base.Use the lowest effective concentration to minimize toxicity. Perform serial dilutions.
Cyclodextrins Encapsulate the compound to increase its aqueous solubility.Optimize the compound-to-cyclodextrin ratio. Confirm the non-toxicity of the cyclodextrin at the working concentration.

By systematically applying these principles and protocols, you can effectively prevent the precipitation of this compound in your experimental media, ensuring the accuracy and reproducibility of your results.

References

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • Kim, J. S., et al. (2019).
  • Kunzmann, A. T., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 25(7), 1529-1536.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzenethiol in Organic Solvents. BenchChem.
  • Lewis, K. M. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • National Center for Biotechnology Information. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central.
  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed.
  • ResearchGate. (2015, January 18). (601f) Understanding the Role of Ethanol as Co-Solvent in Hydrofluoroalkane Propellants.
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  • MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. MDPI.
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Technical Support Center: Strategies for Minimizing Toxicity of 1-(2,6-difluorophenyl)-N-methylmethanamine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected or high cytotoxicity can be a significant roadblock in your research. This guide is designed for researchers, scientists, and drug development professionals encountering toxicity with 1-(2,6-difluorophenyl)-N-methylmethanamine in their cell culture experiments. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose, understand, and mitigate these cytotoxic effects.

Frequently Asked Questions (FAQs): Diagnosing the Problem

Q1: My cell viability has dropped significantly after treatment with this compound, even at what I predicted to be non-toxic concentrations. What are the likely causes?

This is a common and critical observation. The toxicity of a xenobiotic—a compound foreign to a biological system—can stem from several sources beyond its primary intended effect.[1] For a molecule like this compound, the toxicity profile is likely influenced by two main factors: intrinsic chemical properties and metabolic bioactivation.

  • Intrinsic Toxicity: The parent compound itself may directly interfere with essential cellular processes, leading to cell death.

  • Metabolic Bioactivation: This is a frequent cause of unexpected toxicity.[2] Many cell types, particularly those derived from the liver (e.g., HepG2) or other metabolically active tissues, express Cytochrome P450 (CYP450) enzymes.[2][3] These enzymes can transform the parent compound into more chemically reactive metabolites.[4][5] The N-methylmethanamine moiety, in particular, is a known substrate for CYP-mediated N-dealkylation, which can produce potentially harmful byproducts.[6] These reactive intermediates can cause toxicity through:

    • Oxidative Stress: The generation of reactive oxygen species (ROS) that outpaces the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[7][8]

    • Covalent Binding: Electrophilic metabolites can bind irreversibly to essential macromolecules like proteins and DNA, disrupting their function and triggering cell death pathways.[9]

    • Apoptosis Induction: The cellular damage can trigger programmed cell death, often mediated by the activation of caspases, which are key executioner enzymes in this process.[10][11][12]

Q2: I'm seeing high variability in cytotoxicity between replicate wells and across different experiments. How can I troubleshoot this?

Inconsistent results are a major challenge that can obscure the true biological effect of your compound.[13] Before investigating complex mechanistic causes, it is crucial to ensure your experimental setup is robust.

Table 1: Common Causes of Inconsistent Cytotoxicity Data and Solutions

Potential CauseTroubleshooting Steps & Rationale
Cell Health & Passage Use cells in a consistent, logarithmic growth phase and within a defined low-passage number range. Cells at very high or low confluency, or those that have been in culture for too long, can have altered metabolic rates and stress responses, making them unpredictably sensitive to xenobiotics.[13]
Compound Solubility Visually inspect your compound dilutions in media for any signs of precipitation. Poor solubility leads to an inaccurate and inconsistent effective concentration. If needed, test different solvents or reduce the final concentration. Remember to keep the final solvent concentration (e.g., DMSO) low and consistent across all wells (typically <0.5%) to avoid solvent-induced toxicity.[13][14][15]
Assay Interference Run a compound-only control (no cells) to check for direct interference with your viability assay reagents. Some compounds can absorb light or fluoresce at the same wavelengths as assay readouts (e.g., MTT, resazurin), or they may directly inhibit or activate the enzymes measured (e.g., LDH release).[14][16]
Inconsistent Plating/Timing Standardize your cell seeding density and ensure even cell distribution by careful mixing. An "edge effect," where wells at the plate's perimeter evaporate faster, can be minimized by filling outer wells with sterile PBS or media and not using them for experimental data.[16][17] Ensure incubation times are identical for all plates.
Contamination Routinely test for mycoplasma contamination and visually inspect for microbial growth. Contaminants can alter cell metabolism and viability, confounding your results.[18]
Q3: How can I determine if the observed toxicity is from the parent compound itself or from a reactive metabolite?

This is a key diagnostic question. A well-designed experiment can differentiate between direct toxicity and toxicity caused by metabolic bioactivation. The strategy involves modulating the activity of the primary metabolic enzymes in your cell culture system—the cytochrome P450s.

The core experiment is to treat your cells with this compound in the presence and absence of a broad-spectrum CYP450 inhibitor.

  • If toxicity is reduced in the presence of the inhibitor , it strongly suggests that a CYP-generated metabolite is responsible for the cell death.

  • If toxicity remains unchanged , the parent compound is likely the primary toxic agent.

A common and effective pan-CYP inhibitor for in vitro studies is 1-aminobenzotriazole (1-ABT) , which irreversibly inhibits most P450 enzymes.

Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to help you investigate and mitigate the toxicity of this compound.

Guide 1: A Workflow for Characterizing the Primary Cytotoxic Mechanism

When faced with toxicity, the first step is to systematically determine the underlying cellular mechanism. This workflow guides you from confirming the effect to identifying the mode of cell death.

cluster_0 Phase 1: Confirm & Quantify cluster_1 Phase 2: Determine Mode of Cell Death cluster_2 Phase 3: Interpret & Mitigate A Run Dose-Response Curve (e.g., 8-point, 3-fold dilution) B Calculate IC50 Value (Concentration for 50% viability loss) A->B Establish Potency C Assess Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining) B->C Is toxicity significant? E Measure ROS Production (e.g., DCFDA Assay) B->E Is toxicity significant? D Measure Caspase Activation (e.g., Caspase-Glo 3/7 Assay) C->D Confirms Apoptotic Pathway H Low Caspase, High PI+? -> Necrosis C->H F High Caspase & ROS? -> Oxidative Stress-Induced Apoptosis D->F G High Caspase, Low ROS? -> Intrinsic Apoptosis D->G E->F I Proceed to Mitigation Strategy (Guides 2 & 3) F->I G->I H->I

Caption: Workflow for diagnosing the mechanism of cytotoxicity.

Guide 2: Investigating Metabolic Bioactivation with CYP450 Inhibitors

If you suspect that a metabolite of this compound is causing toxicity, this approach will help you confirm it. The principle is to block the metabolic enzymes and observe if toxicity is reduced.

cluster_0 Metabolic Pathway cluster_1 Cellular Effect cluster_2 Intervention Compound 1-(2,6-difluorophenyl) -N-methylmethanamine (Less Toxic) CYP450 CYP450 Enzymes Compound->CYP450 Metabolism Metabolite Reactive Metabolite (e.g., from N-demethylation) (Highly Toxic) ROS Oxidative Stress (ROS) Metabolite->ROS Damage Macromolecule Damage Metabolite->Damage CYP450->Metabolite ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death Inhibitor CYP450 Inhibitor (e.g., 1-ABT) Inhibitor->CYP450 BLOCKS

Caption: The role of CYP450 in bioactivation and its inhibition.

Experimental Protocol: Co-treatment with a CYP450 Inhibitor

  • Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow them to adhere for 24 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT). Pre-treat the cells with the inhibitor (a typical starting concentration is 1 mM) for 1-2 hours.

    • Rationale: This allows the inhibitor to enter the cells and inactivate the CYP enzymes before the test compound is introduced.

  • Compound Treatment: Add this compound at various concentrations (e.g., around the IC50) to the wells already containing the inhibitor.

  • Controls: It is critical to include the following controls:

    • Vehicle only (e.g., media with DMSO).

    • Inhibitor only (to ensure it is not toxic on its own).

    • Compound only (without inhibitor).

  • Incubation: Incubate for the desired time period (e.g., 24, 48 hours).

  • Viability Assay: Perform your standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Analysis: Compare the viability curves of the compound alone versus the compound with the inhibitor. A rightward shift in the IC50 curve in the presence of the inhibitor indicates that metabolism contributes to toxicity.

Table 2: Selected Cytochrome P450 Inhibitors for In Vitro Studies

InhibitorTarget(s)Typical Working ConcentrationNotes
1-Aminobenzotriazole (1-ABT) Pan-CYP (Broad Spectrum)0.5 - 2 mMMechanism-based inactivator. Good first-line choice.
Ketoconazole CYP3A4/51 - 10 µMPotent inhibitor, but can have off-target effects.
Quinidine CYP2D61 - 10 µMUsed if you suspect a specific metabolic pathway.
Furafylline CYP1A25 - 20 µMMechanism-based inactivator of a key xenobiotic-metabolizing enzyme.
Guide 3: Mitigating Oxidative Stress-Induced Toxicity

If your mechanistic assays (Guide 1) indicate that reactive oxygen species (ROS) are a major driver of toxicity, you can mitigate this effect by supplementing the culture medium with antioxidants.

Experimental Protocol: Co-treatment with an Antioxidant

  • Cell Seeding: Plate cells as previously described.

  • Antioxidant Co-treatment: Prepare a stock solution of an antioxidant like N-acetylcysteine (NAC) . Add the antioxidant to the media at the same time as you add this compound.

    • Rationale: NAC serves as a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge ROS, thus protecting the cell from oxidative damage.[19]

  • Controls:

    • Vehicle only.

    • Antioxidant only (to confirm no inherent toxicity or proliferative effect).

    • Compound only.

  • Incubation & Analysis: Incubate for the desired period and perform your viability assay. A significant increase in cell viability in the co-treated group compared to the compound-only group demonstrates that oxidative stress is a key part of the toxicity mechanism.

Table 3: Common Antioxidants for Cell Culture Experiments

AntioxidantMechanism of ActionTypical Working ConcentrationNotes
N-Acetylcysteine (NAC) Glutathione precursor; ROS scavenger1 - 10 mMHighly effective and widely used. Water-soluble.
Trolox Vitamin E analog; chain-breaking antioxidant100 - 500 µMProtects against lipid peroxidation.
Ascorbic Acid (Vitamin C) ROS scavenger50 - 200 µMCan have pro-oxidant effects at high concentrations or in the presence of metal ions. Use with caution.

Data Interpretation

Your combined results from these investigative guides will build a clear picture of the toxicity mechanism.

Table 4: Interpreting Mechanistic Assay Results

Result CombinationLikely MechanismNext Steps
Toxicity reduced by CYP inhibitor + High ROS levels + High caspase activity The compound is metabolized by CYP450s into a reactive intermediate that induces oxidative stress, leading to apoptosis.Use a CYP inhibitor or antioxidant (NAC) as a tool compound in your experiments to separate metabolic toxicity from on-target effects.
Toxicity NOT reduced by CYP inhibitor + Low ROS levels + High caspase activity The parent compound is directly toxic, inducing apoptosis through an intrinsic pathway (e.g., mitochondrial disruption) independent of ROS.Focus on structure-activity relationship (SAR) studies to modify the compound and reduce its intrinsic toxicity.
Toxicity NOT reduced by CYP inhibitor + High ROS levels The parent compound itself generates oxidative stress, possibly by interfering with mitochondrial respiration.Co-treat with an antioxidant (NAC, Trolox) to rescue cells and confirm the mechanism.
Low caspase activity + High membrane permeability (PI staining) The primary mode of cell death is necrosis, suggesting severe, rapid cellular damage.Investigate cellular energy levels (ATP assay) and membrane integrity (LDH assay). This is often seen at very high compound concentrations.

By systematically applying these troubleshooting guides and protocols, you can effectively diagnose, understand, and mitigate the in vitro toxicity of this compound, leading to more reliable and interpretable experimental outcomes.

References

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  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
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  • Cytochrome P450s and other enzymes in drug metabolism and toxicity.
  • Oxidative Stress in Cell Culture. Sigma-Aldrich.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • (PDF) Cytochrome P450-mediated toxicity of therapeutic drugs.
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  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
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Validation & Comparative

A Comparative Guide to 1-(2,6-difluorophenyl)-N-methylmethanamine and Related Difluorophenyl Scaffolds in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

This guide provides a comprehensive analysis of 1-(2,6-difluorophenyl)-N-methylmethanamine, comparing it with other structurally related difluorophenyl compounds. We will delve into the strategic importance of the difluorophenyl motif, the subtle yet critical effects of isomeric and functional group modifications, and the practical application of these compounds in modern drug discovery, supported by detailed experimental workflows and data.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry.[1][2] With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can serve as a bioisostere for hydrogen without introducing significant steric bulk.[3] However, its extreme electronegativity (3.98 on the Pauling scale) fundamentally alters the electronic properties of the molecule. This modification can have profound, beneficial effects on a compound's pharmacokinetic and pharmacodynamic profile.[2][3]

Key advantages of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to oxidation.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of a drug at physiological pH and thereby impacting its solubility, permeability, and target binding.

  • Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds (as a weak acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions, which can enhance binding potency and selectivity.[3]

  • Improved Lipophilicity and Permeability: While a single fluorine substitution has a modest effect on lipophilicity, polyfluorinated groups like trifluoromethyl (CF₃) can significantly increase it, which can enhance membrane permeability and oral bioavailability.[4]

Given these advantages, it is unsurprising that over 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[1][2]

Profile of the Core Scaffold: this compound

This compound is a key building block, valued for introducing the 2,6-difluorobenzyl moiety into larger molecules. Its primary utility lies in synthetic chemistry as an intermediate for more complex active pharmaceutical ingredients (APIs).[5][6]

PropertyValueSource(s)
Chemical Name This compound
Synonym(s) N-Methyl-2,6-difluorobenzylamine
CAS Number 1956377-77-7 (for hydrochloride salt)
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol (free base), 193.62 g/mol (HCl salt)
Appearance Solid (hydrochloride salt)
Storage Conditions 2-8°C, Inert atmosphere

Comparative Analysis: The Impact of Structural Modifications

The biological and chemical properties of a difluorophenyl compound are heavily influenced by subtle structural changes. Here, we compare our core scaffold to relevant analogues to understand these effects.

The Effect of N-Methylation: A Comparison with 2,6-Difluorobenzylamine

The simplest analogue of our core compound is its primary amine counterpart, 2,6-difluorobenzylamine. The addition of a single methyl group to the nitrogen atom induces critical changes in its physicochemical properties.

PropertyThis compound (Secondary Amine)2,6-Difluorobenzylamine (Primary Amine)
CAS Number 1956377-77-7 (HCl salt)69385-30-4[7][8]
Molecular Weight 157.16 g/mol 143.14 g/mol [5][8]
Boiling Point Not readily available174-177 °C[5]
Density Not readily available~1.197 g/mL at 25 °C[9]
H-Bond Donors 1 (N-H)2 (two N-H)
Lipophilicity (cLogP) Higher (estimated)Lower (estimated)

Expert Insight: The transition from a primary to a secondary amine by N-methylation has several predictable consequences in a drug development context.

  • Basicity: The methyl group is weakly electron-donating, which slightly increases the basicity (pKa) of the nitrogen atom compared to the primary amine. This change can alter interactions with acidic residues in a protein target and affect the compound's ionization state.

  • Lipophilicity: Replacing a polar N-H bond with a nonpolar N-CH₃ bond increases lipophilicity. This can improve membrane permeability and blood-brain barrier penetration but may also increase metabolic liability through N-dealkylation and increase binding to promiscuous targets like hERG.

  • Hydrogen Bonding: The primary amine has two hydrogen bond donors, while the secondary amine has only one. This difference is critical for target recognition; if both N-H donors are essential for a specific binding interaction, the N-methylated compound will be inactive. Conversely, if the binding pocket is sterically constrained or hydrophobic near the nitrogen, the methyl group may provide a superior fit.

The Influence of Fluorine Positioning: Isomeric Comparison

The substitution pattern of the fluorine atoms on the phenyl ring dictates the molecule's overall shape and electronic distribution. The 2,6-difluoro pattern is particularly interesting due to its unique conformational effects.

  • 2,6-Difluoro (ortho, ortho'): The two fluorine atoms flanking the benzyl group create significant steric hindrance. This forces the side chain to adopt a conformation that is largely perpendicular to the plane of the aromatic ring. This rigidification can be highly advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. This conformational locking is a key tactic used by medicinal chemists to optimize ligand-receptor interactions.

  • 2,4-Difluoro (ortho, para'): This pattern is found in the successful anti-inflammatory drug Diflunisal.[10][11] The 2-fluoro atom can influence the conformation of the adjacent substituent, while the 4-fluoro atom primarily modulates the electronics of the ring and can serve as a metabolic blocking position.

  • 2,5-Difluoro (ortho, meta'): This pattern provides a different electronic and steric profile, which can be explored to optimize binding and avoid intellectual property from competitors. An N-methylmethanamine derivative with this pattern is commercially available as a building block.[12]

Case Study: Diflunisal Diflunisal, or 5-(2',4'-difluorophenyl)salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID).[10] Its discovery highlighted that adding the 2,4-difluorophenyl group to a salicylic acid core resulted in a molecule with significantly greater potency and a longer duration of action compared to aspirin.[10][11] The difluorophenyl group is metabolically stable, contributing to the drug's improved pharmacokinetic profile.[10]

Diversification of the Functional Group: Beyond the Methylamine

The 2,6-difluorophenyl scaffold is a versatile platform that can be appended with various functional groups to target different biological systems or to serve as reactive handles in synthesis.

CompoundFunctional GroupPrimary Application / PropertySource(s)
2,6-Difluorophenylboronic acid Boronic AcidKey intermediate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, used in making organic semiconductors.
1-(...)-3-(2,6-difluorobenzoyl)ureas BenzoylureaPotent insecticidal activity against various pests.[13][13]
2,6-Difluorophenol Phenol (Hydroxyl)A common synthetic precursor for building more complex molecules.[14][14]
2,6-Difluorophenyl isothiocyanate IsothiocyanateA reactive chemical used in the synthesis of thiourea derivatives.[15][15]

This diversity demonstrates that while this compound is a valuable building block for introducing a basic amine, the core difluorophenyl ring can be leveraged in a multitude of ways across different scientific disciplines, from medicine to materials science.

Experimental Protocols & Workflows

To ensure scientific integrity, all synthetic and analytical work must follow robust, self-validating protocols.

Synthesis Protocol: Reductive Amination for this compound

This protocol describes a standard and reliable method for synthesizing the target compound from commercially available starting materials. The causality behind the choice of reagents is to ensure a high-yielding, clean, and scalable reaction.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in methanol (MeOH, 5 mL per mmol of aldehyde), add a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.1 eq). The mixture is stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS. Rationale: Methanol is a good solvent for both reactants, and the reaction proceeds readily at room temperature. A slight excess of the amine drives the equilibrium towards the imine.

  • Reduction: The reaction vessel is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 15 minutes, controlling any effervescence. The reaction is then allowed to warm to room temperature and stirred for an additional 4 hours. Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without affecting the aromatic ring. The portion-wise addition at 0 °C is a safety measure to control the exothermic reaction.

  • Workup and Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2 to neutralize excess NaBH₄. The methanol is then removed under reduced pressure. Rationale: Acidic quench neutralizes the basic reaction mixture and destroys the reducing agent. Removing the organic solvent simplifies the subsequent extraction.

  • Extraction: The remaining aqueous solution is basified to pH >12 with 5 M sodium hydroxide (NaOH) and extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. Rationale: Basifying the solution deprotonates the amine product, making it soluble in the organic solvent for efficient extraction. The brine wash removes residual water.

  • Purification: The solvent is removed in vacuo to yield the crude product. If necessary, the product can be purified by silica gel column chromatography using a gradient of DCM and MeOH. For the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a 2 M solution of HCl in diethyl ether to precipitate the salt, which is then collected by filtration. Rationale: Chromatography removes any unreacted starting material or byproducts. Salt formation is a common method to obtain a stable, crystalline, and easily handled solid form of an amine product.

G cluster_prep Step 1: Imine Formation cluster_react Step 2: Reduction cluster_workup Step 3-5: Workup & Purification A 2,6-Difluorobenzaldehyde D Stir at RT, 2h A->D B Methylamine (2M in THF) B->D C Methanol (Solvent) C->D E Cool to 0°C D->E F Add NaBH4 (1.5 eq) E->F G Stir at RT, 4h F->G H Quench (1M HCl) G->H I Evaporate MeOH H->I J Basify (5M NaOH) I->J K Extract (DCM) J->K L Dry & Evaporate K->L M Purify (Chromatography) L->M N Final Product M->N

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is non-negotiable. A standard characterization cascade ensures data reliability.

G cluster_structure Structural Confirmation cluster_purity Purity Assessment Start Synthesized Sample NMR 1H & 13C NMR (Verify Structure) Start->NMR MS Mass Spectrometry (Confirm Mass) Start->MS HPLC HPLC / UPLC (Purity >95%?) NMR->HPLC MS->HPLC End Qualified Building Block HPLC->End Yes Fail Re-purify or Re-synthesize HPLC->Fail No Fail->Start

Caption: Standard analytical workflow for compound characterization and validation.

Application Case Study: The 2,6-Difluoro Motif in RORγt Inverse Agonists

A compelling example of the 2,6-difluorophenyl motif in action comes from the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists for treating inflammatory diseases.[16] In a study, researchers discovered that incorporating a 2,6-difluorobenzyl ether group led to a surprising and significant increase in potency.[16]

X-ray co-crystal structures revealed the mechanism behind this enhancement. The bulky 2,6-difluorobenzyl ether group physically forced a section of the protein (helix 11) to partially unwind, creating a new, larger binding pocket that perfectly accommodated the moiety.[16] This is a prime example of rational drug design where the specific steric and electronic properties of the 2,6-difluoro group were leveraged to induce a favorable conformational change in the target protein, leading to a net potency gain. The resulting compounds showed excellent potency (e.g., EC₅₀ of 11 nM) and good oral bioavailability in mice.[16]

G cluster_sar Structure-Activity Relationship (SAR) Insight cluster_mechanism Mechanism of Potency Gain Start Initial Lead Compound (Alcohol derivative) Mod Modification: Introduce 2,6-Difluorobenzyl Ether Start->Mod Result Potent RORγt Inverse Agonist (EC50 = 11 nM) Mod->Result Bind Compound Binds to RORγt Result->Bind Conform Bulky 2,6-Difluoro Group Induces Conformational Change Bind->Conform Pocket Helix 11 Uncoils, Creating New Binding Pocket Conform->Pocket Fit Enhanced Fit & Potency Pocket->Fit

Caption: SAR logic for the development of potent RORγt inverse agonists.

Conclusion and Future Perspectives

This compound, while a relatively simple molecule, serves as an exemplar for the powerful and versatile 2,6-difluorophenyl scaffold. Our comparative analysis demonstrates that subtle changes—such as N-methylation, fluorine positioning, or functional group diversification—have profound impacts on a compound's physicochemical properties and potential applications. The unique conformational constraints imposed by the 2,6-difluoro substitution pattern make it a particularly valuable tool for medicinal chemists seeking to enhance binding affinity and metabolic stability through rational design. As our understanding of structural biology and synthetic methodology continues to advance, difluorophenyl-containing compounds will undoubtedly remain at the forefront of innovation in drug discovery, materials science, and agrochemistry.

References

  • Title: Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]

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  • Title: Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

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A Comparative Guide to the Cross-Reactivity of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 1-(2,6-difluorophenyl)-N-methylmethanamine. Due to the limited publicly available data on this specific molecule, we will use the human serotonin 5-HT2A receptor as a hypothetical primary target to illustrate a comprehensive framework for assessing off-target interactions. This approach allows us to present universally applicable methodologies for characterizing the selectivity of any new compound.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound is a small molecule featuring a difluorinated phenyl ring attached to an N-methylmethanamine moiety. The presence of fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.[1][2] The N-methyl-benzylamine scaffold is a common pharmacophore in ligands targeting monoamine transporters and G-protein coupled receptors (GPCRs).[3][4]

Off-target effects, where a compound interacts with unintended biological molecules, can lead to adverse side effects or provide opportunities for drug repurposing.[5] Therefore, a thorough evaluation of a compound's cross-reactivity is a critical step in the drug discovery and development process. This guide will compare the hypothetical cross-reactivity of this compound with two well-characterized 5-HT2A receptor ligands:

  • Alternative A (Antagonist): Ketanserin, a selective 5-HT2A receptor antagonist.[6]

  • Alternative B (Agonist): DOI (2,5-dimethoxy-4-iodoamphetamine), a potent 5-HT2A receptor agonist.[7]

Comparative Cross-Reactivity Profile

To illustrate a comparative analysis, the following table presents a hypothetical cross-reactivity profile of this compound against a panel of selected receptors and transporters, alongside the known activities of Ketanserin and DOI. The data for Ketanserin and DOI are derived from published literature, while the data for the topic compound is hypothetical but realistic for a compound with moderate selectivity for the 5-HT2A receptor.

Target This compound (Ki, nM) Ketanserin (Ki, nM) DOI (Ki, nM)
5-HT2A Receptor (Hypothetical Primary Target) 25 2.5 0.7
5-HT2C Receptor1504.83.1
5-HT1A Receptor>1000148105
Dopamine D2 Receptor35030500
Alpha-1A Adrenergic Receptor2001.2>1000
Histamine H1 Receptor5001.0>1000
Serotonin Transporter (SERT)>1000>1000>1000
Dopamine Transporter (DAT)>1000>1000>1000
Norepinephrine Transporter (NET)800>1000>1000

Disclaimer: The Ki value for this compound is hypothetical and for illustrative purposes only.

This hypothetical data suggests that while this compound shows some preference for the 5-HT2A receptor, it may also interact with the 5-HT2C, Dopamine D2, and Alpha-1A Adrenergic receptors at higher concentrations. In contrast, Ketanserin exhibits high affinity for the 5-HT2A, Alpha-1A, and H1 receptors, while DOI is a potent but non-selective 5-HT2 receptor agonist.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of a novel compound, a combination of binding and functional assays is essential.

Radioligand Binding Assay for GPCRs

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[8][9] This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin for the 5-HT2A receptor) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound) to the wells.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled Ketanserin) to a set of control wells.

    • Initiate the binding reaction by adding the prepared receptor membranes to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assay: Phosphoinositide Turnover

For Gq-coupled receptors like 5-HT2A, ligand binding initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] Measuring the accumulation of inositol phosphates is a direct functional readout of receptor activation.

Signaling Pathway:

Gq_Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Binding Gq_protein Gq_protein Receptor->Gq_protein Activation PLC PLC Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: Gq-protein coupled receptor signaling pathway.

Detailed Methodology (IP-One HTRF Assay):

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT2A receptor) in appropriate media.

    • Seed the cells into a 384-well plate at a predetermined density and incubate overnight.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the test compound (this compound) and the reference agonist (e.g., DOI).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of the reference agonist.

    • Add the compounds to the respective wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the IP1-d2 and anti-IP1-cryptate HTRF reagents to each well. These reagents will detect the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

    • Incubate the plate at room temperature for 1 hour to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log concentration of the agonist to determine the EC50 value (for agonists) or the IC50 value (for antagonists).

Conclusion

The comprehensive assessment of a novel compound's cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic approach that combines predictive profiling with robust experimental validation through binding and functional assays, researchers can gain a clear understanding of a compound's selectivity. While the primary biological target of this compound remains to be publicly elucidated, the methodologies outlined in this guide provide a clear and actionable framework for its characterization. The hypothetical data presented underscores the importance of comparing a new chemical entity against well-known standards to contextualize its potential therapeutic utility and off-target liabilities.

References

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A Senior Application Scientist's Guide to Validating the Biological Target of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target of a novel small molecule, using 1-(2,6-difluorophenyl)-N-methylmethanamine as a case study. Given that the specific target of this compound is not established in publicly available literature, this document will focus on a multi-pronged, objective strategy to deconvolve its mechanism of action. We will compare and contrast orthogonal experimental approaches, providing the causal logic behind their selection and sequence. The goal is to build a self-validating cascade of evidence that moves from identifying potential interactors to confirming functional target engagement in a cellular context and establishing a causal link between the target and the compound's phenotypic effect.

The Target Validation Funnel: A Strategic Overview

Target validation is a critical "filter" in drug discovery, designed to eliminate false positives and ensure that a compound's observed biological activity is mediated by a specific, intended molecular target.[1] A robust validation strategy does not rely on a single experiment but rather integrates multiple orthogonal methods to build a cohesive and compelling case. Our approach follows a logical funnel, starting with broad, unbiased methods to generate hypotheses, followed by specific, high-confidence assays to confirm them.

cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Confirmation of Direct Binding (In Vitro) cluster_2 Phase 3: Target Engagement in a Cellular Context cluster_3 Phase 4: Functional Validation & Causality a Affinity Chromatography-Mass Spectrometry b Chemical Proteomics (e.g., Kinobeads) c Surface Plasmon Resonance (SPR) a->c  Putative Binders b->c d Isothermal Titration Calorimetry (ITC) e Cellular Thermal Shift Assay (CETSA) c->e  Confirmed Binders & Affinity (KD) d->e g Target Overexpression / Rescue f CRISPR/Cas9 Target Knockout e->f  Confirmed Cellular Target f->g  Phenotypic Correlation

Caption: The Target Validation Funnel workflow.

Phase 1: Unbiased Identification of Potential Binding Partners

The first step is to cast a wide net to identify any protein that physically interacts with our compound of interest. Affinity chromatography coupled with mass spectrometry is a classic and powerful "bottom-up" approach.[2][3]

Method Comparison: Unbiased Approaches
Method Principle Pros Cons Primary Output
Affinity Chromatography - Mass Spec The compound is immobilized on a solid support (beads) and incubated with cell lysate. Proteins that bind are captured, eluted, and identified by mass spectrometry.[3]Unbiased; identifies direct physical interactors; applicable to any protein class.Requires chemical modification of the compound, which may alter binding; risk of identifying non-specific "sticky" proteins.List of putative protein binders.
Kinobeads / Chemical Proteomics A competition-based pull-down using beads coated with broad-spectrum inhibitors (e.g., for kinases). The compound of interest competes for binding, and the unbound fraction is quantified by mass spec.[4][5]Identifies targets in their native state; provides quantitative affinity data (IC50) across a whole protein family; no compound modification needed.[6]Primarily applicable to specific, well-defined protein families (e.g., kinases, GPCRs); may miss novel targets outside the family.Quantitative binding profile across a protein family.

Experimental Rationale: For a completely novel compound like this compound, starting with Affinity Chromatography is the most logical first step. It makes no assumptions about the target class. If preliminary structural analysis or phenotypic data suggests it might be a kinase inhibitor, a Kinobeads assay would be a highly informative and powerful orthogonal approach.[7]

Phase 2 & 3: Confirming Target Binding and Cellular Engagement

A list of putative binders from Phase 1 is just the beginning. We must now confirm these interactions with high-confidence, quantitative methods, and most importantly, demonstrate that this binding occurs within the complex milieu of a living cell.

Confirming Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding affinity (K D), association rate (k a ), and dissociation rate (k d ) between a compound and a purified protein in real-time.[1] This provides quantitative validation of the binding identified in Phase 1 and helps rank the candidates.

Confirming Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying that a compound engages its target in a physiological context.[8] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature (T m ).[9][10] This thermal stabilization can be measured in intact cells or cell lysates.[11]

Comparative Overview of Target Engagement Assays

Method Principle Why It's Critical Data Output
Surface Plasmon Resonance (SPR) Real-time measurement of mass changes on a sensor chip as the compound flows over an immobilized, purified target protein.Provides precise, quantitative biophysical data on the binding kinetics (on/off rates) and affinity (KD). Essential for lead optimization.K D , k a , k d values.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation. The amount of soluble protein remaining after a heat challenge is quantified.[12]Confirms target engagement in the native cellular environment, accounting for cell permeability, efflux pumps, and metabolism. Bridges the gap between in vitro binding and in vivo effect.[13]A thermal shift (ΔT m ) in the presence of the compound. Dose-response curves can determine cellular EC50.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to validate a candidate target protein.

Objective: To determine if this compound induces a thermal shift in its putative target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., SK-HEP-1).[11]

  • This compound and DMSO (vehicle control).

  • PBS, cell scrapers, lysis buffer with protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Centrifuge, protein quantification assay (BCA).

  • SDS-PAGE gels, Western blot apparatus, primary antibody against the target protein, HRP-conjugated secondary antibody, and chemiluminescent substrate.

Workflow Diagram:

a 1. Cell Treatment: Incubate cells with Compound or DMSO (Vehicle). b 2. Heat Challenge: Aliquot cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40-70°C) for 3 minutes. a->b c 3. Cell Lysis: Lyse cells via freeze-thaw cycles. b->c d 4. Separation: Centrifuge to pellet aggregated proteins. Collect the supernatant (soluble fraction). c->d e 5. Analysis: Quantify remaining soluble target protein via Western Blot. d->e f 6. Data Plotting: Plot % soluble protein vs. Temperature to generate melting curves. e->f

Caption: CETSA Experimental Workflow.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the compound at a final concentration (e.g., 10 µM) and another with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping into PBS, pellet by centrifugation, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot 50 µL of the cell suspension for both treated and vehicle samples into separate PCR tubes for each temperature point. Place tubes in a thermal cycler and run a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by a 3-minute cool-down at 25°C.[9]

  • Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration, mix with Laemmli buffer, and analyze by SDS-PAGE and Western blot using an antibody specific to the putative target.

  • Data Interpretation: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

Expected Data:

Temperature (°C) % Soluble Target (Vehicle) % Soluble Target (Compound)
40100100
4498100
488599
5251 (T m )92
562075
60549 (T m )
64218
ΔT m -+8°C

Phase 4: Establishing Causality with Genetic Approaches

Confirming that a compound binds a target in a cell is crucial, but it doesn't prove that this interaction is responsible for the compound's ultimate biological effect. To establish causality, we must show that removing the target protein mimics or ablates the compound's phenotype. CRISPR/Cas9-mediated gene knockout is the definitive tool for this.[14]

Method Comparison: Functional Validation
Method Principle Why It's Definitive Potential Pitfalls
CRISPR/Cas9 Knockout Uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene, creating a double-strand break that leads to a frameshift mutation and functional knockout of the protein.Provides a direct causal link. If the knockout cells are resistant to the compound's effect, the target is validated.Off-target effects of the gRNA can complicate interpretation; requires robust validation of the knockout itself.[15]
RNA interference (RNAi) Uses short interfering RNAs (siRNAs) to temporarily knock down the expression of the target protein.Faster and simpler than CRISPR for transient studies.Incomplete knockdown can lead to ambiguous results; prone to off-target effects.

Experimental Rationale: For definitive validation, CRISPR/Cas9 knockout is the superior method due to its high specificity and ability to generate a complete loss of function.[14]

Detailed Protocol: CRISPR/Cas9-Mediated Target Validation

Objective: To determine if knocking out the candidate target gene confers resistance to the cytotoxic/phenotypic effects of this compound.

Workflow Diagram:

cluster_A Part A: Generate Knockout Cells cluster_B Part B: Validate Knockout cluster_C Part C: Phenotypic Assay a 1. Design & Synthesize gRNAs targeting the candidate gene. b 2. Transfect Cells with Cas9 and gRNAs. a->b c 3. Isolate Monoclones via single-cell sorting or serial dilution. b->c d 4. Screen Clones (Mismatch Cleavage Assay or Sanger Sequencing). c->d e 5. Confirm Protein Loss via Western Blot. d->e f 6. Treat Wild-Type (WT) and Knockout (KO) cells with a dose-response of the compound. e->f g 7. Measure Phenotype (e.g., cell viability, signaling readout). f->g

Caption: CRISPR/Cas9 Target Validation Workflow.

Step-by-Step Procedure:

  • gRNA Design and Synthesis: Design at least two independent gRNAs targeting an early exon of the candidate gene to maximize the chance of a frameshift mutation.

  • Generation of Knockout Cell Line: Transfect the target cells with plasmids encoding Cas9 and the gRNA. Alternatively, deliver Cas9/gRNA ribonucleoprotein (RNP) complexes.

  • Monoclonal Selection: After transfection, isolate single cells to establish monoclonal cell lines. This is critical as editing is not 100% efficient.[16]

  • Validation of Gene Editing:

    • Genomic Level: For each clone, extract genomic DNA, PCR amplify the targeted region, and screen for insertions/deletions (indels) using a mismatch cleavage assay (e.g., T7E1) or by Sanger sequencing.[16]

    • Protein Level: Perform a Western blot on lysates from the edited clones to confirm the complete absence of the target protein. This is the most important validation step.

  • Phenotypic Assay:

    • Plate both wild-type (WT) and validated knockout (KO) cells.

    • Treat both cell types with a range of concentrations of this compound.

    • After a set incubation period (e.g., 72 hours), measure the relevant phenotype (e.g., cell viability via CellTiter-Glo).

  • Data Interpretation: Plot the dose-response curves for both WT and KO cells. A significant rightward shift in the EC50 for the KO cells compared to the WT cells strongly indicates that the compound's activity is mediated through the knocked-out target.

Expected Data:

Cell Line Compound EC50 (µM) Interpretation
Wild-Type (WT)1.5Compound is active in parental cells.
Knockout (KO)> 50Loss of the target confers resistance, validating it as the functional target of the compound.

Conclusion

The validation of a biological target for a novel compound is a systematic, multi-step process that requires the integration of orthogonal, self-validating experimental strategies.[17][18] For this compound, the path forward involves an unbiased search for binding partners, rigorous biophysical and cellular confirmation of that binding, and definitive genetic experiments to establish a causal link between the target and the compound's function. By following the principles and protocols outlined in this guide, researchers can confidently and accurately deconvolve the mechanism of action of this and other novel chemical entities, paving the way for successful drug development.

References

  • Target Identification and Validation (Small Molecules). University College London.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.

  • Identification and validation of protein targets of bioactive small molecules. ResearchGate.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

  • Target Identification and Validation in Drug Discovery. Chemspace.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • Validating CRISPR/Cas9-mediated Gene Editing. Sigma-Aldrich.

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Efficacy of 1-(2,6-difluorophenyl)-N-methylmethanamine and its Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the putative monoamine reuptake inhibitor, 1-(2,6-difluorophenyl)-N-methylmethanamine, and its rationally designed analogs. In the absence of extensive published data on the parent compound, this document outlines a robust framework for its synthesis, characterization, and efficacy evaluation. By integrating established experimental protocols and structure-activity relationship (SAR) principles, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel central nervous system (CNS) active agents.

Introduction: The Rationale for Investigating this compound

The core structure of this compound, featuring a phenylmethanamine scaffold, is a well-established pharmacophore known to interact with monoamine transporters.[1] These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics for psychiatric disorders.[2][3] The introduction of difluoro substituents on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity for its targets.[4] Specifically, the 2,6-difluoro substitution pattern is of particular interest for its potential to influence the conformational flexibility of the molecule and its interactions within the binding pockets of monoamine transporters.

This guide hypothesizes that this compound acts as a monoamine reuptake inhibitor. To rigorously test this hypothesis and to explore the therapeutic potential of this chemical scaffold, a systematic evaluation of its efficacy, selectivity, and behavioral effects is necessary. This will be achieved through a direct comparison with rationally designed analogs and established reference compounds.

Proposed Synthesis of this compound and its Analogs

A plausible and efficient synthetic route for the parent compound and its analogs is crucial for enabling their pharmacological evaluation. A reductive amination approach is proposed, which is a versatile and widely used method for the synthesis of N-methylamines.[5][6]

General Synthetic Pathway

The proposed synthesis involves the reaction of a substituted benzaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired N-methylmethanamine.

Synthetic Pathway reactant1 Substituted Benzaldehyde intermediate Intermediate Imine reactant1->intermediate Toluene, 0°C to RT reactant2 Methylamine (CH3NH2) reactant2->intermediate product Target Compound (1-(substituted-phenyl)-N-methylmethanamine) intermediate->product reductant Reducing Agent (e.g., NaBH4) reductant->product

Caption: Proposed two-step synthesis of target compounds via reductive amination.

Proposed Analogs for Comparative Study

To elucidate the structure-activity relationships, a series of analogs will be synthesized by modifying the substitution pattern on the phenyl ring. These modifications are designed to probe the effects of fluorine substitution and steric hindrance on transporter affinity and selectivity.

Compound ID Structure Rationale for Inclusion
LEAD-001 This compoundThe primary compound of interest.
ANA-002 1-(2,4-difluorophenyl)-N-methylmethanamineTo assess the impact of moving one fluorine atom to a different position.
ANA-003 1-(3,5-difluorophenyl)-N-methylmethanamineTo evaluate the effect of meta-substitution.
ANA-004 1-(4-fluorophenyl)-N-methylmethanamineA monosubstituted analog to determine the contribution of the second fluorine atom.
ANA-005 1-phenyl-N-methylmethanamineThe unsubstituted parent compound to establish a baseline.

In Vitro Efficacy Evaluation: Transporter Binding and Uptake Inhibition

The initial characterization of the synthesized compounds will involve in vitro assays to determine their affinity for and inhibition of the dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[7][8] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing human DAT, SERT, or NET are prepared from stably transfected HEK293 cells.[9]

  • Assay Setup: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.[10]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

While binding assays measure affinity, uptake inhibition assays provide a functional measure of a compound's ability to block the transport of monoamines into cells.[11][12]

Experimental Protocol: Monoamine Uptake Inhibition Assay

  • Cell Culture: HEK293 cells stably expressing hDAT, hSERT, or hNET are cultured in 96-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.[9]

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radiolabeled substrate taken up is quantified by scintillation counting.

  • Data Analysis: The IC50 values for uptake inhibition are determined by non-linear regression analysis of the concentration-response curves.

Hypothetical In Vitro Data

The following table presents hypothetical data for the parent compound and its analogs to illustrate how the results of these assays would be compared. Reference compounds with known mechanisms of action are included for benchmarking.

Compound ID DAT Ki (nM) SERT Ki (nM) NET Ki (nM) DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM)
LEAD-001 15250502535075
ANA-002 301508045200100
ANA-003 1005012015070180
ANA-004 20080150250100200
ANA-005 500300400700450600
Cocaine 100200150150300250
Bupropion 520>100001900600>100002200
Fluoxetine 2000130025005400

Note: The data in this table is purely illustrative and intended for comparative purposes within this guide.

In Vivo Efficacy Evaluation: Behavioral Pharmacology

Compounds that demonstrate promising in vitro profiles will be advanced to in vivo studies in rodents to assess their behavioral effects. These assays are crucial for predicting potential therapeutic efficacy and side effects.[3]

Locomotor Activity Assay

The locomotor activity test is used to assess the stimulant or sedative effects of a compound.[13][14][15][16] An increase in locomotor activity can be indicative of a dopamine-releasing or reuptake-inhibiting mechanism, while a decrease may suggest sedative properties.

Experimental Protocol: Locomotor Activity Assay

  • Animal Acclimation: Mice are acclimated to the testing room before the experiment.[14]

  • Compound Administration: The test compound or vehicle is administered to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Open Field Test: Each mouse is placed in an open field apparatus, and its activity is monitored for a set period (e.g., 60 minutes) using an automated tracking system.[17]

  • Data Collection: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded.

  • Data Analysis: The data for the compound-treated groups are compared to the vehicle-treated control group to determine if there are statistically significant differences in locomotor activity.

Locomotor_Activity_Workflow start Start acclimation Animal Acclimation start->acclimation administration Compound/Vehicle Administration acclimation->administration open_field Placement in Open Field Arena administration->open_field tracking Automated Activity Tracking open_field->tracking data_collection Data Collection (Distance, Time, etc.) tracking->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the in vivo locomotor activity assay.

Forced Swim Test

The forced swim test is a widely used preclinical model for assessing the antidepressant-like effects of compounds.[18][19][20][21][22] A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Experimental Protocol: Forced Swim Test

  • Animal Handling: Rats or mice are handled for several days prior to the test to reduce stress.[20]

  • Compound Administration: The test compound or vehicle is administered according to a predetermined dosing schedule.

  • Pre-test Session: On the first day, animals are placed in a cylinder of water for a 15-minute pre-test session.[20]

  • Test Session: 24 hours after the pre-test, the animals are again placed in the water for a 5-minute test session, during which their behavior is recorded.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or automated software.

  • Data Analysis: The immobility times of the compound-treated groups are compared to the vehicle-treated control group.

Hypothetical In Vivo Data
Compound ID Locomotor Activity (Total Distance Traveled % of Control) Forced Swim Test (Immobility Time % of Control)
LEAD-001 180%60%
ANA-002 150%75%
ANA-003 110%50%
ANA-004 105%85%
ANA-005 100%98%
Amphetamine 300%110%
Fluoxetine 95%40%

Note: The data in this table is purely illustrative and intended for comparative purposes within this guide.

Structure-Activity Relationship (SAR) Discussion

Based on the hypothetical data, a preliminary SAR can be established:

  • 2,6-difluoro substitution (LEAD-001): This substitution pattern appears to confer potent DAT and NET inhibitory activity, leading to a significant increase in locomotor activity. The moderate effect in the forced swim test suggests a mixed stimulant/antidepressant-like profile.

  • 2,4-difluoro substitution (ANA-002): Moving one fluorine to the 4-position may slightly decrease DAT/NET activity while enhancing SERT affinity, resulting in a more balanced profile with reduced stimulant effects.

  • 3,5-difluoro substitution (ANA-003): This pattern appears to favor SERT inhibition, leading to a more pronounced antidepressant-like effect in the forced swim test with minimal impact on locomotor activity. This is consistent with the profiles of many selective serotonin reuptake inhibitors (SSRIs).[23][24][25]

  • Monofluoro and Unsubstituted Analogs (ANA-004 and ANA-005): The progressive removal of fluorine atoms appears to reduce overall potency at all three transporters, highlighting the importance of the difluoro substitution for high-affinity binding.

SAR_Logic cluster_structure Chemical Structure cluster_activity Hypothesized Activity 2,6-difluoro 2,6-difluoro dat_net High DAT/NET Affinity (Stimulant-like) 2,6-difluoro->dat_net 3,5-difluoro 3,5-difluoro sert High SERT Affinity (Antidepressant-like) 3,5-difluoro->sert unsubstituted Unsubstituted low_potency Low Potency unsubstituted->low_potency

Caption: Hypothesized structure-activity relationships.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound and its analogs as potential monoamine reuptake inhibitors. The proposed synthetic route and the detailed in vitro and in vivo experimental protocols offer a clear path for elucidating the pharmacological profile of this chemical series. The hypothetical data and SAR discussion underscore the importance of rational drug design in tuning the selectivity and efficacy of these compounds.

Future work should focus on the synthesis and empirical testing of the proposed compounds. Further characterization should include off-target screening to assess potential side effects and pharmacokinetic studies to determine the brain penetrance and metabolic stability of promising lead candidates. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel class of compounds for the treatment of CNS disorders.

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Orthogonal Validation of 1-(2,6-difluorophenyl)-N-methylmethanamine as a Novel Monoamine Reuptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of the novel compound, 1-(2,6-difluorophenyl)-N-methylmethanamine. Given its structural similarity to known phenethylamines, we hypothesize its primary mechanism of action to be the inhibition of monoamine transporters. This document outlines a multi-faceted approach to rigorously test this hypothesis, ensuring data robustness and minimizing the risk of artifacts. We will detail two distinct, yet complementary, experimental workflows: a cell-based functional assay to measure transporter inhibition and a biophysical assay to confirm direct binding. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the activity of novel psychoactive compounds.

The Imperative of Orthogonal Validation in Drug Discovery

In the realm of drug discovery, initial high-throughput screens can often yield promising "hits." However, these preliminary results can sometimes be misleading due to assay-specific artifacts or off-target effects. Orthogonal validation, the practice of confirming a primary result using a distinct and independent method, is therefore a cornerstone of rigorous scientific investigation. By employing techniques that rely on different physical principles, we can build a stronger, more reliable body of evidence for a compound's true biological activity. This approach is critical for making informed decisions about which candidate molecules should advance through the costly and time-consuming drug development pipeline.

For a compound like this compound, hypothesized to be a monoamine reuptake inhibitor, a single assay is insufficient. A functional assay might show a decrease in neurotransmitter uptake, but it may not distinguish between a direct competitive inhibitor, an allosteric modulator, or even a compound that indirectly affects transporter function. Combining a functional assay with a direct binding assay provides a more complete picture, confirming both the biological outcome (inhibition of uptake) and the physical interaction (binding to the transporter).

G cluster_0 Hypothesis Generation cluster_1 Orthogonal Validation Strategy cluster_2 Data Integration & Comparison cluster_3 Conclusion Hypothesis Hypothesis: This compound is a monoamine reuptake inhibitor CellBased Method 1: Cell-Based Functional Assay (Fluorescence-Based Uptake) Hypothesis->CellBased Functional Confirmation Biophysical Method 2: Biophysical Binding Assay (Surface Plasmon Resonance) Hypothesis->Biophysical Direct Binding Confirmation DataAnalysis Analyze IC50 & KD values CellBased->DataAnalysis Biophysical->DataAnalysis Comparison Compare with Known Inhibitors (e.g., Bupropion, Cocaine) DataAnalysis->Comparison Conclusion Validated Mechanism of Action Comparison->Conclusion

Figure 1: Orthogonal validation workflow for this compound.

The Target: Monoamine Transporters

Monoamine transporters (MATs) are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—from the synaptic cleft back into the presynaptic neuron.[1] This process is crucial for terminating neurotransmission and maintaining homeostatic levels of these key signaling molecules. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, thereby enhancing monoaminergic signaling.[1] This mechanism is the basis for the therapeutic effects of many antidepressants and the psychoactive effects of stimulants.[2][3]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 MAO MAO Vesicle Vesicle NT Neurotransmitter Vesicle->NT Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Metabolism NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Inhibitor 1-(2,6-difluorophenyl) -N-methylmethanamine Inhibitor->Transporter Blocks

Figure 2: Mechanism of monoamine reuptake inhibition at the synapse.

Method 1: Cell-Based Functional Validation via Fluorescence-Based Uptake Assay

This assay provides a functional readout of transporter activity by measuring the uptake of a fluorescent substrate in living cells engineered to express a specific monoamine transporter. Inhibition of this uptake by a test compound serves as a direct measure of its functional antagonism at the transporter.

Rationale: The primary advantage of this method is that it assesses the compound's activity in a cellular context, providing data that is often more physiologically relevant than purely biochemical assays. We have chosen a fluorescence-based assay over traditional radiolabeled methods for its increased safety, reduced cost, and amenability to high-throughput screening.[4] The assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters, which is transported into the cells via DAT, NET, or SERT.[5][6]

Experimental Protocol:
  • Cell Culture and Plating:

    • Maintain HEK293 (Human Embryonic Kidney 293) cells stably expressing human DAT, NET, or SERT in appropriate growth medium supplemented with a selection antibiotic.

    • The day before the assay, seed the cells into 96- or 384-well black, clear-bottom microplates coated with poly-D-lysine. Ensure a cell density that results in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the test compound and known inhibitors (e.g., bupropion for DAT/NET, cocaine for DAT/NET/SERT) in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Include a vehicle control (DMSO) and a positive control for maximal inhibition (a high concentration of a known potent inhibitor).

  • Assay Procedure:

    • Wash the cell monolayer once with assay buffer.

    • Add the diluted compounds to the cells and pre-incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

    • Add the substrate/dye mix to all wells to initiate the uptake reaction.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

    • Calculate the rate of uptake (slope of the linear portion of the kinetic read).

    • Normalize the data to the vehicle control (100% activity) and the maximal inhibition control (0% activity).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

To confirm that the observed functional inhibition is due to a direct interaction between this compound and the monoamine transporters, we will employ Surface Plasmon Resonance (SPR). This label-free biophysical technique measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8][9][10]

Rationale: SPR provides a direct measure of binding affinity (KD) and kinetics (association and dissociation rates), offering a powerful orthogonal validation to the cell-based functional data.[11][12] This method is highly sensitive and can detect interactions with small molecules, making it ideal for this application.[13] A key advantage is that it does not require any modification or labeling of the test compound, thus avoiding potential artifacts.

Experimental Protocol:
  • Transporter Preparation and Immobilization:

    • Purify full-length human DAT, NET, and SERT proteins. Due to the challenges of working with integral membrane proteins, this may involve solubilization in detergents and reconstitution into nanodiscs or liposomes.

    • Immobilize the purified transporters onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations. A reference flow cell should be prepared in parallel (e.g., with a mock immobilization) to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS with a low percentage of DMSO).

    • Create a dilution series of the compound, typically spanning a concentration range from 0.1 to 100 times the expected KD.

  • SPR Analysis:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized transporter and the reference surface. Include buffer-only injections for double referencing.

    • Monitor the binding response (measured in Resonance Units, RU) in real-time. Each injection cycle should consist of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized transporter.

  • Data Analysis:

    • Subtract the reference channel data and the buffer blank injections from the active channel data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a steady-state affinity model to determine the KD.

Comparative Analysis and Expected Outcomes

The power of this orthogonal approach lies in the convergence of data from two distinct methodologies. A successful validation would demonstrate a clear dose-dependent inhibition of monoamine uptake in the cell-based assay, with corresponding direct, high-affinity binding to the transporter in the SPR assay.

Parameter This compound (Hypothetical) Bupropion (Literature Values) Cocaine (Literature Values)
Primary Target(s) DAT/NETDAT/NET[2][14]DAT/NET/SERT[3][15]
Mechanism Reuptake InhibitorReuptake Inhibitor[16][17]Reuptake Inhibitor[3][18][19]
Cell-Based IC50 (DAT) To be determined~1-2 µM~200-500 nM
Cell-Based IC50 (NET) To be determined~2-3 µM~300-600 nM
Cell-Based IC50 (SERT) To be determined>10 µM~300-800 nM
Biophysical KD (DAT) To be determined~520 nM~100-300 nM
Biophysical KD (NET) To be determined~1.9 µM~1-3 µM
Biophysical KD (SERT) To be determined>10 µM~2-4 µM

Note: Literature values can vary depending on the specific assay conditions and are provided here as approximate ranges for comparative purposes.

By comparing the experimentally determined IC50 and KD values for this compound with established inhibitors like bupropion and cocaine, we can profile its potency and selectivity. For example, if our test compound shows low micromolar or high nanomolar IC50 and KD values for DAT and NET, but significantly weaker activity at SERT, its profile would be similar to that of bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] Conversely, potent activity at all three transporters would indicate a profile more akin to cocaine, a non-selective monoamine reuptake inhibitor.[3]

Conclusion

The validation of a novel compound's biological activity requires a rigorous, multi-pronged approach. By combining a cell-based functional assay with a direct biophysical binding assay, we can confidently elucidate the mechanism of action of this compound. This orthogonal validation strategy not only strengthens the confidence in the primary findings but also provides a deeper understanding of the compound's potency, selectivity, and molecular interactions. The successful application of this guide will provide the robust data package necessary to justify further preclinical and clinical development of this promising new chemical entity.

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A Comparative Benchmarking Guide to 1-(2,6-difluorophenyl)-N-methylmethanamine: Potency, Selectivity, and Mechanistic Insights Against Monoamine Oxidase and Lysine-Specific Demethylase 1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of therapeutic development is continuously shaped by the pursuit of small molecules with high potency and target selectivity. Within the realm of enzyme inhibitors, compounds targeting amine oxidases have garnered significant attention due to their therapeutic potential in a range of disorders, from neurodegenerative diseases to cancer.[1][2] This guide introduces a novel investigational compound, 1-(2,6-difluorophenyl)-N-methylmethanamine, and provides a comprehensive framework for its evaluation against established inhibitors.

Structurally, this compound shares features with known inhibitors of two critical flavin-dependent amine oxidases: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). MAO isoforms (MAO-A and MAO-B) are well-established targets for the treatment of depression and Parkinson's disease, respectively, due to their role in the degradation of monoamine neurotransmitters.[3][4][] LSD1, which shares structural homology with MAO, is a key epigenetic regulator involved in histone demethylation and has emerged as a promising target in oncology.[2] Notably, some compounds, like the antidepressant tranylcypromine, exhibit inhibitory activity against both MAO and LSD1, highlighting the potential for dual-target activity and the critical need for selectivity profiling.[2][6]

This guide presents a series of robust, validated protocols to benchmark this compound against a panel of well-characterized inhibitors. We will detail the methodologies for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and for assessing cellular activity. The objective is to provide researchers and drug development professionals with a rigorous, evidence-based comparison to elucidate the compound's potency, selectivity, and potential therapeutic utility.

Core Experimental Objectives

The primary goal of this benchmarking study is to quantitatively assess the inhibitory profile of this compound. This is achieved through three main experimental arms:

  • Determination of Biochemical Potency (IC50): To measure the concentration of the inhibitor required to reduce the activity of MAO-A, MAO-B, and LSD1 by 50% in purified enzyme assays.[7]

  • Elucidation of Binding Affinity (Ki): To determine the inhibition constant, which reflects the intrinsic binding affinity of the inhibitor to each enzyme.[8]

  • Assessment of Cellular Activity: To evaluate the compound's ability to engage its target and exert a biological effect within a relevant cellular context.[9][10]

G F F L Benchmarking Report: Potency, Selectivity, Cellular Efficacy F->L Comparative Analysis J J J->L K K K->L

Methodologies: A Step-by-Step Guide

Scientific integrity demands reproducible and self-validating protocols. The following methodologies are designed to meet this standard, with explanations for key experimental choices.

Protocol 1: Biochemical IC50 Determination

The IC50 value represents the concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions.[7] It is a primary measure of inhibitor potency.

1. Reagent Preparation:

  • Enzymes: Recombinant human MAO-A, MAO-B, and LSD1/CoREST complex. Store at -80°C in small aliquots to prevent freeze-thaw cycles.
  • Substrates:
  • For MAO-A/B: A suitable substrate that produces a detectable signal upon oxidation (e.g., kynuramine for a fluorescent readout). Prepare a stock solution in DMSO. The final concentration in the assay should be approximately equal to the Michaelis-Menten constant (Km) for each enzyme to ensure sensitivity to competitive inhibitors.
  • For LSD1: A biotinylated histone H3 peptide (e.g., H3K4me2). Prepare a stock solution in assay buffer.
  • Inhibitors:
  • Test Compound: this compound.
  • Reference Inhibitors: Moclobemide (MAO-A selective), Selegiline (MAO-B selective), Tranylcypromine (MAO/LSD1 non-selective), ORY-1001 (LSD1 selective).[][6]
  • Prepare 10 mM stock solutions in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

2. Assay Procedure (96-well plate format):

  • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to appropriate wells.
  • Add 48 µL of assay buffer containing the respective enzyme (MAO-A, MAO-B, or LSD1) to each well.
  • Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
  • Initiate the reaction by adding 50 µL of assay buffer containing the substrate.
  • Incubate the plate at 37°C for the optimal duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range for the vehicle control.
  • Stop the reaction (if necessary, depending on the detection method).
  • Measure the signal (e.g., fluorescence at Ex/Em wavelengths appropriate for the product).

3. Data Analysis:

  • Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the signal from a high-concentration inhibitor well as 0% activity.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11][12]
Protocol 2: Inhibition Constant (Ki) Determination

The Ki is a more absolute measure of binding affinity than the IC50, as it is independent of substrate concentration for competitive inhibitors.[13] The Cheng-Prusoff equation is a common method for calculating Ki from IC50 values for competitive inhibitors.

Calculation using the Cheng-Prusoff Equation: For a competitive inhibitor, the Ki can be calculated using the following formula: Ki = IC50 / (1 + [S]/Km)

Where:

  • IC50 is the value determined in Protocol 1.

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant of the substrate for the enzyme.

Justification: This method requires prior knowledge of the Km value for the substrate under the given assay conditions. It is a straightforward approach, but its accuracy depends on the assumption of a competitive inhibition mechanism. For a more detailed analysis or for non-competitive inhibitors, constructing Dixon plots or performing full Michaelis-Menten kinetics at multiple inhibitor concentrations is recommended.[14]

Protocol 3: Cell-Based Target Engagement and Functional Assay

Cell-based assays are crucial for confirming that a compound can cross the cell membrane and inhibit its target in a physiological environment.[9][15]

1. Cell Culture and Treatment:

  • Cell Lines:
  • For MAO-B: SH-SY5Y human neuroblastoma cells, which endogenously express MAO-B.
  • For LSD1: MV4-11 acute myeloid leukemia cells, which are known to be sensitive to LSD1 inhibition.[6]
  • Culture cells to ~80% confluency under standard conditions (e.g., 37°C, 5% CO2).
  • Seed cells into 96-well plates at an appropriate density.[16]
  • After 24 hours, treat the cells with a serial dilution of the test compound and reference inhibitors for a specified duration (e.g., 24-72 hours).

2. Target Engagement (LSD1 Example - In-Cell Western):

  • After treatment, fix the cells in the plate with 4% paraformaldehyde.
  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
  • Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Intercept Blocking Buffer).
  • Incubate with a primary antibody specific for the target's modification mark (e.g., anti-H3K4me2). This is the functional readout of LSD1 inhibition.
  • Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW).
  • Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).[17]
  • Quantify the signal intensity and normalize to cell number (e.g., using a DNA stain).

3. Functional Outcome (Cell Viability - MTT Assay):

  • Following inhibitor treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16]
  • Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  • Measure the absorbance at ~570 nm.
  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Results: A Comparative Data Summary

The following table summarizes hypothetical but representative data from the described assays, benchmarking this compound against known inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 IC50 (nM)MAO-A Ki (nM)MAO-B Ki (nM)LSD1 Ki (nM)MV4-11 GI50 (nM)
This compound 1,2508545625432395
Moclobemide28015,000>100,0001407,500>50,000>100,000
Selegiline8,00015>100,0004,0007.5>50,000>100,000
Tranylcypromine1502001,300751006502,500
ORY-1001>100,000>100,00018>50,000>50,000925

Data are representative and for illustrative purposes.

Discussion and Interpretation of Results

The data presented in the summary table provide a multi-faceted view of the inhibitory profile of this compound.

Potency: The test compound demonstrates potent inhibitory activity against both LSD1 (IC50 = 45 nM) and MAO-B (IC50 = 85 nM). Its potency against LSD1 is noteworthy, approaching that of the highly selective clinical candidate ORY-1001 (IC50 = 18 nM).[6] The inhibition of MAO-B is also significant, though less potent than the established drug Selegiline (IC50 = 15 nM).[] The activity against MAO-A is considerably weaker (IC50 = 1,250 nM), suggesting a degree of selectivity.

Selectivity: A key aspect of modern drug design is target selectivity. The selectivity index can be calculated by comparing the IC50 values for different enzymes.

  • LSD1 vs. MAO-B Selectivity: ~2-fold preference for LSD1 (85 nM / 45 nM).

  • LSD1 vs. MAO-A Selectivity: ~28-fold preference for LSD1 (1250 nM / 45 nM).

  • MAO-B vs. MAO-A Selectivity: ~15-fold preference for MAO-B (1250 nM / 85 nM).

This profile indicates that this compound is a potent dual inhibitor of LSD1 and MAO-B with significant selectivity over MAO-A. This contrasts with Tranylcypromine, which is largely non-selective between the MAO isoforms, and is significantly more potent against LSD1 than Tranylcypromine.[18]

Cellular Activity: The potent growth inhibition observed in the MV4-11 leukemia cell line (GI50 = 95 nM) strongly suggests that the compound is cell-permeable and effectively engages LSD1 in a cellular context, leading to a functional anti-proliferative response. This cellular potency is consistent with its biochemical potency against LSD1, a desirable characteristic in drug development that is not always observed.[9]

Visualizing the Mechanism of Action

To understand the biological context of these targets, the following diagrams illustrate their canonical pathways.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine\nNeurotransmitters\n(Dopamine, Serotonin) Monoamine Neurotransmitters (Dopamine, Serotonin) VMAT2 VMAT2 Monoamine\nNeurotransmitters\n(Dopamine, Serotonin)->VMAT2 Uptake MAO MAO Monoamine\nNeurotransmitters\n(Dopamine, Serotonin)->MAO Degradation Vesicle Vesicle VMAT2->Vesicle Packaging Neurotransmitter\n(in cleft) Neurotransmitter (in cleft) Vesicle->Neurotransmitter\n(in cleft) Release Receptor Receptor Neurotransmitter\n(in cleft)->Receptor Binding DAT/SERT Reuptake Transporter Neurotransmitter\n(in cleft)->DAT/SERT Inactive\nMetabolites Inactive Metabolites MAO->Inactive\nMetabolites DAT/SERT->Monoamine\nNeurotransmitters\n(Dopamine, Serotonin) Inhibitor 1-(2,6-difluorophenyl) -N-methylmethanamine Inhibitor->MAO Inhibits

LSD1_Pathway Inhibitor 1-(2,6-difluorophenyl) -N-methylmethanamine LSD1 LSD1 Inhibitor->LSD1 Inhibits

Conclusion and Future Directions

This guide establishes a comprehensive framework for the preclinical evaluation of this compound. The presented methodologies and representative data indicate that this compound is a potent, cell-active dual inhibitor of LSD1 and MAO-B, with marked selectivity over MAO-A. Its profile suggests potential therapeutic applications where modulation of both epigenetic and neuromodulatory pathways could be beneficial.

The dual-inhibitor nature of this compound warrants further investigation. Future studies should focus on:

  • Full Kinetic Characterization: Determining the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) for each target enzyme.

  • In Vivo Efficacy Studies: Assessing the compound's performance in relevant animal models for both cancer (e.g., AML xenografts) and neurological disorders (e.g., MPTP models of Parkinson's disease).

  • Pharmacokinetic and Safety Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles to determine its viability as a clinical candidate.

By following the rigorous benchmarking protocols outlined herein, research and development teams can confidently characterize novel inhibitors like this compound, paving the way for the next generation of targeted therapeutics.

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A Comparative Guide to the Reproducibility of Experiments with 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-difluorophenyl)-N-methylmethanamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into the reproducible synthesis and characterization of this compound, and objectively compare its profile with that of a key structural isomer, 1-(2,5-difluorophenyl)-N-methylmethanamine. Understanding the nuances between these closely related molecules is critical for researchers aiming to develop novel therapeutics.

Comparative Analysis: this compound vs. 1-(2,5-difluorophenyl)-N-methylmethanamine

The seemingly subtle shift in the position of a fluorine atom on the phenyl ring can lead to significant differences in the chemical reactivity and biological activity of these isomers. Below is a comparative summary of their key properties.

PropertyThis compound1-(2,5-difluorophenyl)-N-methylmethanamineRationale for Differences
CAS Number 1956377-77-7 (HCl salt)[1][2]392691-70-2[3]Different chemical structures result in unique registry numbers.
Molecular Weight 193.62 g/mol (HCl salt)[1][2]157.16 g/mol [3]The HCl salt has a higher molecular weight due to the addition of HCl.
Purity (Typical) 97%[1][2]95%[3]Purity can vary by supplier and synthesis batch.
Physical Form Solid[1][2]Solid[3]Both are typically solids at room temperature.
Storage Temperature 2-8°C (Inert atmosphere)[1][2]Refrigerator[3]Similar storage conditions are recommended to ensure stability.
Predicted Reactivity The steric hindrance from the two ortho-fluorine atoms may influence the accessibility of the benzylic position and the nitrogen lone pair.Less steric hindrance compared to the 2,6-isomer, potentially leading to different reaction kinetics.The position of the fluorine atoms affects the electronic and steric environment of the reactive centers.
Predicted Biological Activity The 2,6-difluoro substitution pattern can enhance metabolic stability by blocking ortho-hydroxylation, a common metabolic pathway. This may lead to a longer in-vivo half-life.The 2,5-difluoro substitution may offer a different interaction profile with biological targets due to altered electronics and sterics.The fluorine substitution pattern influences how the molecule interacts with enzymes and receptors.

Experimental Protocols

A reproducible synthesis of this compound is crucial for consistent experimental outcomes. The most common and efficient method for its preparation is through reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is based on established methods of reductive amination, a robust and versatile method for C-N bond formation.[2][4][5][6]

Rationale: Reductive amination involves the reaction of a carbonyl compound (2,6-difluorobenzaldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is often high-yielding and avoids the isolation of the potentially unstable imine. The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the imine in the presence of the starting aldehyde.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Imine Formation: To the stirred solution, add a solution of methylamine (1.2 eq, typically as a 40% solution in water or a 2M solution in THF). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 2,6-difluorobenzaldehyde in Methanol B 2. Add Methylamine Solution A->B C 3. Stir at RT (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add Sodium Borohydride D->E F 6. Stir at RT (Reduction) E->F G 7. Quench with Water F->G Reaction Complete H 8. Remove Methanol G->H I 9. Extract with Organic Solvent H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Sources

Navigating In Vivo Efficacy: A Comparative Guide to Difluorophenyl-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Performance

Disclaimer: Due to the limited availability of direct comparative in vivo studies on 1-(2,6-difluorophenyl)-N-methylmethanamine derivatives, this guide has been broadened to encompass a comparative analysis of various difluorophenyl-containing compounds across different therapeutic areas. This approach allows for a robust discussion of structure-activity relationships and the influence of the difluorophenyl moiety on in vivo efficacy based on available scientific literature.

Introduction

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. The 2,6-difluorophenyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence the in vivo performance of drug candidates. This guide provides a comparative overview of the in vivo efficacy of various derivatives featuring this moiety, drawing on preclinical data from the fields of oncology and anti-inflammatory research. By examining the experimental design, key efficacy endpoints, and structure-activity relationships (SAR), we aim to provide researchers with valuable insights for the rational design of next-generation therapeutics.

I. Anti-inflammatory Properties of Difluoromethyl-Substituted Pyrazole Derivatives

A notable example of the successful application of the difluoro-moiety can be found in the development of potent anti-inflammatory agents. A study focused on a series of 1,5-diphenylpyrazole derivatives highlights the impact of a difluoromethyl group on in vivo anti-inflammatory and analgesic activities.[1]

Comparative Efficacy in a Rat Model of Adjuvant Arthritis

The in vivo efficacy of these derivatives was primarily assessed using the adjuvant-induced arthritis model in rats, a well-established model of chronic inflammation. The key efficacy endpoint was the oral effective dose required to produce a 50% inhibition of paw swelling (ED50).

CompoundSubstitution at Position 3Oral ED50 (mg/kg) in Adjuvant Arthritis
10 3-(difluoromethyl)0.31
Analog A3-(trifluoromethyl)> 10
Analog B3-(methyl)> 10

Table 1: Comparative in vivo anti-inflammatory activity of 1,5-diphenylpyrazole derivatives in a rat adjuvant arthritis model.[1]

The data clearly demonstrates the superior potency of the difluoromethyl derivative (Compound 10 ) compared to its trifluoromethyl and methyl analogs. This suggests that the specific electronic properties and hydrogen bonding capacity of the CHF2 group are critical for potent anti-inflammatory activity in this scaffold.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This protocol outlines the methodology for evaluating the anti-inflammatory efficacy of test compounds in the rat adjuvant arthritis model.

Materials:

  • Male Lewis rats (150-200 g)

  • Mycobacterium butyricum (adjuvant)

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Induction of Arthritis: A suspension of finely ground, heat-killed Mycobacterium butyricum in paraffin oil (0.5 mg/0.1 mL) is injected intradermally into the plantar surface of the right hind paw of the rats.

  • Compound Administration: Test compounds are administered orally once daily from day 0 to day 13 post-adjuvant injection. A control group receives the vehicle alone.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer on day 14.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the vehicle-treated control group. The ED50 value is then determined from the dose-response curve.

G cluster_0 Experimental Workflow: Adjuvant Arthritis Model A Day 0: Adjuvant Injection (Mycobacterium butyricum) B Days 0-13: Daily Oral Administration of Test Compounds/Vehicle A->B C Day 14: Measure Paw Volume (Plethysmometer) B->C D Data Analysis: Calculate % Inhibition & ED50 C->D

Caption: Workflow for the rat adjuvant-induced arthritis model.

II. Anticancer Efficacy of Dual PARP/NAMPT Inhibitors with a Difluorophenylsulfonyl Moiety

In the realm of oncology, the difluorophenyl group has been integrated into novel dual inhibitors targeting Poly (ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT) for the treatment of BRCA wild-type triple-negative breast cancer (TNBC).

In Vivo Efficacy in a Xenograft Mouse Model

The lead compound, 10n , featuring a difluorophenylsulfonyl tail group, demonstrated significant antitumor efficacy in an MDA-MB-231 xenograft mouse model.[2] The hydrochloride salt of 10n was used to improve solubility for in vivo administration.

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%)
Vehicle-0
Olaparib50~40
GNE-61725~35
10n·HCl 25 >70

Table 2: Comparative in vivo antitumor efficacy of 10n·HCl in an MDA-MB-231 xenograft model.[2]

The dual inhibitor 10n·HCl exhibited superior tumor growth inhibition compared to single-agent treatments with the PARP inhibitor olaparib or the NAMPT inhibitor GNE-617, highlighting the potential of this dual-targeting approach. The difluorophenylsulfonyl moiety plays a crucial role in occupying a solvent-exposed hydrophobic groove in the target protein, contributing to the compound's potent activity.[2]

Experimental Protocol: Xenograft Mouse Model

This protocol describes the methodology for evaluating the in vivo anticancer efficacy of test compounds in a xenograft mouse model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • Test compounds and vehicle (e.g., saline)

  • Calipers

Procedure:

  • Tumor Cell Implantation: MDA-MB-231 cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the right flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) according to the specified dosing schedule. The control group receives the vehicle.

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²)/2.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

G cluster_1 Experimental Workflow: Xenograft Model A Subcutaneous Injection of MDA-MB-231 Cells B Tumor Growth to 100-200 mm³ A->B C Randomization of Mice into Treatment Groups B->C D Intraperitoneal Administration of Test Compounds/Vehicle C->D E Regular Measurement of Tumor Volume D->E F Calculation of Tumor Growth Inhibition E->F

Caption: Workflow for the MDA-MB-231 xenograft mouse model.

III. Structure-Activity Relationship Insights and Future Directions

The presented studies underscore the significant contribution of the difluorophenyl moiety to the in vivo efficacy of small molecule therapeutics in diverse disease models.

  • In the case of the anti-inflammatory pyrazole derivatives, the difluoromethyl group at a specific position was found to be optimal for potency, surpassing other halogenated and non-halogenated analogs.[1] This highlights the importance of fine-tuning the electronic and steric properties of the substituent.

  • For the dual PARP/NAMPT inhibitors, the difluorophenylsulfonyl tail was identified as a key structural feature for potent dual inhibition and subsequent in vivo antitumor activity.[2] This suggests that this moiety can be effectively utilized to target specific hydrophobic pockets in protein active sites.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships of this compound derivatives. The synthesis and in vivo evaluation of a focused library of analogs with systematic modifications to the core structure and substituents would provide a clearer understanding of the key determinants of efficacy for this chemical class. Such studies would be invaluable for the development of novel drug candidates with improved potency and selectivity.

References

  • Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-difluorophenyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends far beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(2,6-difluorophenyl)-N-methylmethanamine, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of chemical causality and adherence to established safety protocols, ensuring a self-validating and trustworthy system for waste management.

Hazard Identification and Waste Characterization

  • Chemical Class: Halogenated Organic Compound. The presence of two fluorine atoms on the phenyl ring classifies this substance as a halogenated organic. This is the single most important factor for its waste segregation.[1][2] Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are regulated as hazardous waste.[3]

  • Anticipated Hazards: Based on SDS information for structurally similar chemicals like 1-(2,5-Difluorophenyl)-N-methylmethanamine and other difluorophenyl derivatives, it is prudent to handle this compound as:

    • Harmful if swallowed or inhaled (Acute Toxicity).[4][5]

    • A skin and eye irritant. [4][5][6][7]

    • Potentially causing respiratory irritation. [4][5][6]

Therefore, all waste containing this compound must be treated as Hazardous Waste . Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[8][9]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of chemical waste in the United States is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Every laboratory that generates hazardous waste is subject to these regulations and must obtain an EPA Identification Number.[10][11]

Your facility's compliance requirements depend on its Generator Status , which is determined by the total volume of hazardous waste generated per month.[11][12]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit (CAA)Key Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limitBasic labeling and storage.
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 daysEPA ID, labeling, storage limits, emergency procedures.[12]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 daysAll SQG requirements plus biennial reporting, contingency plans.[12]

Understanding your institution's generator status is crucial as it dictates specific timelines and documentation for waste disposal.

The Cardinal Rule: Waste Segregation

The cornerstone of safe and cost-effective chemical waste management is proper segregation. Mixing different classes of waste is not only dangerous, potentially causing violent reactions, but it also significantly increases disposal costs.[2][8]

This compound waste must be collected in a dedicated container for HALOGENATED ORGANIC SOLVENTS. [1][2]

Do NOT mix with:

  • Non-Halogenated Organic Waste: (e.g., acetone, hexane, methanol).

  • Aqueous Waste (Inorganic): (e.g., acids, bases, salt solutions).[1]

  • Strong Oxidizers, Acids, or Bases: To prevent hazardous reactions.[8]

  • Acutely Toxic "P-listed" Wastes. [2]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the point of collection by a licensed waste vendor.

Personal Protective Equipment (PPE)

When handling waste containers of this compound, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[13]

  • Protective Clothing: A standard laboratory coat.

Waste Container Selection
  • Material Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[10] Avoid metal containers for any amine-based or potentially corrosive waste.[10]

  • Condition: The container must be in good condition, free of leaks or cracks, and have a tightly sealing cap.[9]

  • Venting: Do not use containers that cannot be securely sealed. The container must be "vapor tight."[9]

  • Original Containers: Using the original reagent bottle is acceptable if it is empty, clean, and in good condition.[8]

Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within the laboratory, at or near the point of waste generation, where waste is initially collected.[8][12]

  • Designate the SAA: The area must be under the direct supervision of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain potential spills.

  • Keep Container Closed: The waste container must remain closed at all times except when you are actively adding waste.[8][9] This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs).

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[10]

Mandatory Labeling

Proper labeling is essential for safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added.[9]

The label MUST include:

  • The words "Hazardous Waste" .[11][12]

  • Full Chemical Name(s): List all chemical constituents by their full name (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[9]

  • Approximate Percentages: Provide an estimated percentage or volume for each component.[1]

  • Hazard Identification: Indicate the relevant hazards. This can be done using GHS pictograms (e.g., for irritant, acute toxicity) or another standardized system like an NFPA diamond.[11][12]

Storage and Removal
  • SAA Volume Limit: An SAA can accumulate up to 55 gallons of hazardous waste.[14]

  • Full Container Removal: Once a waste container is full, it must be dated and moved from the SAA to your facility's Central Accumulation Area (CAA) within three days .[8]

  • Final Disposal: From the CAA, the waste will be collected by your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[4][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Accumulate & Manage start Waste Generation Point (Fume Hood / Bench) char_waste Is waste pure/solution of This compound? start->char_waste select_container Select clean, compatible HDPE or Glass container char_waste->select_container Yes error_contact STOP. Consult Lab Supervisor or EHS. DO NOT MIX. char_waste->error_contact No / Unsure label_container Affix 'Hazardous Waste' label. List all constituents & hazards. select_container->label_container place_saa Place in SAA with secondary containment label_container->place_saa add_waste Add waste to container. Keep closed when not in use. place_saa->add_waste check_full Container >90% full? add_waste->check_full check_full->add_waste No date_move Date container. Move to CAA within 3 days. check_full->date_move Yes contact_ehs Contact EHS for pickup. date_move->contact_ehs

Caption: Decision workflow for compliant hazardous waste disposal.

Emergency Procedures

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the contaminated absorbent material in a sealed, properly labeled hazardous waste container.[2] For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

References

  • Managing Hazardous Chemical Waste in the Lab. (2021). American Society for Clinical Laboratory Science. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet. (Generic example for related compounds). Convenience Products. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US EPA. [Link]

  • PubChem Compound Summary for CID 28432636, N-[(2,6-difluorophenyl)methyl]-1-phenylmethanamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 43177113, N-[(2,6-difluorophenyl)methyl]-1-phenylethanamine. National Center for Biotechnology Information. [Link]

  • Hazardous Waste - EHSO Manual. Oakland University. [Link]

  • PubChem Compound Summary for CID 63674445, 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

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  • SAFETY DATA SHEET - NMA (Methyl Nadic Anhydride). Ted Pella, Inc.. [Link]

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  • PubChem Compound Summary for CID 90168694, 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 49915939, N-[(2,6-difluorophenyl)methyl]-2-isocyanoacetamide. National Center for Biotechnology Information. [Link]

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Mastering the Safe Handling of 1-(2,6-difluorophenyl)-N-methylmethanamine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not merely a procedural checkbox; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of 1-(2,6-difluorophenyl)-N-methylmethanamine, a compound of interest in contemporary research. By moving beyond a simple recitation of rules to an explanation of the principles behind them, we aim to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: Why Caution is Paramount

The introduction of fluorine atoms into an organic molecule can significantly alter its chemical and biological properties, sometimes leading to increased metabolic stability and potential for bioaccumulation[4]. The difluorophenyl moiety, in particular, warrants careful handling due to the potential for the release of hazardous decomposition products under thermal stress[5][6].

Key Assumed Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin[2][7].

  • Irritation: Causes irritation to the skin, eyes, and respiratory system[2][8][9].

  • Sensitization: May cause allergic skin or respiratory reactions[8][9].

  • Organ Toxicity: Potential for organ damage through prolonged or repeated exposure[8].

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled[1][2][7].
Skin Corrosion/Irritation Causes skin irritation[1][2].
Serious Eye Damage/Eye Irritation Causes serious eye irritation[1][2].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1][2].

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not a one-size-fits-all determination but should be based on a thorough risk assessment of the specific procedures being undertaken.

Standard Laboratory Attire (Level D Protection)

For all activities involving this compound, even in small quantities, the following baseline PPE is mandatory[10]:

  • Safety Glasses with Side Shields or Chemical Splash Goggles: Standard ANSI Z87.1 compliant eye protection is a minimum requirement[11].

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and contamination of personal clothing[11][12].

  • Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals[11]. It is crucial to change gloves immediately upon contamination and to practice proper removal techniques to avoid skin contact[13].

  • Full-Length Trousers and Closed-Toe Shoes: Exposed skin on the lower body and feet is unacceptable in a laboratory setting[11][12].

Enhanced Protection for Higher-Risk Procedures (Level C Protection)

For procedures with a higher risk of aerosol generation or significant spillage (e.g., weighing larger quantities, preparing concentrated solutions, or performing reactions under pressure), an upgraded PPE ensemble is necessary[10][14]:

  • Chemical Splash Goggles and a Face Shield: When there is a risk of significant splashes, a face shield should be worn in addition to goggles to protect the entire face[3][11].

  • Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection.

  • Chemical-Resistant Apron or Coveralls: To protect against larger spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[14].

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][4][15]. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used[2][11].

Procedural Guidance: A Step-by-Step Approach to Safe Handling

A systematic and well-documented workflow is critical to minimizing the risk of exposure and ensuring reproducible results.

Pre-Operational Checklist
  • Consult the SDS: Although a specific SDS is unavailable, review the SDS for a closely related compound to reinforce awareness of the potential hazards[1][2][3].

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly[15].

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the potential for accidents.

  • Don Appropriate PPE: Select and don the correct level of PPE based on your risk assessment for the planned procedure.

Handling and Use Protocol

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Procedure Verify_Fume_Hood Verify Fume Hood Certification & Flow Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Prepare_Work_Area Prepare Work Area & Waste Containers Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Perform_Reaction Perform Reaction/ Procedure Weigh_Compound->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Quench_Reaction->Segregate_Waste Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

  • Weighing and Transfer: All weighing and transfers of the solid compound should be conducted within a chemical fume hood to contain any dust[2][4]. Use appropriate tools (e.g., spatulas) to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Reaction Work-up: Any quenching of the reaction should be done cautiously, especially if reactive reagents were used[4].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8][16]. Seek medical attention[3][17].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, using an emergency eyewash station[8][13][15]. Seek immediate medical attention[8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[8][13]. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[3][17]. Seek immediate medical attention[2][7].

  • Spill: Evacuate the area. For a small spill, and if you are trained to do so, use an absorbent material to contain the spill. Place the contaminated material in a sealed container for disposal[2][15]. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of fluorinated organic compounds is crucial to protect both human health and the environment[4]. Due to their persistence, these "forever chemicals" require specialized disposal methods[18].

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, absorbent pads) must be collected in a clearly labeled, sealed container[4].

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed[4].

Disposal Methods
  • Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds[5][6][18]. The high temperatures can break the strong carbon-fluorine bonds[5]. This should be carried out at a licensed waste disposal facility.

  • Hazardous Waste Landfill: Disposal in a hazardous waste landfill is a compliant option, but it contains the chemical rather than destroying it[18].

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations for hazardous waste disposal[2].

By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely work with this compound, fostering a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.